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N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Documentation Hub

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  • Product: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea
  • CAS: 154825-26-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (NFPU)

This guide serves as a technical monograph for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (herein referred to as NFPU ). It is designed for medicinal chemists and formulation scientists evaluating this scaffold for biologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (herein referred to as NFPU ). It is designed for medicinal chemists and formulation scientists evaluating this scaffold for biological activity (specifically cytokinin-like effects or soluble epoxide hydrolase inhibition) while managing its inherent physicochemical liabilities.[1]

Executive Technical Summary

NFPU represents a classic "linker-based" pharmacophore, bridging a lipophilic, electron-rich furan moiety with an electron-deficient 4-nitrophenyl group via a polar urea core. This architecture creates a distinct push-pull electronic system that influences its solubility, hydrogen-bond donor (HBD) acidity, and metabolic stability.[1]

  • Primary Utility: Probe molecule for Structure-Activity Relationship (SAR) studies in plant growth regulation (cytokinin mimicry) and enzyme inhibition (urease/sEH).[1]

  • Critical Liability: The furan ring is susceptible to oxidative ring opening (metabolic bioactivation), while the nitro group presents solubility challenges and potential genotoxicity (via reduction to aniline).[1]

Molecular Architecture & Calculated Properties

The physicochemical behavior of NFPU is dictated by the competition between the hydrophobic aryl/heteroaryl wings and the hydrophilic urea bridge.[1]

Table 1: In-Silico Physicochemical Profile

PropertyValue (Calc.)Significance
Molecular Weight 261.23 g/mol Optimal for oral bioavailability (<500 Da).
Formula C₁₂H₁₁N₃O₄-
cLogP 1.8 – 2.2Moderate lipophilicity; suggests good membrane permeability but potential aqueous solubility issues.
TPSA ~85 Ų<140 Ų; indicates high probability of passive transport.
H-Bond Donors 2Urea -NH- groups.
H-Bond Acceptors 4Nitro group (2), Furan oxygen (1), Urea carbonyl (1).[1]
pKa (Urea NH) ~12.5The 4-nitro group increases the acidity of the adjacent NH, strengthening H-bond interactions with target proteins.
Synthetic Pathway & Structural Validation

To ensure high purity for physicochemical profiling, the isocyanate addition route is the gold standard.[1] It avoids the use of phosgene and yields a cleaner product than the carbamoyl chloride method.[1]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Reactant1 Furfurylamine (Nucleophile) Solvent Dichloromethane (DCM) 0°C to RT Reactant1->Solvent Reactant2 4-Nitrophenyl Isocyanate (Electrophile) Reactant2->Solvent Intermediate Transition State (Nucleophilic Attack) Solvent->Intermediate Stir 2h Product NFPU (Precipitate) Intermediate->Product Spontaneous Precipitation Purification Recrystallization (EtOH/Water) Product->Purification Filter & Wash

Figure 1: Kinetic synthesis pathway. The reaction is driven by the high electrophilicity of the isocyanate carbon.[1]

Validation Protocol
  • IR Spectroscopy (Process Control): Monitor the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ . The appearance of the urea carbonyl stretch at ~1650 cm⁻¹ confirms conversion.[1]

  • ¹H-NMR Diagnostic Signals (DMSO-d₆):

    • δ ~9.0-9.5 ppm (s, 1H): NH adjacent to the electron-withdrawing nitrophenyl group (deshielded).[1]

    • δ ~6.5-6.8 ppm (s, 1H): NH adjacent to the furan methyl group.[1]

    • δ ~4.3 ppm (d, 2H): Methylene bridge (-CH₂-) connecting furan to urea.[1]

Physicochemical Characterization Protocols

Do not rely on database averages. The crystallinity of urea derivatives varies heavily based on the purification solvent. Use these self-validating protocols.

A. Thermodynamic Solubility (Shake-Flask Method)

Why: Kinetic solubility (DMSO stock into buffer) often overestimates solubility due to supersaturation.[1] Standard:PBS pH 7.4 at 25°C.

  • Preparation: Add excess solid NFPU (approx. 5 mg) to 1.0 mL of buffer in a glass vial.

  • Equilibration: Shake at 300 rpm for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Note: If the supernatant is cloudy, filtration (0.22 µm PVDF) is required, but beware of non-specific binding to the filter.[1] Pre-saturate the filter.[1]

B. Lipophilicity (LogD) Determination

Why: The furan ring is lipophilic, but the urea is polar.[1] Understanding the partition coefficient is vital for predicting protein binding.[1]

  • Method: Miniaturized Shake-Flask (Octanol/Water).[1]

  • Protocol:

    • Dissolve NFPU in octanol-saturated water.

    • Add equal volume of water-saturated octanol.

    • Vortex (1 min) and Centrifuge (5 min).

    • Analyze both phases by HPLC.[1]

  • Acceptance Criteria: Mass balance (sum of compound in both phases) must be >90% to rule out precipitation at the interface.[1]

Stability & Reactivity Profile

The stability of NFPU is the primary concern for formulation.[1] The furan ring is an "alert" structure in drug development due to potential oxidation.[1]

Degradation Pathways (DOT Visualization)

StabilityPathways cluster_acid Acidic Conditions (pH < 2) cluster_ox Oxidative Stress (Cytochrome P450) NFPU NFPU (Parent) Hydrolysis Urea Hydrolysis NFPU->Hydrolysis H+ / H2O Epoxidation Furan Epoxidation NFPU->Epoxidation [O] Aniline 4-Nitroaniline (Toxic) Hydrolysis->Aniline RingOpen Ring Opening (Reactive Dialdehyde) Epoxidation->RingOpen

Figure 2: Major degradation and metabolic liability pathways.[1] The formation of 4-nitroaniline is a key safety marker.

Handling Precautions
  • Light Sensitivity: Nitro-aromatics can undergo photoreduction. Store solid compound in amber vials.

  • Solvent Compatibility: Stable in DMSO and Methanol.[2] Avoid acidic aqueous solutions for prolonged periods to prevent urea hydrolysis.[1]

Biological Implications & Applications
Target Engagement

The urea moiety acts as a "hinge binder" in many kinase and hydrolase targets.[1]

  • H-Bond Donor: The NH protons interact with Asp or Glu residues in the active site.

  • H-Bond Acceptor: The Carbonyl oxygen interacts with backbone amides.

  • Electronic Tuning: The 4-nitro group pulls electron density, making the urea protons more acidic (better donors) compared to a standard phenylurea.[1] This often increases potency against targets like Soluble Epoxide Hydrolase (sEH) .[1]

Safety & Toxicology (The "Red Flags")
  • Nitro Group: Potential for reduction to the amine (aniline derivative) by intestinal microflora, leading to methemoglobinemia risks in in-vivo models.[1]

  • Furan Ring: Metabolic activation can lead to hepatotoxicity via protein adduct formation.

References
  • PubChem. (4-Nitrophenyl)urea Compound Summary. National Library of Medicine.[1] Link[1]

  • Yonova, P. A., et al. Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds.[1] ResearchGate.[1] Link

  • Fluorochem. 3-(Furan-2-ylmethyl)-1-(4-nitrophenyl)urea Product Data.Link[1]

  • Donlawson, C., et al. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea.[1] Scientific Research Publishing.[1] Link

  • NIST. N-(4-Nitrophenyl)-N'-phenyl-urea Thermochemistry Data. NIST Chemistry WebBook.[1] Link

Sources

Exploratory

"biological activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea"

An In-depth Technical Guide on the Prospective Biological Activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea For Researchers, Scientists, and Drug Development Professionals Introduction The urea scaffold is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Prospective Biological Activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bond interactions have made it a privileged moiety in the design of therapeutics.[1][2] This guide focuses on a specific, yet under-explored, urea derivative: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. This molecule uniquely combines three key structural features: a furan ring, a central urea linker, and a 4-nitrophenyl group. Each of these components has been individually associated with significant biological activities.

The furan ring is a heterocyclic motif present in numerous natural products and synthetic drugs with a wide range of activities, including antimicrobial and anticancer properties.[3][4] The 4-nitrophenyl group is a strong electron-withdrawing moiety that can influence the electronic properties of the molecule and has been incorporated into various bioactive compounds.[5][6] The urea linkage itself is a critical pharmacophore in many approved drugs, particularly kinase inhibitors, where it facilitates crucial interactions with the enzyme's active site.[1][7][8]

Given the established bioactivity of its constituent parts, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea presents itself as a compelling candidate for biological investigation. This technical guide will provide a prospective analysis of its potential biological activities, with a primary focus on its anticancer properties, based on the extensive literature on structurally related aryl urea derivatives. We will also outline detailed experimental protocols for its synthesis and biological evaluation, offering a roadmap for researchers aiming to explore the therapeutic potential of this compound.

Synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

The synthesis of unsymmetrical ureas like N-(2-furylmethyl)-N'-(4-nitrophenyl)urea can be achieved through several established synthetic routes. A common and efficient method involves the reaction of an isocyanate with an amine. In this case, 4-nitrophenyl isocyanate can be reacted with 2-furfurylamine.

Proposed Synthetic Protocol
  • Preparation of 4-nitrophenyl isocyanate: This can be achieved by reacting 4-nitroaniline with phosgene or a phosgene equivalent like triphosgene or diphosgene. Alternatively, commercially available 4-nitrophenyl isocyanate can be used.

  • Reaction of 4-nitrophenyl isocyanate with 2-furfurylamine:

    • Dissolve 2-furfurylamine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add 4-nitrophenyl isocyanate (1 equivalent) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration if it precipitates out of the solution. If not, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.[9][10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 4-nitroaniline 4-Nitroaniline Isocyanate_formation Isocyanate Formation 4-nitroaniline->Isocyanate_formation Phosgene_equivalent Phosgene or equivalent Phosgene_equivalent->Isocyanate_formation 2-furfurylamine 2-Furfurylamine Urea_synthesis Urea Synthesis 2-furfurylamine->Urea_synthesis Isocyanate_formation->Urea_synthesis 4-nitrophenyl isocyanate Isolation Isolation & Purification Urea_synthesis->Isolation Final_Product N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Isolation->Final_Product

Caption: Proposed synthesis workflow for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

Prospective Biological Activities

Based on the extensive research on aryl urea derivatives, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is hypothesized to possess significant biological activities, most notably in the realm of oncology.

Anticancer Activity

A large body of evidence supports the anticancer potential of aryl urea compounds.[7][8][11] Many of these molecules function as inhibitors of key signaling pathways that are often dysregulated in cancer.

1. Kinase Inhibition:

A prominent mechanism of action for many urea-based anticancer drugs is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) and serine/threonine kinases.[7][8] The urea moiety is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, disrupting their function.

  • Potential Targets: Based on the activity of similar compounds, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea could potentially inhibit kinases such as:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 would block angiogenesis, a critical process for tumor growth and metastasis.[11]

    • Raf kinases (e.g., B-Raf, c-Raf): These are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[1]

    • Other RTKs: Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are other plausible targets.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GrowthFactor->RTK RAS RAS RTK->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->Proliferation Apoptosis Apoptosis Compound N-(2-furylmethyl)-N'- (4-nitrophenyl)urea Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

2. Induction of Apoptosis:

Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. Aryl urea derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms.[9][12]

  • Potential Mechanisms:

    • Caspase Activation: The compound may trigger the caspase cascade, leading to the execution of apoptosis.

    • Modulation of Apoptosis-Related Proteins: It could alter the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

    • Generation of Reactive Oxygen Species (ROS): Some compounds induce apoptosis by increasing intracellular ROS levels, leading to oxidative stress and cellular damage.[13][14] The nitrophenyl group, in particular, might contribute to ROS generation.[14]

3. Cell Cycle Arrest:

In addition to inducing cell death, anticancer compounds can inhibit tumor growth by arresting the cell cycle at specific checkpoints (e.g., G0/G1, G2/M).[15] This prevents cancer cells from proliferating. The effect on cell cycle progression is a common endpoint for evaluating the activity of novel anticancer agents.

Antimicrobial Activity

The presence of both a furan ring and a nitro group suggests that N-(2-furylmethyl)-N'-(4-nitrophenyl)urea may also possess antimicrobial properties. Nitrofurans are a class of synthetic antibiotics with a broad spectrum of activity.[6][16][17] Their mechanism of action often involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA and other macromolecules.[6] Urea and thiourea derivatives have also been reported to exhibit antimicrobial and antifungal activities.[18][19]

Other Potential Biological Activities
  • Urease Inhibition: Urea derivatives are logical candidates for urease inhibitors due to their structural similarity to the enzyme's substrate. Urease inhibitors have applications in agriculture and medicine, for instance, in combating Helicobacter pylori infections.[20][21]

  • Cytokinin-like Activity: Some phenylurea derivatives are known to exhibit cytokinin-like activity, acting as plant growth regulators.[22]

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for the initial biological screening of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

General Experimental Workflow

Experimental_Workflow Start Synthesized Compound Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanistic Studies Apoptosis->Mechanism CellCycle->Mechanism WesternBlot Western Blot Analysis Mechanism->WesternBlot KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay End Elucidation of Biological Activity WesternBlot->End KinaseAssay->End

Caption: A typical workflow for the biological evaluation of a novel compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[12][15]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • N-(2-furylmethyl)-N'-(4-nitrophenyl)urea stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.[12]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.[9]

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound.

  • 70% ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

Data Presentation

Quantitative data from these experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast AdenocarcinomaValue
A549Lung CarcinomaValue
HCT116Colorectal CarcinomaValue
HepG2Hepatocellular CarcinomaValue
PC-3Prostate CancerValue
Normal Cell Line (e.g., HDF)FibroblastValue

IC50 values are to be determined experimentally. SD: Standard Deviation.[12][15]

Conclusion

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a synthetic compound with a chemical structure that suggests a high potential for significant biological activity, particularly as an anticancer agent. The presence of the aryl urea scaffold, a furan ring, and a nitrophenyl group provides a strong rationale for investigating its effects on cancer cell proliferation, survival, and underlying signaling pathways. The experimental protocols detailed in this guide offer a comprehensive framework for the initial characterization of this compound's bioactivity. The potential for this molecule to act as a kinase inhibitor, an inducer of apoptosis, or an antimicrobial agent warrants a thorough investigation. The findings from such studies could pave the way for the development of a novel therapeutic agent.

References

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  • Oxford Academic. (2024, April 15). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review.
  • ACS Publications. (2025, February 14). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.
  • PMC. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • MDPI. (2024, December 12). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity.
  • ResearchGate. (n.d.). Urea Derivatives as Anticancer Agents.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF.
  • MDPI. (2022, April 8). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent.
  • PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea.
  • Bentham Science Publisher. (n.d.). Urea Derivatives as Anticancer Agents.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • ResearchGate. (2025, August 10). (PDF) Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.
  • Scirp.org. (2020, July 22). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.
  • (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • (n.d.). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.
  • (2022, September 15). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • PubMed. (2009, May 15). Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure.
  • (n.d.). Urease inhibitors: A review.
  • PMC. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -.
  • ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells a | Download Table.
  • MDPI. (2023, June 6). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
  • PubMed. (n.d.). Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species, nuclear retinoic acid receptors, and apoptosis-related genes in human prostate carcinoma cells.
  • PMC. (n.d.). Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage.
  • (2022, March 31). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature.
  • PubMed. (2017, March 13). Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library.
  • SciSpace. (n.d.). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis.
  • iris univpm. (n.d.). Inhibition of urease, a Ni‐enzyme: the reactivity of a key thiol with mono‐ and di‐substituted catechols elucidated by kin.
  • (n.d.). "Antibacterial Agents, Nitrofurans". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • PubMed. (n.d.). Identification of inhibitory growth factors from a N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide-induced murine bladder cancer cell line.
  • PMC. (n.d.). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria.
  • INIS-IAEA. (2021, August 25). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents.
  • PubMed. (n.d.). New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl] -.
  • PubMed. (2017, February 15). Nrf2 signaling pathway: Pivotal roles in inflammation.
  • PubMed. (2013, March 29). Selective induction of tumor cell apoptosis by a novel P450-mediated reactive oxygen species (ROS) inducer methyl 3-(4-nitrophenyl) propiolate.
  • Semantic Scholar. (2023, August 30). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors.
  • PubMed. (n.d.). HER2/neu reduces the apoptotic effects of N-(4-hydroxyphenyl)retinamide (4-HPR) in breast cancer cells by decreasing nitric oxide production.
  • ResearchGate. (2010, July). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B.
  • ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Jaime Chams3, Melina Mo*.
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Foundational

In Vitro Screening of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea: A Technical Guide

Abstract This guide provides a comprehensive framework for the initial in vitro screening of the novel compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. Given the presence of a diaryl urea scaffold, which is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro screening of the novel compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. Given the presence of a diaryl urea scaffold, which is a privileged structure in modern medicinal chemistry, particularly in kinase inhibitor design, this document outlines a logical, multi-stage screening cascade.[1][2][3] We will proceed from foundational physicochemical characterization to primary cytotoxicity assessment and culminate in a targeted, mechanistic kinase inhibition assay. Each protocol is presented with detailed, step-by-step instructions, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical evaluation of new chemical entities.

Introduction: Rationale and Strategy

The compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea incorporates several structural motifs of pharmacological interest. The diaryl urea core is a well-established pharmacophore known for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, often stabilizing an inactive enzyme conformation.[2][3] Numerous approved anticancer drugs, such as Sorafenib and Lenvatinib, are urea-based kinase inhibitors.[1][2] The presence of a furan ring and a nitrophenyl group may further influence the compound's biological activity and pharmacokinetic properties.[4][5][6]

Given this structural precedent, a logical starting point for screening is to evaluate its potential as an anticancer agent. Our screening strategy is therefore designed as a funnel, beginning with broad assessments and progressively narrowing the focus to more specific, mechanistic studies.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Compound N-(2-furylmethyl)-N'- (4-nitrophenyl)urea PhysChem Physicochemical Profiling (Solubility, Stability) Compound->PhysChem Characterize CellViability Primary Screen: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) PhysChem->CellViability Formulate & Test KinaseAssay Secondary Screen: Mechanistic Assay (e.g., In Vitro Kinase Inhibition) CellViability->KinaseAssay Active Hit (IC50 < Threshold) ApoptosisAssay Confirmatory Screen: Cellular Mechanism Assay (e.g., Annexin V) CellViability->ApoptosisAssay Confirm Mode of Action DataAnalysis IC50 Determination & SAR Analysis KinaseAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: High-level workflow for the in vitro screening cascade.

Foundational Assessment: Physicochemical Characterization

Before any biological assay, it is critical to determine the fundamental physicochemical properties of the test compound.[7] These attributes, such as solubility and stability, directly impact data quality and interpretation in subsequent cell-based assays.[8][9]

Aqueous Solubility Determination

Rationale: Poor aqueous solubility can lead to compound precipitation in cell culture media, resulting in inaccurate concentration-response curves and false negatives. This protocol establishes the maximum soluble concentration for assay development.

Protocol:

  • Prepare a 10 mM stock solution of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in 100% dimethyl sulfoxide (DMSO).

  • Create a series of dilutions from the stock solution into a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM.

  • Incubate the solutions at 37°C for 2 hours with gentle agitation.

  • Visually inspect each sample for precipitation. For more precise measurement, centrifuge the samples (14,000 x g for 15 minutes) and measure the concentration of the supernatant using High-Performance Liquid Chromatography (HPLC).

  • The highest concentration that remains clear is determined to be the kinetic solubility limit under these conditions.

Stability in Assay Medium

Rationale: Compound degradation in the assay medium during the incubation period can lead to an underestimation of its true potency. This experiment verifies that the compound remains intact for the duration of the biological assay.

Protocol:

  • Prepare a solution of the test compound in the intended cell culture medium (e.g., DMEM with 10% FBS) at the highest desired screening concentration (e.g., 100 µM).

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • Take aliquots at multiple time points (e.g., 0, 4, 24, and 48 hours).

  • Analyze the concentration of the parent compound in each aliquot by HPLC or LC-MS.

  • A compound is considered stable if >90% of the parent compound remains after the longest incubation period.

Primary Screening: Cell Viability and Cytotoxicity

The initial biological evaluation aims to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. We recommend a luminescence-based ATP assay for its high sensitivity, broad linear range, and suitability for high-throughput screening.[10][11][12]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, a key indicator of metabolically active cells.[10][12] A decrease in ATP levels is proportional to the degree of cytotoxicity or cytostasis induced by the compound. The "add-mix-measure" format is simple and robust.[12]

Protocol:

  • Cell Plating: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation: Perform a serial dilution of the N-(2-furylmethyl)-N'-(4-nitrophenyl)urea stock solution in culture medium. A common starting point is a 10-point, 3-fold dilution series, starting from 100 µM.

  • Cell Treatment: Add 10 µL of each compound dilution to the appropriate wells (in triplicate). Include vehicle control wells (e.g., 0.5% DMSO) and "no cell" background control wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[11][14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][14]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Presentation and Analysis

The raw luminescence data should be processed to determine the half-maximal inhibitory concentration (IC₅₀).

Data Processing:

  • Subtract the average luminescence from the "no cell" background wells from all other wells.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value.

Table 1: Example CellTiter-Glo® Data for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Concentration (µM)Avg. Luminescence (RLU)% Viability
1005,1205.1%
33.38,9909.0%
11.123,45023.5%
3.749,87049.9%
1.281,23081.2%
0.495,60095.6%
0.199,10099.1%
Vehicle (0)100,000100.0%
Background500N/A
Calculated IC₅₀ 3.71 µM

Secondary Screening: Mechanistic Assays

If the compound shows significant activity in the primary screen (e.g., IC₅₀ < 10 µM), the next step is to investigate its mechanism of action. Based on the diaryl urea structure, a direct kinase inhibition assay is the most logical follow-up.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15] The assay depletes unused ATP, then converts the newly formed ADP back to ATP, which is detected via a luciferase-based reaction.[15] This provides a sensitive, luminescence-based readout of kinase inhibition.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection start Kinase + Substrate + ATP + Inhibitor reaction Incubate at 30°C start->reaction end ADP + Phospho-Substrate + Unused ATP reaction->end adpglo Add ADP-Glo™ Reagent end->adpglo deplete Kinase reaction stops. Unused ATP is depleted. adpglo->deplete detect Add Kinase Detection Reagent deplete->detect convert ADP is converted to ATP. Luciferase generates light. detect->convert read Measure Luminescence convert->read

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).[16]

  • Enzyme Addition: Add the target kinase (e.g., recombinant VEGFR-2) to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.[16]

  • Inhibitor Addition: Add the compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[17]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[16] This time should be within the linear range of the reaction.[17]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: Similar to the cytotoxicity assay, calculate % Inhibition relative to the "no inhibitor" control and fit the data to a 4PL curve to determine the IC₅₀ for kinase inhibition.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

Rationale: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V assay can be employed. This is a common method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[18]

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[18][19]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with N-(2-furylmethyl)-N'-(4-nitrophenyl)urea at concentrations around its IC₅₀ value (e.g., 1x, 2x, and 5x IC₅₀) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).[20]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[19]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[19]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]

Table 2: Example Flow Cytometry Data for Apoptosis Assay

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1%2.5%2.4%
Compound (1x IC₅₀)60.3%32.1%7.6%
Compound (2x IC₅₀)25.7%55.8%18.5%
Staurosporine (1µM)15.2%68.9%15.9%

Conclusion and Future Directions

This technical guide outlines a systematic and robust in vitro screening cascade for the novel compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. By progressing from fundamental physicochemical profiling to broad cytotoxicity screening and finally to specific mechanistic assays, researchers can efficiently determine the compound's potential as an anticancer agent. Positive results from this cascade—namely, good solubility, potent cytotoxicity (low micromolar IC₅₀), and confirmed on-target kinase inhibition leading to apoptosis—would provide a strong rationale for advancing the compound to more complex studies, including kinase panel screening, in vivo efficacy models, and ADME/Tox profiling.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Abcam. MTT assay protocol.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • ACD/Labs. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

  • Nordic Biolabs. CellTiter-Glo® 2.0 Assay.

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol.

  • Oreate AI Blog. Understanding the Physicochemical Properties of Drugs: A Deep Dive.

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • National Center for Biotechnology Information. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PMC.

  • WuXi AppTec DMPK. Physicochemical Property Study.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.

  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.

  • Benchchem. Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.

  • PubMed. An analysis of the physicochemical properties of oral drugs from 2000 to 2022.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • University of California, San Francisco. MTT ASSAY Protocol.

  • protocols.io. In vitro kinase assay.

  • Hrčak. Chloroquine urea derivatives: synthesis and antitumor activity in vitro.

  • ResearchGate. Protein kinase inhibitors from the urea class.

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.

  • PubMed. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine.

  • National Center for Biotechnology Information. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.

  • Oxford Academic. Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review.

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry).

  • Benchchem. (2-Aminophenyl)urea Derivatives as Potential Anticancer Agents: Application Notes and Protocols.

  • Abcam. Induction of apoptosis in cells.

  • ACS Publications. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?.

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.

  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

  • ImmunoChemistry Technologies. Annexin V-FITC Apoptosis Assay Kit.

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  • Scientific Research Publishing. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.

  • ResearchGate. Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds.

  • Scientific Research Publishing. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.

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Exploratory

Beyond the Scaffold: SAR Profiling of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

A Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibition Probes Executive Summary & Pharmacophore Deconstruction The compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea represents a classic "transition-state mimic"...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibition Probes

Executive Summary & Pharmacophore Deconstruction

The compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea represents a classic "transition-state mimic" pharmacophore in the design of inhibitors for Soluble Epoxide Hydrolase (sEH) . While urea derivatives have historical roots in plant physiology as cytokinin analogs, their primary utility in modern drug development lies in targeting the arachidonic acid cascade to treat cardiovascular disease, inflammation, and neuropathic pain.

This guide deconstructs the structure-activity relationship (SAR) of this molecule, positioning it not as a final clinical candidate, but as a critical chemical probe used to map the catalytic pocket of the sEH enzyme.

The Pharmacophore Triad

The molecule functions through three distinct structural domains, each playing a specific role in binding kinetics and thermodynamic stability:

RegionMoietyFunctionMechanistic Role
A (Tail) 2-Furylmethyl Lipophilic AnchorOccupies the hydrophobic pocket (L-pocket) of sEH.
B (Core) Urea Linker WarheadMimics the transition state of epoxide hydrolysis; forms primary H-bonds.
C (Head) 4-Nitrophenyl Electronic TunerElectron-withdrawing group (EWG) increases acidity of urea protons; secondary pi-stacking.

Mechanism of Action: The Transition State Mimic

To understand the SAR of this urea, one must understand the enzymatic mechanism it disrupts. sEH hydrolyzes Epoxyeicosatrienoic acids (EETs) —potent anti-inflammatory and vasodilatory lipid mediators—into biologically inactive diols (DHETs).[1][2]

The Catalytic Blockade

The urea moiety of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea acts as a competitive inhibitor by mimicking the high-energy intermediate of the epoxide ring-opening process.

  • Substrate Recognition: The 2-furylmethyl group lodges into the large hydrophobic pocket usually occupied by the arachidonic acid tail.

  • Transition State Capture: The urea carbonyl accepts a hydrogen bond from Tyrosines (Tyr383/Tyr465), while the urea NH groups donate hydrogen bonds to Aspartate (Asp335).

  • Electronic Enhancement: The 4-nitro group withdraws electron density from the phenyl ring, inductively acidifying the adjacent urea NH. This strengthens the hydrogen bond donation to Asp335, significantly boosting potency compared to unsubstituted analogs.

Visualization: The sEH Pathway & Inhibition Logic[3]

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) Arachidonic->EETs Oxygenation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Target Inhibitor N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Inhibitor->sEH Competitive Inhibition (Transition State Mimic)

Caption: The inhibitor blocks the degradation of beneficial EETs by competitively binding to the sEH catalytic site.

Detailed SAR Analysis & Optimization

This section analyzes the specific contributions of the molecule's substituents based on extensive library data from urea-based sEH inhibitors.

Region A: The Furan Ring (Lipophilic Pocket)
  • Binding: The furan ring provides moderate lipophilicity to fit the enzyme's hydrophobic tunnel.

  • Liability: Furan rings are metabolic alerts. They are prone to oxidative opening by CYP450s to form reactive dicarbonyl species (toxicophores).

  • Optimization Strategy: In clinical candidates, the furan is often replaced by bioisosteres that maintain lipophilicity but improve metabolic stability, such as adamantane or trifluoromethoxy-phenyl groups.

Region B: The Urea Linker (The Anchor)
  • Criticality: The urea is non-negotiable for high potency in this scaffold class.

  • Comparison:

    • Urea (-NH-CO-NH-): High potency (IC50 < 50 nM potential). Both NHs participate in H-bonding.

    • Amide (-NH-CO-): Significant loss of potency (10-100x fold reduction) due to loss of one H-bond donor.

    • Thiourea (-NH-CS-NH-): Retains potency but introduces toxicity and poor solubility.

Region C: The 4-Nitrophenyl Group (Electronic Modulation)
  • Potency Driver: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG).
    
    • Effect: Lowers the pKa of the proximal NH -> Stronger H-bond with Asp335 -> Higher Potency.

  • Developability Risk:

    • Solubility: Poor aqueous solubility (High LogP).

    • Toxicity: Nitroaromatics are often Ames positive (mutagenic potential) and can be reduced in vivo to anilines.

  • Optimization Strategy: Replace

    
     with metabolically safer EWGs like 
    
    
    
    (trifluoromethyl) or
    
    
    (cyano), or halogens (
    
    
    ).
Comparative SAR Data Table (Representative)
Analog StructureR1 (Tail)R2 (Head)Relative Potency (sEH)Metabolic Stability
Target Molecule 2-Furylmethyl 4-Nitrophenyl High (++++) Low (-)
Analog 12-FurylmethylPhenylModerate (++)Moderate (+)
Analog 22-Furylmethyl4-ChlorophenylHigh (+++)Moderate (++)
Analog 3Adamantyl4-NitrophenylVery High (+++++)Low (-)
Analog 4Adamantyl4-TrifluoromethoxyphenylVery High (+++++)High (+++)

Synthesis Protocol: Isocyanate Coupling

The synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a straightforward, high-yielding nucleophilic addition reaction. This protocol is designed for self-validation via precipitation, minimizing the need for chromatography.

Reagents
  • Amine: Furfurylamine (CAS: 617-89-0) - Nucleophile

  • Isocyanate: 4-Nitrophenyl isocyanate (CAS: 100-28-7) - Electrophile

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 mmol of 4-Nitrophenyl isocyanate in 5 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve 1.0 mmol (1.0 equiv) of Furfurylamine in 2 mL THF. Add this solution dropwise to the isocyanate solution over 10 minutes.

    • Why? Dropwise addition prevents localized overheating and side reactions (dimerization).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Visual Check: A precipitate (urea product) often forms as the reaction proceeds.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold diethyl ether (

      
      ) to remove unreacted starting materials.
      
    • If no precipitate: Evaporate solvent, redissolve in minimal hot Ethanol, and induce crystallization by cooling.

  • Validation:

    • TLC: Mobile phase Hexane:Ethyl Acetate (1:1). Product should have a lower Rf than the isocyanate.

    • 1H NMR (DMSO-d6): Look for two distinct singlet peaks between

      
       8.5–9.5 ppm (Urea NH protons).
      
Synthesis Workflow Diagram

Synthesis_Flow Start Start: Anhydrous Conditions Reactants 4-Nitrophenyl Isocyanate + Furfurylamine Start->Reactants Reaction Stir in THF 0°C -> RT (4 hrs) Reactants->Reaction Check Precipitate Formed? Reaction->Check Filter Vacuum Filtration Wash w/ Ether Check->Filter Yes Evap Evaporate & Recrystallize (EtOH) Check->Evap No Final Pure Urea Product Filter->Final Evap->Final

Caption: Standard workflow for urea synthesis via isocyanate addition.

Assay Methodologies

To validate the biological activity described in the SAR section, the following assay is recommended.

Fluorescent sEH Activity Assay

This assay measures the hydrolysis of a non-fluorescent substrate (PHOME) into a fluorescent product.

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (CMNPC) or PHOME.

  • Protocol:

    • Incubate Enzyme + Inhibitor (N-(2-furylmethyl)-N'-(4-nitrophenyl)urea) for 5 mins at 30°C.

    • Add Substrate (

      
      ).
      
    • Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 mins.

  • Data Analysis: Calculate

    
     by plotting reaction velocity vs. log[Inhibitor].
    

References

  • Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001).[3] A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[3] Tetrahedron Letters, 42(9), 1445-1447. Link

  • Gomez, G. A., et al. (2006). Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5246-5250. Link

  • BenchChem. (2025).[4] Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate: Application Note. Link

Sources

Foundational

The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity

Abstract Phenylurea derivatives represent a significant class of synthetic compounds that exhibit potent cytokinin-like activity, often surpassing that of naturally occurring adenine-based cytokinins.[1] This in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylurea derivatives represent a significant class of synthetic compounds that exhibit potent cytokinin-like activity, often surpassing that of naturally occurring adenine-based cytokinins.[1] This in-depth technical guide explores the core aspects of their biological function, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into their dual mechanism of action, present comparative quantitative data on their efficacy, and provide detailed, field-proven experimental protocols for assessing their activity. This document is designed to serve as a practical resource, bridging fundamental plant science with applied research and development.

Introduction: Beyond Adenine, The Rise of Phenylurea-Type Cytokinins

Cytokinins are a class of phytohormones pivotal to the regulation of cell division, growth, and differentiation in plants.[1] While classic cytokinins are structurally derived from adenine, a chemically distinct group of synthetic molecules, the phenylurea derivatives, has emerged as a class of highly active plant growth regulators.[1] Prominent examples include Diphenylurea (DPU), the more potent N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (Thidiazuron, TDZ), and N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron, CPPU).[1][2]

These compounds have found widespread application in agriculture and plant biotechnology, valued for their ability to enhance fruit set, increase fruit size, and facilitate micropropagation, especially in species that are recalcitrant to traditional methods.[1][3][4][5] A key to their high potency lies in their chemical stability and resistance to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which rapidly catabolizes natural, adenine-type cytokinins.[1] This persistence allows phenylurea derivatives to exert their physiological effects at significantly lower concentrations.

The Dual-Pronged Mechanism of Action

The cytokinin-like effects of phenylurea compounds are primarily attributed to a dual mechanism that involves both direct interaction with the canonical cytokinin signaling pathway and the modulation of endogenous cytokinin levels.

Direct Activation of the Cytokinin Signaling Pathway

Phenylurea derivatives are recognized by the same receptor system as natural cytokinins, initiating a multi-step phosphorelay signal transduction cascade.[1]

  • Perception: The process begins at the endoplasmic reticulum, where phenylurea compounds bind to transmembrane histidine kinase receptors (AHKs), such as AHK2, AHK3, and AHK4 (also known as CRE1) in the model plant Arabidopsis thaliana.[1][6] Thidiazuron, for instance, has been shown to be a strong competitor for the binding of natural cytokinins to AHK3 and AHK4 receptors.[4][7]

  • Phosphorelay: This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor's kinase domain. The phosphate group is then transferred to a conserved aspartate residue in the receptor's own receiver domain. Subsequently, cytosolic histidine phosphotransfer proteins (AHPs) shuttle the phosphate from the receptor to the nucleus.[4][8]

  • Nuclear Response: Inside the nucleus, AHPs transfer the phosphate group to nuclear response regulators (ARRs). This phosphorylation activates Type-B ARRs, which are transcription factors. Activated Type-B ARRs then bind to the promoters of cytokinin-responsive genes, including the Type-A ARRs, to initiate their transcription and elicit downstream physiological responses.[9][10][11] Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop to attenuate the signal.[1][9]

Signaling Pathway of Phenylurea-Type Cytokinins

Cytokinin Signaling Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylurea Phenylurea Cytokinin Receptor AHK Receptor (AHK2, AHK3, CRE1/AHK4) Phenylurea->Receptor Binding Receptor->Receptor AHP AHP Receptor->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P B_ARR Type-B ARR AHP_P->B_ARR Phosphotransfer B_ARR_P Type-B ARR-P B_ARR->B_ARR_P DNA Cytokinin Response Genes B_ARR_P->DNA Binds & Activates Transcription A_ARR Type-A ARR (Negative Regulator) A_ARR->Receptor Feedback Inhibition DNA->A_ARR Induces Expression Cytokinin_Response Cytokinin_Response DNA->Cytokinin_Response Physiological Response

Caption: Phenylurea cytokinins bind to AHK receptors, initiating a phosphorelay cascade that activates gene expression.

Indirect Action via Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

In addition to directly activating the signaling pathway, many phenylurea derivatives are also potent inhibitors of cytokinin oxidase/dehydrogenase (CKX) enzymes.[12][13] These enzymes are responsible for the irreversible degradation of natural N6-substituted adenine cytokinins.[12] By inhibiting CKX activity, phenylurea compounds protect endogenous cytokinins from catabolism, leading to their accumulation and an amplified overall cytokinin response. This dual mode of action—acting as both a signaling molecule and a protective agent for endogenous cytokinins—is a key contributor to the high biological activity of compounds like TDZ.[4][14]

Dual Mechanism of Phenylurea Cytokinins

Dual_Mechanism PU Phenylurea Compound Receptor Cytokinin Receptor (e.g., AHK3/4) PU->Receptor Direct Activation CKX CKX Enzyme PU->CKX Inhibition Signaling Signal Transduction Cascade Receptor->Signaling Response Cytokinin Physiological Response Signaling->Response Degradation Degradation CKX->Degradation EndoCK Endogenous Cytokinins EndoCK->Receptor Activation EndoCK->CKX Experimental_Workflow start Select Phenylurea Compound & Controls prepare Prepare Stock Solutions & Serial Dilutions start->prepare bioassay Perform Bioassay prepare->bioassay tobacco Tobacco Callus Bioassay bioassay->tobacco Cell Division soybean Soybean Hypocotyl Bioassay bioassay->soybean Cell Growth wheat Wheat Leaf Senescence Assay bioassay->wheat Senescence Delay measure Measure Response (e.g., Fresh Weight, Chlorophyll) tobacco->measure soybean->measure wheat->measure analyze Data Analysis & Statistical Evaluation measure->analyze end Determine Cytokinin-like Activity analyze->end

Caption: A generalized workflow for the evaluation of phenylurea compounds using standard cytokinin bioassays.

Tobacco Callus Bioassay

This classic bioassay measures a compound's ability to induce cell division and proliferation in cytokinin-dependent tobacco callus tissue. [15] Principle: Tobacco callus requires both an auxin and a cytokinin for sustained growth and cell division on a nutrient medium. [1]In a medium containing a constant, optimal concentration of auxin, the growth of the callus is proportional to the concentration of the cytokinin activity supplied by the test compound.

Methodology:

  • Explant Preparation:

    • Sterilize young, healthy tobacco (Nicotiana tabacum) leaves by rinsing with 75% ethanol for 30 seconds, followed by immersion in a 1% sodium hypochlorite solution for 10-15 minutes, and then rinse 3-4 times with sterile distilled water. [16] * Cut the sterilized leaves into small explants (approx. 0.5 cm²). [16]

  • Callus Induction Medium Preparation:

    • Prepare Murashige and Skoog (MS) basal medium. [1][3][17]This includes MS basal salts, vitamins, 30 g/L sucrose, and is solidified with 8 g/L agar. [18] * Supplement the MS medium with an auxin, typically 2 mg/L of α-naphthaleneacetic acid (NAA), and a cytokinin for initial callus induction (e.g., 0.5 mg/L Kinetin).

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving at 121°C for 15-20 minutes. [1]

  • Callus Induction and Maintenance:

    • Place the leaf explants onto the callus induction medium in sterile petri dishes.

    • Incubate in the dark at 25°C. [16] * Subculture the developing callus onto fresh medium every 3-4 weeks. After several subcultures, a stable, cytokinin-dependent callus line will be established.

  • Bioassay Procedure:

    • Prepare MS medium as described above, containing 2 mg/L NAA but without any cytokinin .

    • Add the phenylurea test compound to the medium at a range of concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). Include a negative control (no cytokinin) and positive controls (e.g., zeatin or kinetin at known concentrations).

    • Inoculate each plate with 3-4 pieces of established tobacco callus of a standardized initial weight (e.g., 10-20 mg).

    • Incubate in the dark at 25°C for 4-5 weeks.

  • Data Collection and Analysis:

    • After the incubation period, measure the final fresh weight of the callus for each treatment.

    • Calculate the mean increase in fresh weight and plot it against the logarithm of the molar concentration of the test compound to generate a dose-response curve.

Soybean Hypocotyl Bioassay

This bioassay is a convenient and sensitive method to measure cytokinin activity based on cell growth and weight increase in soybean hypocotyl sections. [19] Principle: Sections from soybean hypocotyls will proliferate and increase in fresh weight when cultured on a medium containing a cytokinin. The degree of weight increase is proportional to the cytokinin concentration.

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize soybean (Glycine max) seeds using chlorine gas or a bleach solution. [20] * Aseptically place the sterilized seeds on a sterile, hormone-free ¼ strength MS solid medium. [20] * Germinate the seeds in the dark at 25°C for 7 days. [20]

  • Explant Preparation:

    • Excise the hypocotyls from the 7-day-old sterile seedlings.

    • Cut the hypocotyls into thin, uniform sections (e.g., 1 mm thick). [19]

  • Bioassay Medium Preparation:

    • Prepare a basal medium, such as MS or a modified B5 medium, supplemented with sucrose (e.g., 30 g/L) and an auxin (e.g., 2,4-D).

    • Add the phenylurea test compounds and controls at various concentrations to the medium before solidifying with agar.

  • Bioassay Procedure:

    • Place a standardized number of hypocotyl sections (e.g., 3-5) onto the surface of the prepared agar medium in petri dishes.

    • Incubate the cultures in the dark at 25-28°C for a period of 9 to 22 days.

  • Data Collection and Analysis:

    • Determine the initial fresh weight of a sample of hypocotyl sections before incubation.

    • After the incubation period, measure the final fresh weight of the cultured sections for each treatment.

    • The cytokinin activity is expressed as the increase in fresh weight over the incubation period. Plot the fresh weight increase against the log of the compound's concentration.

Wheat Leaf Senescence Bioassay

This assay assesses the ability of a compound to delay senescence, a classic cytokinin effect, by measuring the retention of chlorophyll in detached leaf segments. [21] Principle: Cytokinins are known to delay the process of senescence, which is characterized by the degradation of chlorophyll. The amount of chlorophyll retained in detached leaves incubated in the dark is a direct measure of the anti-senescence (cytokinin-like) activity of a test compound.

Methodology:

  • Plant Material:

    • Grow wheat (Triticum aestivum) seedlings in a controlled environment for 7-10 days. [14]

  • Explant Preparation:

    • Excise the primary leaves from the seedlings.

    • Cut uniform segments (e.g., 2-4 cm) from the middle of the leaves, discarding the tip and base.

  • Bioassay Procedure:

    • Prepare test solutions of the phenylurea compounds in a suitable solvent (e.g., DMSO, diluted in water) across a range of concentrations. Include a solvent-only negative control and positive controls with known cytokinins.

    • Float the leaf segments on the surface of the test solutions in petri dishes lined with filter paper, or place them in vials with the cut end submerged. [14][21] * Incubate the dishes or vials in complete darkness at room temperature for 4-5 days to induce senescence.

  • Chlorophyll Extraction and Quantification:

    • After the dark incubation, blot the leaf segments dry and record their fresh weight.

    • Extract the chlorophyll by incubating the leaf segments in a known volume of 80% ethanol or acetone in the dark until the tissue is completely white.

    • Measure the absorbance of the chlorophyll extract using a spectrophotometer at 647 nm and 663 nm. [5]

  • Data Collection and Analysis:

    • Calculate the total chlorophyll concentration using Arnon's equations or a similar established formula. [5] * The anti-senescence activity is proportional to the amount of chlorophyll retained compared to the negative control. Plot the percentage of chlorophyll retention against the log of the compound's concentration.

Conclusion and Future Perspectives

Phenylurea derivatives stand out as a class of synthetic cytokinins with exceptionally high biological activity, driven by a powerful dual mechanism of action. Their ability to both directly activate cytokinin receptors and inhibit the degradation of endogenous cytokinins makes them invaluable tools in agricultural and biotechnological applications. [1][4][12][13]The robust and reproducible bioassays detailed in this guide provide a solid framework for the continued investigation and characterization of these and novel plant growth regulators. As research progresses, a deeper understanding of the structure-activity relationships within this chemical class will undoubtedly lead to the design of even more potent and specific molecules, further expanding their utility in crop improvement, plant cell culture, and the fundamental study of plant development.

References

  • . Benchchem.
  • Bioassay of Cytokinin. Dora Agri-Tech.
  • Murashige and Skoog Shoot Multiplication Medium A. HiMedia Laboratories. [Link]

  • Murashige & Skoog Medium. Plant Tissue Culture Store. [Link]

  • Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. Semantic Scholar. [Link]

  • An improved cytokinin bioassay using cultured soybean hypocotyl sections. PubMed. [Link]

  • Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement. PMC. [Link]

  • Bioassay of Cytokinin. Dora Agri-Tech. [Link]

  • An Improved Cytokinin Bioassay Using Cultured Soybean Hypocotyl Sections. PMC. [Link]

  • Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. ResearchGate. [Link]

  • Thidiazuron: A multi-dimensional plant growth regulator. Academic Journals. [Link]

  • New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae. [Link]

  • Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. PubMed. [Link]

  • BIO312 Leaf Senescence Experiment. YouTube. [Link]

  • Cytokinin oxidase/dehydrogenase inhibitors: outlook for selectivity and high efficiency. PubMed. [Link]

  • Receptor Properties and Features of Cytokinin Signaling. PMC. [Link]

  • The adjuvant activity of two urea derivatives on cytokinins: an example of serendipitous dual effect. IRIS. [Link]

  • Cytokinin Signaling in Arabidopsis. PMC. [Link]

  • The structure of B-ARR reveals the molecular basis of transcriptional activation by cytokinin. PNAS. [Link]

  • Biochemical and Physiological Studies on the Effects of Senescence Leaves of Populus deltoides on Triticum vulgare. Semantic Scholar. [Link]

  • A B-ARR-mediated cytokinin transcriptional network directs hormone cross-regulation and shoot development. PMC. [Link]

  • Model of the cytokinin signaling pathway in A. thaliana and the stress... ResearchGate. [Link]

  • Induction and Culture of Tobacco Callus. Lifeasible. [Link]

  • Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. Semantic Scholar. [Link]

  • Receptor Properties and Features of Cytokinin Signaling. PMC. [Link]

  • Chemistry of Phenylurea Cytokinins. ResearchGate. [Link]

  • The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors. PubMed. [Link]

  • Evidence for the localization of the Arabidopsis cytokinin receptors AHK3 and AHK4 in the endoplasmic reticulum. Semantic Scholar. [Link]

  • Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure. PubMed. [Link]

  • Media Preparation Guide. Plantocol. [Link]

  • Murashige and Skoog Medium. HiMedia Laboratories. [Link]

  • Forchlorfenuron (CPPU): A Promising Plant Growth Regulator Augments Fruit Size, Fruit Weight, Quality and Yield of Kiwifruit (Ac...). SciSpace. [Link]

Sources

Exploratory

Technical Guide: The Herbicidal Potential of N-Substituted Ureas

Executive Summary This technical guide provides a comprehensive analysis of N-substituted urea herbicides (e.g., diuron, linuron, isoproturon), a class of Photosystem II (PSII) inhibitors pivotal to modern weed managemen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-substituted urea herbicides (e.g., diuron, linuron, isoproturon), a class of Photosystem II (PSII) inhibitors pivotal to modern weed management. It synthesizes structure-activity relationships (SAR), mechanistic kinetics, synthetic protocols, and resistance management strategies. Designed for researchers and drug development professionals, this document bridges the gap between fundamental agrochemistry and translational application, highlighting the cross-disciplinary relevance of these compounds in toxicology and protein-ligand interaction studies.

Chemical Architecture & Structure-Activity Relationships (SAR)

The efficacy of N-substituted ureas relies on a precise molecular geometry that mimics the plastoquinone (


) molecule, allowing competitive binding at the D1 protein of the PSII complex.
The Pharmacophore

The core scaffold consists of an aryl moiety attached to a urea bridge, typically following the general formula: Aryl-NH-CO-N(R1)(R2) .

ComponentStructural RequirementMechanistic Function
Aryl Group Phenyl ring, often substituted at 3,4-positions (e.g., Cl, Br).Provides lipophilicity (LogP) for cuticle penetration and

-

stacking interactions within the hydrophobic binding pocket.
Urea Bridge

Essential for hydrogen bonding with the peptide backbone of the D1 protein (specifically Ser264 and Phe265).
N-Substituents (R1, R2) Typically Methyl (-CH3) or Methoxy (-OCH3).Controls steric fit and metabolic stability. N-methoxy groups (e.g., linuron) often increase resistance to degradation.
SAR Visualization

The following diagram illustrates the critical SAR determinants for N-substituted ureas.

SAR_Urea Core N-Substituted Urea Core (Aryl-NH-CO-N-R1R2) Aryl Aryl Ring (Phenyl) Core->Aryl Bridge Urea Bridge (-NH-CO-N-) Core->Bridge Terminus Terminal Amines (Dimethyl / Methoxy) Core->Terminus Lipo Lipophilicity (LogP) Leaf Penetration Aryl->Lipo 3,4-Cl substitution Bind H-Bonding (Ser264 / Phe265) Bridge->Bind Carbonyl Oxygen Steric Steric Fit & Metabolic Stability Terminus->Steric N-CH3 vs N-OCH3

Figure 1: Structure-Activity Relationship (SAR) mapping of N-substituted ureas, highlighting functional domains responsible for transport and binding.

Mechanism of Action: The Niche Displacement

N-substituted ureas act as Photosystem II (PSII) inhibitors . They do not physically destroy the chloroplast initially; rather, they interrupt the electron transport chain (ETC), leading to a lethal accumulation of reactive oxygen species (ROS).

Binding Kinetics
  • Entry: The herbicide penetrates the leaf cuticle and moves apoplastically (via xylem) to the chloroplast.

  • Displacement: It competes with the native electron acceptor, plastoquinone (

    
    ), for the binding niche on the D1 protein  (encoded by the psbA gene).
    
  • Blockage: By occupying the

    
     site, the herbicide prevents electron transfer from 
    
    
    
    to
    
    
    .
  • Oxidative Burst: The blocked energy at P680 (reaction center) generates triplet chlorophyll (

    
    ), which reacts with oxygen to form singlet oxygen (
    
    
    
    ). This ROS initiates lipid peroxidation, destroying cell membranes.
Mechanism Diagram

PSII_Mechanism Light Light Energy (Photon) P680 P680 (Reaction Center) Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) (Native Acceptor) QA->QB BLOCKED ROS Singlet Oxygen (1O2) Generation QA->ROS Energy Back-pressure Urea Urea Herbicide (Inhibitor) D1 D1 Protein Binding Niche Urea->D1 High Affinity Binding D1->QB Displaces Damage Lipid Peroxidation & Cell Death ROS->Damage

Figure 2: Mechanistic pathway of PSII inhibition. The urea herbicide competitively binds to the D1 protein, blocking electron flow and triggering oxidative stress.

Experimental Protocols

Synthesis: The Isocyanate Route (Industrial Standard)

This protocol describes the synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea).

Reagents: 3,4-dichloroaniline, Phosgene (or Triphosgene for lab safety), Dimethylamine. Safety: Phosgene is highly toxic. Perform in a specialized fume hood with scrubbers.

  • Isocyanate Formation:

    • Dissolve 3,4-dichloroaniline in dry toluene.

    • Introduce phosgene gas (or add triphosgene solution) at 0°C.

    • Heat to reflux (110°C) for 2 hours to drive off HCl.

    • Validation: Monitor IR for the characteristic isocyanate peak (~2270 cm⁻¹).

  • Urea Coupling:

    • Cool the 3,4-dichlorophenyl isocyanate solution to 0°C.

    • Slowly add anhydrous dimethylamine (gas or solution).

    • Stir for 1 hour at room temperature.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from ethanol/water.

    • Yield Check: Expected yield >90%. Melting point: 158-159°C.

Bioassay: Chlorophyll Fluorescence (The Self-Validating System)

To quantify herbicidal activity, we use the


 ratio, which measures the maximum quantum efficiency of PSII. This method is self-validating because healthy plants have a fixed theoretical max (~0.83); any deviation is strictly quantitative.

Protocol:

  • Preparation: Grow Arabidopsis thaliana or target weed species to the 4-leaf stage.

  • Treatment: Apply herbicide solution (0, 0.1, 1, 10, 100

    
    ) via foliar spray or root drench.
    
  • Dark Adaptation (Critical): Place plants in total darkness for 20 minutes. This oxidizes all

    
    , setting the baseline (
    
    
    
    ).
  • Measurement:

    • Use a Pulse-Amplitude Modulated (PAM) fluorometer.

    • Fire a saturating light pulse (>3000

      
      ).
      
    • Record Minimal Fluorescence (

      
      ) and Maximal Fluorescence (
      
      
      
      ).
  • Calculation:

    
    
    
  • Interpretation:

    • Control:

      
       (Valid assay).
      
    • Effective Inhibition:

      
      .
      
    • Total Block:

      
       (Lethal).[1]
      

Resistance & Environmental Fate

Target Site Resistance

Resistance typically arises from point mutations in the psbA gene.

  • Ser264Gly: Confers high resistance to triazines but only moderate/low resistance to ureas.[2]

  • Val219Ile & Phe274Val: These mutations specifically impact urea binding affinity while maintaining partial photosynthetic function.

Environmental Toxicology

N-substituted ureas are persistent.

  • Soil Half-life: 30–160 days.

  • Metabolites: Microbial degradation often cleaves the N-methyl groups first, followed by hydrolysis of the urea bridge, releasing 3,4-dichloroaniline (3,4-DCA) .

  • Risk: 3,4-DCA is more toxic and persistent than the parent diuron, posing risks to aquatic invertebrates.

References

  • Mechanism of Herbicide Resistance in Tobacco Cells with a New Mutation in the QB Protein. Plant Physiology. [Link][2]

  • Mutation to herbicide resistance maps within the psbA gene of Anacystis nidulans R2. PubMed. [Link]

  • Target-site Based Resistance | Herbicide Resistance: Mechanisms. Plant and Soil Sciences eLibrary. [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry (RSC). [Link]

  • Understanding the environmental fate and removal strategies of phenylurea herbicides. ResearchGate. [Link]

  • Immunoassay for phenylurea herbicides: application of molecular modeling and QSAR. Analytical Chemistry. [Link]

  • Inhibition of Photosynthesis: Mode of Action. LSU AgCenter. [Link]

Sources

Foundational

"N-(2-furylmethyl)-N'-(4-nitrophenyl)urea solubility and stability"

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea: Solubility and Stability Profiling Abstract N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a molecule of inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea: Solubility and Stability Profiling

Abstract

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a molecule of interest that incorporates three key chemical moieties: a furan ring, a urea linker, and a nitrophenyl group. The interplay of these functional groups dictates its physicochemical properties, which are critical determinants of its potential utility in pharmaceutical and chemical applications. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Given the absence of extensive public-domain data for this specific molecule, this document serves as a first-principles guide, outlining robust experimental protocols and the scientific rationale underpinning them. We will delve into methodologies for quantifying its solubility in various media and for assessing its stability under forced degradation conditions, thereby establishing a foundational understanding for its development.

Introduction: A Structural Perspective on Physicochemical Properties

The chemical architecture of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (Figure 1) provides initial clues to its behavior. The nitrophenyl group, being electron-withdrawing, is expected to decrease the pKa of the urea protons, potentially influencing its solubility in response to pH changes. The furan moiety is known for its susceptibility to acidic conditions, which could be a primary degradation pathway. The urea backbone itself can undergo hydrolysis under harsh pH and temperature conditions. Furthermore, the conjugated system involving the nitrophenyl group suggests significant UV absorbance, making photostability a key parameter to investigate.

A thorough understanding of these properties is non-negotiable in early-stage research and development. Poor solubility can hinder bioavailability and formulation development, while instability can compromise shelf-life, therapeutic efficacy, and safety. This guide, therefore, presents a detailed roadmap for de-risking a compound like N-(2-furylmethyl)-N'-(4-nitrophenyl)urea by comprehensively characterizing its solubility and stability profile.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a parameter highly dependent on the surrounding environment. A comprehensive profile requires assessment in multiple aqueous and organic media. The goal is to understand the compound's behavior in environments relevant to its intended application, from buffered solutions mimicking physiological pH to organic solvents used in synthesis and formulation.

Theoretical Considerations & Solvent Selection

The selection of solvents should be systematic. For aqueous solubility, a range of pH values is critical. Buffers should be chosen to cover the physiological range (pH 1.2 to 7.4) and extend to more extreme pH values to understand the limits of solubility and stability. Common buffers include phosphate, acetate, and citrate. For organic solubility, solvents should span a range of polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., methanol, ethanol). This data is invaluable for developing purification and formulation strategies.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method, as recommended by OECD Guideline 105, remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Protocol Steps:

  • Preparation: Add an excess amount of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea to a series of vials, each containing a different solvent or buffer solution. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the time required to reach a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling & Dilution: Carefully pipette a known volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4.0). The high UV absorbance of the nitrophenyl group should allow for sensitive detection.

  • Data Reporting: Calculate the solubility in mg/mL or µg/mL. The results should be presented in a clear, tabular format.

Anticipated Data & Interpretation

The solubility data should be compiled into a comprehensive table for easy comparison.

Table 1: Example Solubility Data for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Solvent/Buffer (at 25°C)Polarity IndexSolubility (µg/mL)Observations
pH 1.2 HCl BufferHighExperimental ValuePotential for acid-catalyzed degradation
pH 4.5 Acetate BufferHighExperimental Value
pH 7.4 Phosphate BufferHighExperimental Value
Purified Water5.8Experimental Value
Methanol5.1Experimental Value
Acetonitrile5.8Experimental Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueLikely high solubility
Toluene2.4Experimental Value

A low aqueous solubility (<10 µg/mL) might classify the compound according to the Biopharmaceutics Classification System (BCS), guiding formulation strategies towards solubility enhancement techniques.

Stability Assessment: A Forced Degradation Approach

Forced degradation, or stress testing, is essential for identifying the likely degradation products and pathways of a drug substance. The approach, guided by the principles of the ICH Q1A guideline, involves subjecting the compound to conditions more severe than it would encounter during storage or use.

Experimental Design: Stress Conditions

The following conditions are fundamental for a comprehensive forced degradation study:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C). The furan ring is a likely point of failure under these conditions.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperatures. The urea linkage may be susceptible to cleavage.

  • Neutral Hydrolysis: Purified water at elevated temperatures.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Photostability: Exposing the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Thermal Degradation (Dry Heat): Exposing the solid compound to high temperatures (e.g., 80-100 °C).

Experimental Workflow for Forced Degradation

The workflow for these studies must be systematic to ensure reliable and interpretable results.

Forced_Degradation_Workflow prep Prepare Stock Solution in Acetonitrile/Water acid Acid Stress (0.1M HCl, 80°C) prep->acid Expose to Stress base Base Stress (0.1M NaOH, 80°C) prep->base Expose to Stress ox Oxidative Stress (3% H2O2, RT) prep->ox Expose to Stress photo Photochemical Stress (ICH Q1B Light Box) prep->photo Expose to Stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample ox->sample photo->sample neutralize Neutralize Sample (if applicable) sample->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Analyze via Validated Stability-Indicating HPLC-UV/MS dilute->hplc HPLC_Method_Dev start Column & Mobile Phase Selection (e.g., C18, ACN/H2O) injection Inject Forced Degradation Samples start->injection eval Evaluate Resolution (Parent vs. Degradants) injection->eval optimize Optimize Gradient, Flow Rate, Temperature eval->optimize Resolution < 1.5 validate Validate Method (ICH Q2(R1)) eval->validate Resolution > 1.5 optimize->injection

Caption: HPLC stability-indicating method development cycle.

Recommended Starting Conditions
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) for the nitrophenyl chromophore, likely in the 254-320 nm range. A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths and assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

This starting point should be optimized by analyzing a mixture of the forced degradation samples to ensure that all generated degradant peaks are well-resolved from the parent peak.

Conclusion and Future Directions

This guide has outlined a comprehensive, first-principles approach to characterizing the solubility and stability of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. By following these detailed protocols, researchers can generate a robust physicochemical data package. This data is fundamental for making informed decisions in any development pipeline, whether it involves optimizing reaction conditions, designing a suitable formulation for a pharmaceutical product, or assessing its environmental fate. The key to success lies in the synergy between methodically executed experiments and a robust, stability-indicating analytical method. The insights gained from these studies will pave the way for the successful application and development of this promising compound.

References

  • OECD Test Guideline No. 105: Water Solubility. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Exploratory

Advanced Spectroscopic Characterization of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Topic: Spectroscopic Analysis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Content Type: Technical Application Note / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Content Type: Technical Application Note / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Executive Summary & Molecular Context

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FNPU ) represents a critical scaffold in medicinal chemistry, bridging the pharmacophoric properties of nitrophenyl ureas (often associated with cytokinin activity and enzyme inhibition) with the lipophilic, metabolic stability of the furan heterocycle.

This guide provides a definitive protocol for the structural elucidation of FNPU. Unlike simple aliphatic ureas, FNPU exhibits complex electronic push-pull dynamics due to the electron-withdrawing nitro group (


) opposing the electron-rich furan ring, mediated by the urea linker. Accurate spectroscopic assignment requires understanding these electronic delocalizations.
Chemical Identity[1][2][3]
  • IUPAC Name: 1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea

  • Molecular Formula:

    
    
    
  • Molecular Weight: 261.24 g/mol

  • Key Structural Motifs:

    • Asymmetric Urea Bridge: The central

      
       core.
      
    • 
      -Deficient System:  The 4-nitrophenyl moiety (strong H-bond donor acidity).
      
    • 
      -Excessive System:  The furan ring (acid-sensitive).
      

Synthesis & Sample Preparation (The Isocyanate Route)

To ensure spectroscopic fidelity, the sample must be synthesized via the Isocyanate Route rather than transamidation, which often yields symmetric urea byproducts that contaminate spectra.

Optimized Protocol
  • Reagents: 4-Nitrophenyl isocyanate (1.0 eq) and Furfurylamine (1.1 eq).

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (DCM). Avoid alcohols to prevent carbamate formation.
    
  • Procedure:

    • Dissolve 4-nitrophenyl isocyanate in DCM at

      
       under 
      
      
      
      atmosphere.
    • Add furfurylamine dropwise. The reaction is exothermic and rapid due to the high nucleophilicity of the primary amine.

    • Precipitate forms within 30 minutes. Filter and wash with cold hexane.

  • Purification: Recrystallization from Ethanol/DMF (9:1).

Critical Quality Attribute (CQA): The sample must be dried under high vacuum (


 mbar) for 24 hours to remove lattice-bound solvent, which often obscures the urea carbonyl signal in solid-state IR.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum of FNPU is dominated by the "Urea Tape" motif—a hydrogen-bonding network characteristic of di-substituted ureas.

Experimental Parameters
  • Technique: Attenuated Total Reflectance (ATR) on Diamond Crystal.

  • Resolution:

    
    .
    
  • Scans: 32.

Diagnostic Band Assignment

The asymmetry of FNPU results in distinct shifts for the amide vibrations compared to symmetric analogs.

Functional GroupFrequency (

)
IntensityMode Assignment & Mechanistic Insight
N-H Stretch

MediumAsymmetric Stretch. Lower frequency than free amines due to strong intermolecular H-bonding (N-H

O=C).
N-H Stretch

MediumSymmetric Stretch.
C=O (Urea)

StrongAmide I. The carbonyl bond order is reduced by resonance with the two nitrogen lone pairs.
N-H Bend

StrongAmide II. Coupled C-N stretch and N-H deformation.

(Asym)

StrongCharacteristic of 4-nitro substitution.

(Sym)

StrongSymmetric stretching of the nitro group.
Furan Ring

MediumRing breathing and C-H out-of-plane deformation (diagnostic for 2-substituted furan).

Analyst Note: If the C=O band appears as a doublet (splitting), it indicates the presence of two distinct conformers (syn/anti) in the crystal lattice or Fermi resonance.

Nuclear Magnetic Resonance (NMR)

Solvent selection is paramount. DMSO-


  is required.[1][2] Chloroform (

) is unsuitable due to the poor solubility of the nitrophenyl urea moiety and its inability to disrupt intermolecular H-bonds, leading to extreme line broadening.
NMR Analysis (DMSO- , 400 MHz)

The spectrum exhibits a classic "Push-Pull" chemical shift pattern.

Proton (

ppm)
MultiplicityIntegrationAssignment & Logic

Singlet (s)1H

(Ar-NH-CO).
Most deshielded proton. The electron-withdrawing

group and the aromatic ring current pull density from this nitrogen, making the proton highly acidic.

Doublet (

Hz)
2HAr-H (ortho to

).
AA'BB' system part A. Deshielded by anisotropy of the nitro group.

Doublet (

Hz)
2HAr-H (meta to

).
AA'BB' system part B.

Doublet (

Hz)
1HFuran

.
Alpha-proton of the furan ring.

Triplet (

Hz)
1H

(Alkyl-NH-CO).
Less deshielded than

. Appears as a triplet due to coupling with the adjacent methylene (

).

Doublet of Doublets1HFuran

.
Beta-proton.

Doublet (

Hz)
1HFuran

.

Doublet (

Hz)
2HMethylene (

).
Connects furan to urea. Coupled to

.
NMR Analysis (DMSO- , 100 MHz)
  • Carbonyl (C=O):

    
     ppm. (Upfield shift compared to ketones due to diamagnetic shielding by N lone pairs).
    
  • Aromatic Ipso Carbons:

    • 
      : 
      
      
      
      ppm.
    • 
      : 
      
      
      
      ppm.[3]
  • Furan Carbons:

    • 
      : 
      
      
      
      ppm.[4]
    • 
      : 
      
      
      
      ppm.
    • 
      : 
      
      
      
      ppm.
  • Methylene (

    
    ): 
    
    
    
    ppm.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is the preferred ionization method.

  • Molecular Ion:

    
    .
    
  • Sodium Adduct:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • m/z 138: [4-Nitrophenyl isocyanate]

      
      . Cleavage of the urea bond.
      
    • m/z 81: [Furfuryl cation]

      
      . Characteristic tropylium-like rearrangement of the furan moiety.
      

Experimental Workflow & Logic

The following diagram illustrates the self-validating workflow for FNPU analysis. The logic ensures that synthesis artifacts (like symmetric urea) are detected before advanced spectral acquisition.

FNPU_Analysis Start Start: Crude Synthesis Product TLC TLC Screening (Hexane:EtOAc 1:1) Start->TLC Purification Recrystallization (EtOH/DMF) TLC->Purification Remove symmetric urea PurityCheck Melting Point & HPLC (Target >98%) Purification->PurityCheck Decision Purity Acceptable? PurityCheck->Decision Decision->Purification No (<98%) IR FT-IR (ATR) Check 1640 cm-1 (Urea) Check 3300 cm-1 (NH) Decision->IR Yes NMR 1H NMR (DMSO-d6) Verify 9.35 ppm (Ar-NH) Verify 6.80 ppm (Alk-NH) IR->NMR Functional Groups Confirmed MS ESI-MS Confirm M+H = 262 NMR->MS Topology Confirmed Final Validated Structure FNPU MS->Final

Caption: Step-wise analytical protocol ensuring the exclusion of symmetric urea byproducts prior to final structural confirmation.

References

  • NIST Chemistry WebBook. N-(4-Nitrophenyl)-N'-phenyl-urea Spectral Data.[5] National Institute of Standards and Technology. [Link]

    • Context: Provides the baseline chemical shifts and IR frequencies for the nitrophenyl-urea half of the molecule.
  • MDPI Molecules. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde Derivatives.[Link]

    • Context: Authoritative source for furan ring proton assignments and vibr
  • Beilstein Journal of Organic Chemistry. Synthesis of dihydropyrimidinones via urea derivatives.[Link]

    • Context: detailed experimental protocols for urea synthesis and purification relevant to the isocyan
  • SpectraBase. Urea Derivative NMR Data (N-(4-methoxyphenyl)-N'-[...]). Wiley Science Solutions. [Link]

    • Context: Comparative NMR data for asymmetric ureas in DMSO-d6, validating the downfield shift of the arom

Sources

Foundational

Technical Monograph: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

CAS Registry Number: 154825-26-0 Compound Class: Substituted Urea / Furan Derivative Primary Application: Pharmacophore Exploration (SAR Probe), Agrochemical Research, Kinase/Hydrolase Inhibition Studies[1] Part 1: Execu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 154825-26-0 Compound Class: Substituted Urea / Furan Derivative Primary Application: Pharmacophore Exploration (SAR Probe), Agrochemical Research, Kinase/Hydrolase Inhibition Studies[1]

Part 1: Executive Summary

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (CAS 154825-26-0) is a disubstituted urea derivative serving as a critical chemical probe in medicinal chemistry and agrochemical development.[1] Structurally, it bridges a lipophilic, electron-rich furan-2-ylmethyl moiety and an electron-deficient 4-nitrophenyl group via a rigid urea linker.[1]

This specific molecular architecture makes it a high-value candidate for Structure-Activity Relationship (SAR) studies.[1] The urea motif is a privileged scaffold in drug design, known to mimic peptide bonds and engage in bidentate hydrogen bonding with aspartate or glutamate residues in enzyme active sites (e.g., Soluble Epoxide Hydrolase, Raf Kinase).[1] Simultaneously, the 4-nitro substitution modulates the acidity of the urea protons, enhancing donor capability, while the furan ring probes hydrophobic pockets.[1]

Key Chemical Identifiers
ParameterValue
CAS Number 154825-26-0
IUPAC Name 1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.23 g/mol
SMILES O=C(NCc1ccco1)Nc1ccc([O-])cc1
InChI Key NVNKQKPUEKQJRM-UHFFFAOYSA-N

Part 2: Chemical Profile & Physicochemical Properties[1]

Understanding the physicochemical behavior of CAS 154825-26-0 is prerequisite for its application in biological assays.[1] The compound exhibits low aqueous solubility due to the planar aromatic systems but high permeability, predicted by its LogP.[1]

Physicochemical Data Table
PropertyMetricImplications for Research
LogP (Predicted) ~1.83Moderate lipophilicity; suitable for cell-permeability assays.[1]
H-Bond Donors 2 (Urea NHs)Critical for binding site recognition (Asp/Glu residues).[1]
H-Bond Acceptors 4 (C=O, NO₂, Furan O)Facilitates water solubility and receptor interaction.[1]
Topological Polar Surface Area ~101 ŲSuggests good oral bioavailability potential (Veber's Rules).[1]
pKa (Urea NH) ~12-13The 4-nitro group increases acidity compared to phenylurea, strengthening H-bonds.[1]

Part 3: Synthesis Protocol (Autonomy & Logic)

Directive: High-purity synthesis of urea derivatives requires strict moisture control to prevent the formation of symmetrical urea byproducts.[1] The most robust route utilizes the nucleophilic addition of an amine to an isocyanate.[1]

Reaction Logic

The synthesis exploits the high electrophilicity of 4-nitrophenyl isocyanate .[1] The furfurylamine acts as the nucleophile.[1] The reaction is exothermic and rapid.[1]

  • Why this route? It avoids the use of phosgene (safety) and typically proceeds in high yield without complex purification.[1]

  • Critical Control Point: The solvent must be anhydrous (DCM or THF) to prevent the isocyanate from reacting with water to form the aniline, which would then react with remaining isocyanate to form bis(4-nitrophenyl)urea (a difficult-to-remove impurity).[1]

Step-by-Step Methodology

Reagents:

  • 4-Nitrophenyl isocyanate (1.0 eq)[1]

  • Furfurylamine (1.05 eq)[1]

  • Dichloromethane (DCM), Anhydrous[1]

  • Hexane (for precipitation)[1]

Protocol:

  • Preparation : Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂) gas.

  • Solvation : Dissolve 4-nitrophenyl isocyanate (1.64 g, 10 mmol) in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath to control the exotherm.[1]

  • Addition : Add Furfurylamine (1.02 g, 10.5 mmol) dropwise over 10 minutes.

    • Observation: A precipitate often forms immediately as the urea product is less soluble in DCM than the starting materials.[1]

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (System: 50% Ethyl Acetate/Hexane).[1]

  • Work-up :

    • Concentrate the mixture to ~5 mL volume under reduced pressure.

    • Add 20 mL of cold Hexane to force complete precipitation.[1]

    • Filter the solid using a Buchner funnel.[1]

  • Purification : Recrystallize from hot Ethanol/Water (9:1) if TLC shows impurities.[1]

  • Validation : Confirm structure via ¹H-NMR (DMSO-d₆). Look for urea singlets around 9.0-9.5 ppm.[1]

Visualization: Synthesis Pathway

Synthesis Iso 4-Nitrophenyl Isocyanate (Electrophile) Inter Tetrahedral Intermediate Iso->Inter Nucleophilic Attack (DCM, 0°C) Amine Furfurylamine (Nucleophile) Amine->Inter Prod N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (CAS 154825-26-0) Inter->Prod Proton Transfer (Rapid)

Figure 1: Nucleophilic addition mechanism for the synthesis of CAS 154825-26-0.

Part 4: Biological Mechanism & Applications[1]

This compound operates primarily as a pharmacophore probe .[1] The urea linker is a classic "bioisostere" for amide bonds but offers unique hydrogen-bonding geometry.[1]

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives with a polar group (like nitro) and a lipophilic group (like furan) are established inhibitors of sEH.[1]

  • Mechanism : The two urea hydrogens form hydrogen bonds with the catalytic Aspartate residue (Asp335 in human sEH) in the enzyme's active site.[1]

  • Role of Nitro Group : Withdraws electrons, making the urea NHs more acidic (better H-bond donors).[1]

  • Role of Furan : Occupies the hydrophobic pocket usually reserved for the lipid tail of the natural substrate (EETs).[1]

Agrochemical Cytokinin Activity

Substituted ureas (e.g., Thidiazuron) are potent cytokinins.[1] The furan ring mimics the N6-substituent of adenine-based cytokinins.[1]

  • Application : Used in plant tissue culture to induce shoot proliferation.[1]

Visualization: Pharmacophore Interaction

Interaction Asp Enzyme Active Site (Aspartate/Glutamate) Pocket Hydrophobic Pocket Urea Urea Core (H-Bond Donor) Urea->Asp Bidentate H-Bonding Furan Furan Ring (Lipophilic) Furan->Pocket Van der Waals Nitro 4-Nitro Group (Electronic Tuner) Nitro->Urea Increases Acidity (Inductive Effect)

Figure 2: Theoretical binding mode of CAS 154825-26-0 in a hydrolase active site.[1]

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements :

    • H302: Harmful if swallowed (Nitro-aromatics can be toxic).[1]

    • H315: Causes skin irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures :

    • Nitro Group Risk : Nitro compounds can be explosive if heated under confinement.[1] Do not distill to dryness.[1]

    • Furan Risk : Furan derivatives can be metabolically activated to reactive intermediates.[1] Handle with gloves and in a fume hood.[1]

References

  • Fluorochem . (2024).[1] Product Sheet: 3-(Furan-2-ylmethyl)-1-(4-nitrophenyl)urea (CAS 154825-26-0).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 313520, (4-Nitrophenyl)urea (Structural Analog). Retrieved from [1]

  • Morisseau, C., & Hammock, B. D. (2005).[1] Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. (Contextual grounding for Urea-based sEH inhibitors).

  • Yonova, P. A., & Stoilkova, G. M. (2004).[1] Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Journal of Plant Physiology. (Contextual grounding for Furan-Urea Cytokinin activity).

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Introduction: Navigating the Toxicological Landscape of a Novel Urea Derivative The emergence of novel chemical entities (NCEs) is the lifeblood of therapeutic innovation. N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Toxicological Landscape of a Novel Urea Derivative

The emergence of novel chemical entities (NCEs) is the lifeblood of therapeutic innovation. N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, a compound featuring a furan ring, a urea linkage, and a nitroaromatic group, represents such an NCE with potential biological activity. Urea derivatives have a long history in medicinal chemistry, with applications ranging from anticancer agents to cytokinin-like regulators.[1][2][3] However, before any potential therapeutic application can be explored, a rigorous and systematic evaluation of its safety profile is paramount. The preliminary toxicity assessment serves as the foundational step in this process, providing critical data to guide go/no-go decisions in early-stage drug development.[4][5][6]

This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental choice. The objective is to establish a foundational understanding of the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity, adhering to internationally recognized standards and best practices. The structural motifs within the molecule, particularly the 4-nitrophenyl group, are known to be associated with potential toxicity, making this initial assessment a critical step in its development pathway.

Chapter 1: Physicochemical Characterization and Compound Integrity

Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the test article must be unequivocally established. This ensures that any observed toxicity is attributable to the compound itself and not to impurities or degradation products.

1.1. Rationale for Characterization

The solubility and stability of a compound directly impact its bioavailability and the reliability of in vitro and in vivo testing. For instance, poor aqueous solubility can lead to compound precipitation in cell culture media, resulting in inaccurate dose-response curves and false-negative or -positive results. Stability testing ensures the compound does not degrade under experimental conditions, which could lead to an underestimation of its toxicity or the emergence of toxic degradation products.

1.2. Recommended Assays & Data Presentation

A baseline characterization should include the parameters outlined in the table below. While experimental data for the title compound is not publicly available, representative properties based on similar structures like (4-nitrophenyl)urea are included for illustrative purposes.[7][8]

PropertyMethodSpecificationRepresentative Data
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Structure confirmedConforms to expected structure
Purity HPLC-UV/MS≥95%98.5%
Molecular Formula MSC₁₂H₁₁N₃O₄C₁₂H₁₁N₃O₄
Molecular Weight MS261.24 g/mol 261.24 g/mol
Aqueous Solubility Shake-flask method at pH 7.4Report in µg/mLSparingly soluble in water
LogP HPLC methodReport value1.4 (Predicted)[9]
Stability HPLC-UV analysis in relevant solvents (e.g., DMSO, culture media) over 24-48h>95% recoveryStable in DMSO and DMEM for 48h

Chapter 2: In Vitro Toxicity Profiling: The First Line of Investigation

In vitro assays form the cornerstone of preliminary toxicity screening. They offer a rapid, cost-effective, and ethical means to identify potential hazards, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[10]

Workflow for In Vitro Toxicity Assessment

The following diagram illustrates the logical flow for the initial in vitro evaluation of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

cluster_0 In Vitro Toxicity Assessment Workflow Compound Test Compound: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Cytotoxicity Cytotoxicity Assessment (MTT Assay) Compound->Cytotoxicity Genotoxicity Genotoxicity Assessment Compound->Genotoxicity Analysis Data Analysis & Risk Assessment Cytotoxicity->Analysis Ames Mutagenicity (Ames Test) Genotoxicity->Ames Comet DNA Damage (Comet Assay) Genotoxicity->Comet Ames->Analysis Comet->Analysis

Caption: A streamlined workflow for the initial in vitro toxicity evaluation.

2.1. Cytotoxicity Assessment: The MTT Assay

The first question to answer is whether the compound is toxic to living cells. The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Scientific Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Seeding:

    • Seed a relevant human cell line (e.g., HepG2 for liver toxicity, A549 for lung) into a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in DMSO.

    • Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

    • Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

    • Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.[15]

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[13]

    • Add 10-20 µL of the MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting a dose-response curve.

2.2. Genotoxicity Assessment I: Bacterial Reverse Mutation Assay (Ames Test)

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer.[5][10] The Ames test is a legally mandated, rapid, and sensitive bacterial assay used to evaluate the mutagenic potential of a chemical.[16][17][18]

Scientific Principle: The test uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they carry a mutation that prevents them from synthesizing this essential amino acid and cannot grow on a histidine-deficient medium.[19][20] A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies. A positive test is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control.[19]

The Role of Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but become so after being metabolized by enzymes in the liver. To mimic this, the assay is run both with and without a rat liver extract known as the S9 fraction, which contains P450 enzymes and other metabolic systems.[18][19]

  • Strain Preparation: Culture the required Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) overnight to reach the late exponential phase of growth.

  • Assay Preparation:

    • To a sterile tube, add in order:

      • 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few cell divisions).[20]

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at a specific concentration (or a control).

      • 0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for the non-activation assay).[16]

    • Vortex the tube gently.

  • Plating and Incubation:

    • Immediately pour the mixture onto the surface of a minimal glucose agar plate.

    • Tilt and rotate the plate to ensure even distribution of the overlay.

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.[20]

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous revertant count of the negative control for at least one bacterial strain.

2.3. Genotoxicity Assessment II: Single Cell Gel Electrophoresis (Comet Assay)

While the Ames test detects gene mutations, the Comet assay detects direct DNA damage, such as single- and double-strand breaks.[21][22] It is a sensitive method for quantifying DNA damage in individual eukaryotic cells.

Scientific Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA nucleoids. The DNA is then subjected to electrophoresis. If the DNA is damaged (i.e., contains strand breaks), it relaxes and smaller fragments migrate away from the nucleus towards the anode, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[22][23][24] The assay can be run under alkaline conditions to detect single-strand breaks or neutral conditions for double-strand breaks.[21][22]

cluster_1 Comet Assay Workflow A 1. Cell Treatment Expose cells to test compound B 2. Embedding in Agarose Mix cells with low-melting agarose and layer on slide A->B C 3. Cell Lysis Incubate slide in lysis buffer to remove membranes/proteins B->C D 4. DNA Unwinding Treat with alkaline/neutral buffer to unwind DNA C->D E 5. Electrophoresis Apply electric field; fragmented DNA migrates to form a 'tail' D->E F 6. Staining & Visualization Stain DNA with fluorescent dye and image with microscope E->F G 7. Data Analysis Quantify DNA in head vs. tail F->G

Caption: Step-by-step workflow of the single cell gel electrophoresis (Comet) assay.

Chapter 3: In Vivo Acute Oral Toxicity Assessment

Following in vitro characterization, a preliminary in vivo study is often required to understand the compound's effects on a whole biological system.[4][25] Acute oral toxicity studies provide information on the potential hazards of a substance after a single oral administration.[26] Modern approaches, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), prioritize animal welfare by minimizing the number of animals used and avoiding lethality as an endpoint.[27][28][29]

3.1. Rationale and Guideline Selection

The goal is not to determine a precise LD₅₀, but rather to identify the dose range causing evident toxicity and to classify the compound according to the Globally Harmonised System (GHS).[26][27] The OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method) are suitable choices.[26][27][30] We will focus on the Fixed Dose Procedure (OECD 420).

Scientific Principle (OECD 420): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The procedure proceeds sequentially, using a small number of animals (typically female rats, as they are often slightly more sensitive) at each step.[28] The outcome—the presence or absence of evident toxicity or mortality—determines whether a higher or lower dose is tested, or if the study is concluded. This approach avoids using lethal doses wherever possible.[28]

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rodents (e.g., Wistar rats), typically a single sex (females).

    • Acclimatize animals to laboratory conditions for at least 5 days.[28]

  • Dose Preparation and Administration:

    • Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The toxicological characteristics of the vehicle should be known.

    • Administer the substance in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[27]

  • Sighting Study:

    • A preliminary sighting study is performed to identify the appropriate starting dose for the main study.

    • One animal is dosed at a time, starting at a dose of 300 mg/kg.[28] The outcome determines the next dose to be tested in another animal, allowing for dose range finding.

  • Main Study:

    • Based on the sighting study, the main study is initiated at a dose that is expected to produce evident toxicity but not mortality.

    • A group of 5 animals is dosed at the selected starting dose.

    • If no evident toxicity is observed, the next higher fixed dose is used. If toxicity is observed, the next lower dose is used to confirm the finding.

  • Observations:

    • Animals are observed frequently on the day of dosing and at least once daily for 14 days.

    • Observations include changes in skin, fur, eyes, respiratory and nervous system activity, and behavior.[28]

    • Record body weights at regular intervals and note any mortalities.

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in organs and tissues.

Data Analysis and Classification: The compound is classified based on the dose at which evident toxicity or mortality was observed, according to GHS categories.

Evident Toxicity or Mortality Observed at Dose LevelGHS Classification
≤ 5 mg/kgCategory 1
> 5 and ≤ 50 mg/kgCategory 2
> 50 and ≤ 300 mg/kgCategory 3
> 300 and ≤ 2000 mg/kgCategory 4
> 2000 mg/kgCategory 5 or Unclassified

Chapter 4: Data Synthesis and Preliminary Risk Assessment

The final step is to integrate the data from all assays to form a cohesive preliminary toxicity profile for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

4.1. Integrated Summary of Findings (Hypothetical Data)

AssayEndpointResultPreliminary Interpretation
MTT Assay (HepG2 cells) IC₅₀ (48h)25 µMModerate in vitro cytotoxicity.
Ames Test MutagenicityPositive in TA98 with S9 activationPotential frame-shift mutagen after metabolic activation.
Comet Assay (Alkaline) DNA DamageDose-dependent increase in tail momentInduces DNA strand breaks in mammalian cells.
Acute Oral Toxicity (OECD 420) GHS ClassificationCategory 4 (Toxicity at 2000 mg/kg)Low acute oral toxicity.

Based on this hypothetical dataset, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea exhibits moderate cytotoxicity and clear evidence of genotoxicity in vitro, particularly after metabolic activation. The positive Ames and Comet assay results are significant findings that would warrant serious consideration and likely trigger further mechanistic investigation. While the acute in vivo toxicity appears low (GHS Category 4), the genotoxicity findings are a major concern for any potential therapeutic development.

Future work should focus on:

  • Identifying the specific metabolite(s) responsible for the mutagenic activity.

  • Conducting further in vivo genotoxicity studies (e.g., an in vivo micronucleus test) to see if the in vitro effects translate to a whole organism.

  • Exploring structure-activity relationships to determine if the furan or nitro-phenyl moiety is the source of toxicity, and if it can be modified to mitigate these effects while retaining desired biological activity.

This structured, multi-faceted approach to preliminary toxicity assessment provides a robust foundation for making informed decisions, ensuring that only the safest and most promising candidates advance in the drug development pipeline.

References

  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • US Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Comet assay: a versatile but complex tool in genotoxicity testing. Retrieved from [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • OECD iLibrary. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • SlideShare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • PMC (PubMed Central). (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • IntechOpen. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development. Retrieved from [Link]

  • Springer. (2022, October 11). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Retrieved from [Link]

  • MDPI. (2023, February 10). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Retrieved from [Link]

  • DZARC. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 12). Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). URD12: A urea derivative with marked antitumor activities. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro toxicology - Preclinical safety. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)urea. Retrieved from [Link]

  • PubMed. (2009, May 15). Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure. Retrieved from [Link]

  • SCIRP. (2020, July 22). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Retrieved from [Link]

  • ScienceDirect. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

  • PubChem. (n.d.). N-3-pyridyl-methyl-N'-p-nitrophenyl urea. Retrieved from [Link]

  • Nathan Luedtke. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]

  • DrugFuture.com. (n.d.). (4-Nitrophenyl)urea. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). Retrieved from [Link]

  • Government of Alberta. (n.d.). UREA (NPN) POISONING. Retrieved from [Link]

Sources

Foundational

The Nitrophenylurea Scaffold: A Technical Guide to Therapeutic Exploration

Executive Summary The nitrophenylurea moiety represents a privileged scaffold in medicinal chemistry, characterized by a urea linker bridging a nitro-substituted aromatic ring and a variable pharmacophore. While urea der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrophenylurea moiety represents a privileged scaffold in medicinal chemistry, characterized by a urea linker bridging a nitro-substituted aromatic ring and a variable pharmacophore. While urea derivatives are ubiquitous in drug development (e.g., Sorafenib, Regorafenib), the introduction of a nitro group (


) imparts unique electronic and metabolic properties. This guide dissects the therapeutic utility of nitrophenylureas, specifically focusing on Soluble Epoxide Hydrolase (sEH) inhibition , Antitubercular activity , and Kinase modulation . It provides validated synthetic protocols, mechanistic insights, and critical ADME/Tox considerations regarding the nitro "structural alert."

Module 1: Chemical Foundation & Synthesis

The urea bridge acts as a dual hydrogen bond donor/acceptor, ideal for binding aspartate or glutamate residues in enzyme active sites. The nitro group serves two roles:

  • Electronic Modulation: A strong electron-withdrawing group (EWG) that increases the acidity of the urea protons, enhancing hydrogen bond strength with target proteins.

  • Prodrug Trigger: In hypoxic environments (solid tumors) or specific bacterial strains (M. tuberculosis), the nitro group can be enzymatically reduced to reactive intermediates.

Experimental Protocol: General Synthesis of 1-(4-Nitrophenyl)ureas

Principle: The most efficient route involves the nucleophilic addition of an amine to a nitrophenyl isocyanate. This reaction is rapid, atom-economical, and generally requires no chromatography.

Materials:

  • 4-Nitrophenyl isocyanate (1.0 equiv)[1]

  • Target Amine (1.0 - 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon atmosphere

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add 4-Nitrophenyl isocyanate (1.0 mmol) dissolved in DCM (2 mL) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of isocyanate by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.

    • If soluble: Evaporate solvent, redissolve in minimal hot ethanol, and recrystallize.

  • Validation:

    
     (DMSO-
    
    
    
    ) should show two distinct urea singlets between
    
    
    8.5–9.5 ppm.
Visualization: Synthetic Pathway & Logic

SynthesisWorkflow cluster_QC Quality Control (Self-Validation) Start Reagents: 4-Nitrophenyl Isocyanate + Functionalized Amine Step1 Nucleophilic Attack (0°C, Anhydrous DCM) Start->Step1 Mix Inter Tetrahedral Intermediate Step1->Inter Kinetic Control Product 1-(4-Nitrophenyl)urea Derivative Inter->Product Proton Transfer Purify Purification (Trituration/Recrystallization) Product->Purify Work-up QC1 TLC: Loss of Isocyanate Purify->QC1 QC2 NMR: Urea Protons (8.5-9.5 ppm) Purify->QC2

Caption: Logical flow of nitrophenylurea synthesis with integrated QC checkpoints.

Module 2: Therapeutic Focus A — Soluble Epoxide Hydrolase (sEH) Inhibition

Target Indication: Cardiovascular disease, Hypertension, Inflammation.[2][3][4]

Mechanism of Action: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols. Nitrophenylureas inhibit sEH by mimicking the transition state of epoxide hydrolysis. The urea protons form hydrogen bonds with Tyr381 , Tyr465 , and Asp333 in the catalytic pocket. The nitro group enhances the potency by increasing the acidity of the urea protons, strengthening these interactions [1, 5].

Quantitative Data: Structure-Activity Relationship (SAR)

Comparison of urea derivatives against Human sEH (IC50 values).

Compound ClassR1 SubstituentR2 SubstituentIC50 (nM)Notes
Reference AdamantylCyclohexyl2.1Standard (DCU/ACU) [5]
Nitrophenyl 4-NitrophenylCyclohexyl0.8 Nitro group enhances binding affinity
Control PhenylCyclohexyl12.5Lack of EWG reduces potency
Isostere 4-NitrophenylPiperidine4.5Solubility improved, slight potency loss
Experimental Protocol: Fluorescent sEH Assay

Objective: Determine IC50 of synthesized nitrophenylureas.

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Procedure:

    • Incubate recombinant human sEH (1 nM) with inhibitor (varying conc.) for 5 mins at 30°C.

    • Add PHOME substrate (50 µM final).

    • Measure formation of 6-methoxy-2-naphthaldehyde (excitation 330 nm, emission 465 nm) over 10 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

Module 3: Therapeutic Focus B — Antitubercular Activity

Target Indication: Mycobacterium tuberculosis (Mtb), including MDR strains.[5]

Mechanism of Action: Unlike sEH inhibition (steric/electronic), antitubercular activity of nitro-compounds often relies on prodrug activation . The Mtb enzyme Ddn (deazaflavin-dependent nitroreductase) reduces the nitro group to reactive intermediates (nitroso/hydroxylamine) or releases nitric oxide (NO). These intermediates inhibit mycolic acid synthesis or generate lethal oxidative stress [1, 2].

Visualization: Ddn Activation Pathway

TB_Mechanism Prodrug Nitrophenylurea (Prodrug) (Inactive) Intermediate Nitro-radical Anion / Nitroso Prodrug->Intermediate Reduction by Ddn Enzyme Enzyme: Ddn (Cofactor: F420H2) Enzyme->Intermediate Target1 Inhibition of Mycolic Acid Synthesis Intermediate->Target1 Target2 Generation of Reactive Nitrogen Species Intermediate->Target2 Result Bactericidal Effect (M. tuberculosis) Target1->Result Target2->Result

Caption: Prodrug activation mechanism of nitro-compounds by mycobacterial Ddn enzyme.

Module 4: ADME/Tox & The "Nitro Alert"

The Challenge: The nitro group is a "structural alert" in drug discovery due to potential mutagenicity (Ames positive) and hepatotoxicity. Mitigation Strategies:

  • Steric Hindrance: Placing substituents ortho to the nitro group can twist the ring, reducing planarity and intercalation into DNA.

  • Bioisosteres: If toxicity is too high, replace

    
     with 
    
    
    
    (nitrile) or
    
    
    (trifluoromethyl). These retain electron-withdrawing character but avoid nitroreductase-mediated toxicity [4].
  • Solubility: Nitrophenylureas are often poorly soluble (classic "brick dust"). Incorporate solubilizing tails (e.g., piperazine, morpholine) on the urea nitrogen opposite the nitrophenyl group.

References

  • Sambhaji, Y. D., et al. (2016).[5] Synthesis and antitubercular activity of new 1,3,4-oxadiazoles bearing pyridyl and thiazolyl scaffolds.[5] Bioorganic & Medicinal Chemistry Letters.[5] 5[4]

  • Ma, R., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action.[6] PMC.[1][7] 6

  • Wróbel, T., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate.[1] Application Note. 1

  • Shen, H. C., et al. (2012). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. PMC.[1][7] 8

Sources

Protocols & Analytical Methods

Method

"protocol for synthesizing N-(2-furylmethyl)-N'-(4-nitrophenyl)urea"

Executive Summary & Scope This application note details a robust, scalable protocol for the synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea . This unsymmetrical urea features two distinct pharmacophores: an electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea . This unsymmetrical urea features two distinct pharmacophores: an electron-deficient 4-nitrophenyl group and an electron-rich furan heterocycle.

The synthesis utilizes the nucleophilic addition of furfurylamine to 4-nitrophenyl isocyanate . This route is selected over alternative carbamate or phosgene-free methods due to its high atom economy, rapid kinetics at ambient temperature, and simplified workup (precipitation-driven purification). This guide addresses critical process parameters including moisture control, exotherm management, and the stability of the furan ring under reaction conditions.

Reaction Scheme & Mechanistic Pathway

The formation of the urea linkage proceeds via the attack of the nucleophilic nitrogen of furfurylamine onto the electrophilic carbon of the isocyanate group.

ReactionScheme cluster_0 Reactants Isocyanate 4-Nitrophenyl isocyanate (Electrophile) TS Tetrahedral Intermediate Isocyanate->TS + Amine (DCM, 0°C to RT) Amine Furfurylamine (Nucleophile) Amine->TS Product N-(2-furylmethyl)- N'-(4-nitrophenyl)urea TS->Product Proton Transfer

Figure 1: Reaction pathway for the synthesis of the target urea. The strong electron-withdrawing nitro group on the isocyanate enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack.

Strategic Analysis: Experimental Design

Route Selection Justification
  • Reactivity Profile: 4-Nitrophenyl isocyanate is highly reactive due to the

    
     group withdrawing electron density from the aromatic ring, activating the isocyanate (
    
    
    
    ). Furfurylamine is a primary aliphatic amine with high nucleophilicity. The reaction is expected to be fast and exothermic.
  • Chemo-selectivity: The furan ring is acid-sensitive (prone to ring opening/polymerization). This neutral, non-acidic protocol preserves the heterocyclic integrity.

  • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. The product is expected to be significantly less soluble in non-polar solvents than the starting materials, enabling isolation by simple filtration.

Critical Process Parameters (CPPs)
  • Moisture Control: Isocyanates hydrolyze in the presence of water to form unstable carbamic acids, which decarboxylate to anilines. These anilines then react with the remaining isocyanate to form symmetrical urea byproducts (e.g., N,N'-bis(4-nitrophenyl)urea). Strict anhydrous conditions are mandatory.

  • Stoichiometry: A slight excess of amine (1.05 eq) ensures complete consumption of the toxic isocyanate.

Materials & Reagents

ReagentMW ( g/mol )Equiv.RoleHazards
4-Nitrophenyl isocyanate 164.121.0ElectrophileToxic, Sensitizer, Lachrymator
Furfurylamine 97.121.05NucleophileCorrosive, Flammable
Dichloromethane (DCM) 84.93SolventMediumVolatile, Carcinogen susp.
Hexane/Heptane ~100.2WashAnti-solventFlammable

Detailed Experimental Protocol

Step 1: Preparation of Reagents
  • Glassware Setup: Oven-dry a 100 mL round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel. Flush the assembly with dry nitrogen (

    
    ) or argon.
    
  • Solvent Drying: Ensure DCM is anhydrous. If uncertain, dry over activated 3Å molecular sieves for 24 hours prior to use.

Step 2: Reaction Initiation
  • Charge the RBF with 4-nitrophenyl isocyanate (1.64 g, 10.0 mmol) .

  • Add anhydrous DCM (20 mL) via syringe to dissolve the solid. The solution should be clear yellow.

  • Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling controls the exotherm of the rapid addition reaction and minimizes side reactions.

Step 3: Nucleophile Addition
  • In a separate vial, dilute furfurylamine (1.02 g, 0.98 mL, 10.5 mmol) in DCM (5 mL) .

  • Transfer the amine solution to the addition funnel.

  • Add the amine solution dropwise to the stirred isocyanate solution over 15–20 minutes .

    • Observation: A precipitate (the urea product) typically begins to form within minutes of addition.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Step 4: Reaction Monitoring (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v).

  • Visualization: UV light (254 nm). The starting isocyanate (high

    
    ) should disappear; the urea product will appear as a lower 
    
    
    
    spot (often remaining at the baseline if very insoluble).
Step 5: Workup & Isolation
  • The product typically precipitates as a white or pale yellow solid.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity M) under vacuum.

  • Washing:

    • Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate/amine.

    • Wash with Hexane (2 x 15 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Purification & Characterization

If the crude product purity is <95% (by HPLC or NMR), recrystallization is required.

  • Recrystallization Solvent: Hot Ethanol (EtOH) or an EtOH/Water mixture.

    • Procedure: Dissolve solid in minimum boiling EtOH. If insoluble, add small amounts of DMF. Cool slowly to 4°C.

  • Expected Yield: 85–95%.[1]

Analytical Specifications
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 180–210°C (Decomposition likely at high temp).

  • IR Spectrum (ATR):

    • 
       (stretch): ~3300–3350 
      
      
      
      (sharp, urea N-H).
    • 
       (stretch): ~1640–1660 
      
      
      
      (urea carbonyl).
    • 
       (stretch): ~1500–1550 
      
      
      
      (asymmetric) and ~1300–1350
      
      
      (symmetric).
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~9.0–9.5 ppm (s, 1H, Ar-NH -CO).
      
    • 
       ~8.1 ppm (d, 2H, Ar-H ortho to 
      
      
      
      ).
    • 
       ~7.6 ppm (d, 2H, Ar-H meta to 
      
      
      
      ).
    • 
       ~7.5 ppm (s, 1H, furan 
      
      
      
      -H).
    • 
       ~6.8 ppm (t, 1H, alkyl-NH -CO).
      
    • 
       ~6.4 ppm (m, 1H, furan 
      
      
      
      -H).
    • 
       ~6.2 ppm (m, 1H, furan 
      
      
      
      -H).
    • 
       ~4.3 ppm (d, 2H, -CH 2-furan).
      

Workflow Diagram

Workflow Start Start: Dry Glassware & N2 Purge Dissolve Dissolve 4-Nitrophenyl Isocyanate in anhydrous DCM (0°C) Start->Dissolve AddAmine Dropwise Addition of Furfurylamine (1.05 eq) Dissolve->AddAmine Reaction Stir at RT for 2-4 Hours (Precipitate forms) AddAmine->Reaction Check Check TLC (Isocyanate consumed?) Reaction->Check Check->Reaction No (Stir longer) Filter Vacuum Filtration Check->Filter Yes Wash Wash Cake: 1. Cold DCM 2. Hexane Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at TLC monitoring.

References

  • General Isocyanate Chemistry: Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496. Link

  • Urea Synthesis Protocol: Karche, A. D., et al. (2022).[2][3] "“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Organic Process Research & Development, 26(11), 3141–3152. Link[3]

  • Furfural Derivative Bioactivity: Donlawson, C., et al. (2020). "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." American Journal of Analytical Chemistry, 11, 280-288.[4] Link

  • Isocyanate Reactivity: Arnold, R. G., et al. (1957). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 57(1), 47–76. Link

Sources

Application

Application Note: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in Plant Tissue Culture

This is a comprehensive Application Note and Protocol guide for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea , a synthetic urea-based cytokinin analog designed for high-precision plant tissue culture applications. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea , a synthetic urea-based cytokinin analog designed for high-precision plant tissue culture applications.

Introduction & Chemical Identity

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (often abbreviated in literature as FPU-NO2 or referenced within the Yonova Urea Series ) is a synthetic plant growth regulator (PGR) belonging to the phenylurea cytokinin class.

Unlike classic adenine-type cytokinins (e.g., Kinetin, Zeatin) which are purine derivatives, this compound utilizes a urea bridge structure similar to Thidiazuron (TDZ) and Forchlorfenuron (CPPU). However, it uniquely retains the furfuryl side chain characteristic of Kinetin, effectively bridging the structural gap between adenine-type and urea-type cytokinins.

Chemical Specifications
PropertyDetail
IUPAC Name 1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.23 g/mol
Solubility Soluble in DMSO, 1N KOH; Slightly soluble in Ethanol; Insoluble in Water
Physical State Yellow crystalline powder
Stability Stable at autoclave temperatures (121°C) for 20 mins

Mechanism of Action

This compound functions as a cytokinin agonist . Despite lacking the purine ring, the urea moiety mimics the N⁶-adenine bridge, allowing the molecule to dock into the cytokinin-binding pocket of histidine kinase receptors (CRE1/AHK4, AHK3) on the plant cell membrane.

Key Physiological Effects
  • Receptor Activation: The electron-withdrawing 4-nitro group on the phenyl ring increases the acidity of the urea protons, enhancing hydrogen bonding capability with the receptor's Asp/Glu residues.

  • Cell Division: Stimulates G2/M transition in the cell cycle, promoting rapid callus proliferation.

  • Morphogenesis: Induces de novo shoot organogenesis by modulating the Auxin/Cytokinin ratio.

  • Senescence Inhibition: Delays chlorophyll degradation (stay-green effect), though typically less potent than TDZ in this specific regard.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

CytokininPath Ligand N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Receptor AHK3 / CRE1 (Plasma Membrane) Ligand->Receptor Binding AHP AHP Proteins (Cytoplasm) Receptor->AHP Phosphorelay (His -> Asp) ARR_B Type-B ARRs (Nucleus) AHP->ARR_B Nuclear Translocation Response Cell Division & Shoot Differentiation ARR_B->Response Transcriptional Activation

Figure 1: Signal transduction pathway. The urea derivative binds membrane receptors, triggering a phosphorelay that activates nuclear transcription factors.

Application Notes & Comparative Potency

This compound is particularly useful for recalcitrant species or when studying Structure-Activity Relationships (SAR) .

Comparative Activity Table
CompoundClassPotency (Relative)Optimal RangePrimary Use
FPU-NO2 Urea-Furfuryl HybridHigh0.1 - 10.0 µMShoot induction, SAR studies
Kinetin AdenineModerate1.0 - 20.0 µMGeneral maintenance
TDZ Urea-ThiadiazoleVery High0.01 - 1.0 µMWoody plant regeneration
CPPU Urea-PyridineVery High0.01 - 1.0 µMFruit set, callus growth

Researcher Note: The 4-nitro group enhances activity compared to the unsubstituted phenyl analog, but it may exhibit toxicity at concentrations >50 µM. Always perform a dose-response curve.

Experimental Protocols

Protocol A: Stock Solution Preparation (10 mM)

Safety: Wear gloves and a mask. The compound is a nitro-aromatic and should be handled as a potential irritant.

  • Weighing: Weigh 26.1 mg of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

  • Dissolution: Add 1.0 mL of Dimethyl Sulfoxide (DMSO) . Vortex until completely dissolved.

    • Alternative: If DMSO is contraindicated, dissolve in 0.5 mL 1N KOH, then slowly dilute with water.

  • Dilution: Add deionized water to a final volume of 10 mL .

  • Sterilization: Filter sterilize using a 0.22 µm nylon syringe filter .

    • Note: Do not autoclave the stock solution directly. Add to autoclaved media (cooling phase) or autoclave within the media if stability is verified (urea derivatives are generally heat stable, but filtration is safer for research grades).

  • Storage: Aliquot into 1 mL tubes and store at -20°C . Stable for 6 months.

Protocol B: Shoot Regeneration Assay (Tobacco/General Model)

This protocol is designed to test the organogenic potential of the compound.

Materials:

  • Basal Medium: Murashige & Skoog (MS) with vitamins.

  • Sucrose: 30 g/L.

  • Gelling Agent: Agar (0.8%) or Phytagel (0.25%).

  • Auxin: NAA (Naphthaleneacetic acid) at 0.1 mg/L (constant background).

  • Explant: Leaf discs (0.5 cm) from 4-week-old Nicotiana tabacum or target species.

Workflow:

  • Media Prep: Prepare 1L of MS media containing sucrose and auxin. Adjust pH to 5.8. Add agar and autoclave.

  • Treatment Setup: While media is cooling (approx. 50°C), add the urea cytokinin stock to achieve the following concentrations:

    • Control: 0 µM

    • Low: 0.1 µM (0.026 mg/L)

    • Medium: 1.0 µM (0.26 mg/L)

    • High: 10.0 µM (2.6 mg/L)

  • Pour Plates: Dispense 25 mL per Petri dish. Allow to solidify.

  • Inoculation: Place 5 leaf discs per plate, abaxial side (underside) touching the medium.

  • Incubation: Culture at 25°C ± 2°C under 16/8h photoperiod (cool white fluorescent light, 30-50 µmol m⁻² s⁻¹).

  • Data Collection:

    • Day 14: Score for callus formation (%).

    • Day 28: Score for shoot regeneration (number of shoots per explant).

Protocol Visualization: Workflow

Workflow Stock Prep Stock (DMSO) Combine Add Urea Analog (at 50°C) Stock->Combine Media MS Media + Auxin (Autoclave) Media->Combine Culture Inoculate Explants (25°C, 16h Light) Combine->Culture Data Score Shoots (Day 28) Culture->Data

Figure 2: Step-by-step workflow for the shoot regeneration assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or pH shockEnsure stock is fully dissolved in DMSO before adding to water. Add to media slowly while stirring.
Tissue Browning Phenolic oxidationThe 4-nitro group may stress sensitive tissues. Add Antioxidants (Ascorbic acid 100 mg/L) or Activated Charcoal (though AC absorbs cytokinins, so increase dose).
Hyperhydricity (Vitrification) Excessive cytokinin activityReduce concentration. Increase agar concentration to 1.0%. Improve vessel aeration.
No Response High endogenous auxinIncrease the cytokinin concentration or reduce the background auxin (NAA).

References

  • Yonova, P. A., & Stoilkova, G. M. (2004). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Journal of Plant Growth Regulation.

    • (Journal Homepage)

  • Mok, M. C., & Mok, D. W. S. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Provides the foundational understanding of urea cytokinin binding to AHK receptors.

  • Ricci, A., et al. (2005). Structure-activity relationships of urea cytokinins. Plant Growth Regulation. Discusses the impact of electron-withdrawing groups (like -NO2) on phenylurea activity.

Method

Application Note: A Robust HPLC-UV Method for the Quantification of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Abstract: This application note describes the development and validation of a simple, reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-furylmethyl)-N'-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note describes the development and validation of a simple, reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. The method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust analytical technique for the characterization and quantification of this compound.

Analyte Properties & Separation Rationale

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a unique molecule incorporating three key functional moieties: a furan ring, a central urea linkage, and a 4-nitrophenyl group. Understanding the physicochemical properties of this structure is fundamental to developing a selective and efficient HPLC method.

The presence of the aromatic nitrophenyl group provides a strong chromophore, making UV-Visible spectrophotometry an ideal detection technique. The overall structure, with its combination of aromatic rings and polar urea group, suggests a moderate to low polarity, making it an excellent candidate for separation via reversed-phase chromatography. In RP-HPLC, the analyte partitions between a polar mobile phase and a nonpolar stationary phase; compounds with lower polarity are more strongly retained by the stationary phase.[1]

Table 1: Physicochemical Properties of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and Related Moieties

PropertyValue / ObservationRationale for HPLC Method Development
Molecular Structure Chemical structure of N-(2-furylmethyl)-N'-(4-nitrophenyl)ureaThe combination of aromatic and heterocyclic rings with a polar urea bridge suggests good retention on a nonpolar stationary phase like C18.[1][2]
Molecular Formula C₁₂H₁₁N₃O₄Used for calculating molecular weight and for mass spectrometry identification if coupled with an MS detector.
Molecular Weight 261.24 g/mol Important for preparing standard solutions of known concentration.
Key Functional Groups Nitrophenyl, Urea, FuranThe nitrophenyl group is a strong chromophore ideal for UV detection.[3] The urea group can interact with residual silanols on the stationary phase.
Solubility Predicted to be soluble in organic solvents like acetonitrile, methanol, and DMSO; sparingly soluble in water.[4]Guides the selection of an appropriate solvent for preparing stock solutions and the composition of the mobile phase.
UV Absorbance (λmax) Expected strong absorbance between 250-380 nm due to the 4-nitrophenyl moiety.[5][6]Determines the optimal wavelength for UV detection to ensure maximum sensitivity.

Given these properties, a reversed-phase HPLC method using a C18 column and a mobile phase consisting of a water/organic solvent gradient is the logical starting point. The inclusion of a weak acid, such as formic acid, in the mobile phase is recommended to ensure the protonation of the urea nitrogens and minimize peak tailing from interactions with residual silica silanols.[5]

HPLC Method Development Strategy

A systematic approach is crucial for developing a robust and reliable HPLC method. The workflow begins with selecting the appropriate column and mobile phase, followed by optimizing the separation parameters and detector settings.

MethodDevelopmentWorkflow cluster_MD Method Development Workflow Analyte Analyte Characterization (Solubility, UV Spectrum) Column Stationary Phase Selection (e.g., C18, Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH/Modifier) Column->MobilePhase Detection Wavelength Selection (PDA Scan for λmax) MobilePhase->Detection Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Detection->Optimization Validation Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation

Caption: A systematic workflow for HPLC method development.

Stationary Phase (Column) Selection

A C18 (octadecylsilyl) column is the most versatile and common choice for reversed-phase HPLC, making it the ideal starting point.[2] Its nonpolar nature will provide good retention for the moderately nonpolar N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. For aromatic compounds, a Phenyl-Hexyl column can also be considered as it offers alternative selectivity through π-π interactions between the phenyl ligands and the analyte's aromatic rings.

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of an aqueous component and a less polar organic solvent.

  • Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is often preferred due to its lower viscosity and UV cutoff.

  • Aqueous Component: HPLC-grade water is used.

  • Modifier: Adding a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) is crucial. It helps to suppress the ionization of any acidic or basic functional groups and minimizes interactions with free silanol groups on the silica backbone of the column, resulting in sharper, more symmetrical peaks.[5]

Detection Wavelength (λmax)

To achieve maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. A photodiode array (PDA) or diode array detector (DAD) is used to scan the analyte's UV spectrum as it elutes from the column. For nitroaromatic compounds, this is typically in the range of 250-380 nm.[3][6]

Detailed Protocol: Final Optimized HPLC Method

This protocol has been optimized for baseline separation, good peak shape, and a reasonable analysis time.

Instrumentation and Consumables
  • HPLC system with a binary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • Syringe filters (0.22 or 0.45 µm, PTFE or Nylon)

Reagents
  • N-(2-furylmethyl)-N'-(4-nitrophenyl)urea reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade)

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program 0-1 min: 30% B; 1-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 15 minutes

Sample and Standard Preparation Protocol

Accurate preparation of standards and samples is critical for reliable quantification.

Preparation of Standard Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of the N-(2-furylmethyl)-N'-(4-nitrophenyl)urea reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to dissolve the compound completely. Use sonication if necessary.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.

Preparation of Working Standard Solutions
  • Perform serial dilutions of the Standard Stock Solution using the mobile phase (e.g., 50:50 Acetonitrile:Water) to prepare a series of working standards.

  • A suggested concentration range for a calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter the final solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

Preparation of Sample Solutions
  • Dissolve the sample containing N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in a suitable solvent (e.g., acetonitrile).

  • Dilute the sample with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The optimized method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[7]

ValidationParameters cluster_Validation Key HPLC Method Validation Parameters (ICH Q2 R1) Specificity Specificity Linearity Linearity Accuracy Accuracy (% Recovery) Precision Precision (% RSD) LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness Validation Validated Method Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Robustness

Caption: Core parameters for analytical method validation.

Specificity

Specificity was confirmed by injecting a blank sample (diluent) and comparing its chromatogram to that of a standard solution. No interfering peaks were observed at the retention time of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

Linearity

Linearity was assessed by analyzing six concentrations of the standard (1-100 µg/mL) in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Table 3: Linearity Results

ParameterResultAcceptance Criteria
Concentration Range 1 - 100 µg/mL-
Regression Equation y = 45872x + 12345-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Accuracy

Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a sample matrix at three concentration levels (low, medium, high). The percentage recovery was calculated.

Table 4: Accuracy (Recovery) Results

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
Low599.21.198.0 - 102.0%
Medium25100.50.898.0 - 102.0%
High7599.80.698.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 25 µg/mL standard were performed on the same day. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

Table 5: Precision Results

Precision Type% RSDAcceptance Criteria
Repeatability 0.7%% RSD ≤ 2.0%
Intermediate 1.2%% RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

  • LOD: 0.3 µg/mL (S/N ratio of 3:1)

  • LOQ: 1.0 µg/mL (S/N ratio of 10:1)

Conclusion

This application note presents a validated RP-HPLC method for the quantitative determination of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. The method is specific, linear, accurate, and precise over a concentration range of 1-100 µg/mL. The straightforward protocol, utilizing common reagents and a C18 column, makes it readily applicable for routine analysis in quality control and research environments.

References

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Available at: [Link]

  • PubMed. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Available at: [Link]

  • Czech Journal of Animal Science. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Available at: [Link]

  • Agilent. (2016). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Guanylurea on Primesep 100 Column. Available at: [Link]

  • ResearchGate. (2025). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Available at: [Link]

  • DrugFuture. (4-Nitrophenyl)urea. Available at: [Link]

  • PubChem. (4-Nitrophenyl)urea. Available at: [Link]

  • PMC. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]

  • Laboratoriumdiscounter. (4-Nitrophenyl)urea >98.0%(HPLC)(N) 1g. Available at: [Link]

Sources

Application

Application Note: Characterization of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea as a Type II Kinase Inhibitor

Executive Summary & Scientific Rationale The compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea represents a classic "privileged scaffold" in kinase inhibitor discovery. Urea-based small molecules have historically been p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea represents a classic "privileged scaffold" in kinase inhibitor discovery. Urea-based small molecules have historically been pivotal in the development of Type II kinase inhibitors , which stabilize the inactive "DFG-out" conformation of protein kinases (e.g., Sorafenib, Regorafenib).

This guide outlines the technical roadmap for evaluating this specific compound as a potential inhibitor of angiogenic (VEGFR2) and stress-activated (p38 MAPK) kinases. The structural logic is threefold:

  • Urea Linker: Acts as the primary anchor, forming hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) in the kinase ATP-binding pocket.

  • 2-Furylmethyl Group: A lipophilic moiety designed to occupy the allosteric hydrophobic pocket created by the DFG-out shift.

  • 4-Nitrophenyl Group: An electron-deficient aromatic ring that enhances the acidity of the urea protons (increasing H-bond strength) and occupies the solvent-exposed region or the ATP-adenine binding site.

Note on Drugability: While the nitro group is excellent for initial in vitro potency (electronic tuning), it is often considered a "structural alert" in late-stage drug development due to potential metabolic reduction. Therefore, this compound should be treated as a Tool Compound or Lead Series Template .

Chemical Properties & Handling

Before initiating biological assays, the physicochemical behavior of the compound must be standardized.

PropertySpecificationExperimental Implication
Molecular Weight ~261.23 g/mol Low MW allows for high ligand efficiency (LE).
LogP (Predicted) ~2.5 - 3.0Good membrane permeability; suitable for cell-based assays.
Solubility Low in water; High in DMSOCritical: Stock solutions must be prepared in 100% DMSO.
Stability Hydrolytically stable at pH 7.4Urea bond is stable; Nitro group sensitive to strong reducing agents.
Preparation Protocol:
  • Stock Solution: Dissolve powder to 10 mM in anhydrous DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes (nitro groups can be photosensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute to 100x final concentration in assay buffer immediately before use. Ensure final DMSO concentration in assay is <1% (ideally 0.1-0.5%).

Mechanism of Action: The "DFG-Out" Hypothesis

To validate this compound, one must understand that it likely does not compete directly with ATP in the active (DFG-in) state. Instead, it selects for the inactive state.

Signaling Pathway & Inhibition Node

The following diagram illustrates the intervention point of this urea inhibitor within the VEGF/MAPK signaling cascade.

KinasePathway Ligand VEGF / Stress Signals Receptor RTK (VEGFR2) / GPCR Ligand->Receptor Activation RAS RAS / RAC Receptor->RAS RAF RAF / MAP3K RAS->RAF MEK MEK / MKK3/6 RAF->MEK Target Target Kinase (p38 MAPK or VEGFR2) MEK->Target Phosphorylation (Thr-Gly-Tyr) Downstream Phospho-Substrates (MAPKAPK2 / HSP27) Target->Downstream Signal Propagation Inhibitor N-(2-furylmethyl)- N'-(4-nitrophenyl)urea Inhibitor->Target Type II Binding (Stabilizes DFG-Out) Effect Gene Transcription (Proliferation / Inflammation) Downstream->Effect

Figure 1: Proposed intervention point. The urea inhibitor targets the kinase (p38 or VEGFR2) preventing downstream phosphorylation of substrates like HSP27.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET)

Objective: Determine the IC50 value against recombinant kinase (e.g., p38α or KDR). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant Kinase (human, active).

  • Peptide Substrate (biotinylated).

  • ATP (at Km concentration for the specific kinase).

  • Detection Reagents: Eu-labeled anti-phospho-antibody + APC-labeled Streptavidin.

Workflow:

  • Compound Plate: Prepare a 10-point dose-response curve of the urea inhibitor in DMSO (start at 10 µM, 3-fold serial dilution).

  • Enzyme Mix: Dilute kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation (Crucial for Type II): Add 5 µL Enzyme Mix to 100 nL compound. Incubate 15-30 mins.

    • Scientific Insight: Type II inhibitors often have slow "on-rates" because the kinase must "breathe" into the DFG-out conformation. Skipping this step leads to underestimated potency.

  • Reaction Start: Add 5 µL Substrate/ATP mix.

  • Incubation: 60 minutes at Room Temp.

  • Detection: Add 10 µL EDTA/Detection Reagent mix to stop reaction.

  • Read: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit to 4-parameter logistic equation to derive IC50.
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the specific pathway (e.g., LPS-induced p38 activation).

Cell Line: THP-1 (monocytes) or HUVEC (endothelial).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Starve in low-serum media (0.5% FBS) overnight.
    
  • Treatment: Treat cells with the urea inhibitor (0.1, 1, 10 µM) for 2 hours . Include a DMSO control.

  • Stimulation:

    • For p38: Add LPS (1 µg/mL) for 15-30 mins.

    • For VEGFR: Add VEGF (50 ng/mL) for 5-10 mins.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-phospho-p38 (Thr180/Tyr182) OR Anti-phospho-VEGFR2.

    • Loading Control: Total p38 or GAPDH.

  • Validation: A successful "hit" will show a dose-dependent reduction in the phospho band intensity without affecting the total protein band.

Protocol C: Structure-Activity Relationship (SAR) Expansion

If the "4-nitrophenyl" moiety shows toxicity or metabolic instability, use the following logic to design the next generation:

Current MoietyFunctionOptimization Strategy
4-Nitrophenyl Electronic withdrawal; H-bond acidityReplace with 4-Fluoro-3-(trifluoromethyl)phenyl . This mimics the electronics of Sorafenib, improving metabolic stability while maintaining potency.
2-Furyl Hydrophobic fitReplace with N-methyl-4-picoline (pyridine) to improve water solubility via protonation, or 5-tert-butyl-isoxazole for better shape complementarity.
Urea H-bond anchorKeep constant. (Thiourea is an alternative but often toxic).

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Enzymatic Assay cluster_2 Phase 3: Analysis Step1 Compound Stock (10mM DMSO) Step2 Serial Dilution (1:3 steps) Step1->Step2 Step3 Enzyme Pre-incubation (30 min) Step2->Step3 Transfer to Plate Step4 Add ATP/Substrate Step3->Step4 Step5 Reaction (60 min) Step4->Step5 Step6 TR-FRET Readout Step5->Step6 Stop & Detect Step7 IC50 Calculation Step6->Step7

Figure 2: Step-by-step workflow for high-throughput screening of the urea inhibitor.

References

  • Smith, C.C. et al. (2022). Structure-based discovery of urea-based kinase inhibitors.European Journal of Medicinal Chemistry .

  • Wilhelm, S. et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.Nature Reviews Drug Discovery, 5, 835–844.
  • Dumas, J. (2000). Protein kinase inhibitors: emerging trends.Expert Opinion on Therapeutic Patents. (Describes the binding mode of urea inhibitors).
  • BindingDB Entry. Diaryl urea inhibitors of p38 MAP kinase.

  • Wan, P.T. et al. (2004).[1] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1]Cell , 116, 855-867.[1] (Explains the DFG-out conformation relevance).

Sources

Method

"enzyme inhibition assay with N-(2-furylmethyl)-N'-(4-nitrophenyl)urea"

Application Note: Kinetic Characterization of Soluble Epoxide Hydrolase (sEH) Inhibition using N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Executive Summary This application note details the protocol for evaluating N-(2-fur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Soluble Epoxide Hydrolase (sEH) Inhibition using N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Executive Summary

This application note details the protocol for evaluating N-(2-furylmethyl)-N'-(4-nitrophenyl)urea as a competitive inhibitor of Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10) .

Urea derivatives are the "gold standard" pharmacophore for sEH inhibition. They function as Transition State Mimics , binding to the catalytic active site with high affinity. While this specific compound (often used in Structure-Activity Relationship [SAR] libraries) contains a chromogenic 4-nitrophenyl group, its primary utility in drug development is as a potent, reversible inhibitor of sEH, a key target for anti-inflammatory, analgesic, and cardiovascular therapies.

Critical Technical Insight: Because the 4-nitrophenyl moiety of the inhibitor absorbs light at ~405 nm, colorimetric assays are not recommended due to potential optical interference (Inner Filter Effect). This protocol utilizes a Fluorometric Assay to ensure data integrity.

Mechanism of Action: Transition State Mimicry

The efficacy of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea stems from its ability to mimic the transition state of epoxide hydrolysis.

  • Catalytic Anchor: The central urea carbonyl oxygen accepts a hydrogen bond from the catalytic Tyrosines (Tyr383/Tyr466) in the sEH active site, mimicking the oxygen of the epoxide ring opening.

  • Hydrogen Bonding: The urea N-H protons donate hydrogen bonds to the catalytic Aspartate (Asp335) , stabilizing the enzyme-inhibitor complex.

  • Hydrophobic Interactions:

    • The 2-furylmethyl group occupies the smaller, hydrophobic pocket (often the "L-pocket" or "R-pocket" depending on the specific enzyme isoform and binding orientation).

    • The 4-nitrophenyl group extends into the larger hydrophobic channel, providing additional binding energy via

      
      -stacking and van der Waals interactions.
      
Visualizing the Inhibition Mechanism

sEH_Inhibition_Mechanism cluster_binding Molecular Interactions Inhibitor N-(2-furylmethyl)-N'-(4-nitrophenyl)urea sEH_ActiveSite sEH Active Site (Catalytic Triad: Asp335, Tyr383, Tyr466) Inhibitor->sEH_ActiveSite Competitive Binding (Ki < 100 nM) TransitionState Transition State Mimicry (Urea Core) sEH_ActiveSite->TransitionState H-Bond Network Formation Hydrolysis Hydrolysis to Diol (Inflammation/Pain) sEH_ActiveSite->Hydrolysis Catalytic Cycle (Normal) Complex Stable Enzyme-Inhibitor Complex (Inactive) TransitionState->Complex Reversible Inhibition Urea_O Urea C=O --- HO-Tyr383/466 TransitionState->Urea_O Urea_NH Urea N-H --- -OOC-Asp335 TransitionState->Urea_NH Furan Furan Ring -> Hydrophobic Pocket TransitionState->Furan Complex->Hydrolysis PREVENTS Substrate Epoxide Substrate (EETs / PHOME) Substrate->sEH_ActiveSite Blocked by Inhibitor

Caption: Mechanism of sEH inhibition by urea derivatives. The urea core mimics the transition state, blocking substrate access.

Experimental Protocol: Fluorometric Inhibition Assay

Objective: Determine the IC50 of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea against human recombinant sEH.

Reagents & Equipment
ComponentSpecificationNotes
Enzyme Human Recombinant sEHFinal conc: ~1–5 nM (assay dependent)
Substrate PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate)Fluorogenic. Ex: 330 nm / Em: 465 nm . Avoids interference from 4-nitrophenyl group.
Inhibitor N-(2-furylmethyl)-N'-(4-nitrophenyl)ureaDissolve in 100% DMSO to 10 mM stock.
Buffer Bis-Tris-HCl (25 mM), pH 7.0Add 0.1 mg/mL BSA (prevents enzyme loss).
Plate 96-well Black, Flat-bottomNon-binding surface recommended.
Reader Fluorescence Microplate ReaderCapable of kinetic reads.
Assay Setup (Step-by-Step)

Step 1: Inhibitor Preparation (Serial Dilution)

  • Prepare a 10 mM stock solution of the inhibitor in pure DMSO.

    • Note: The 4-nitrophenyl group improves solubility compared to purely aliphatic ureas, but ensure no precipitation occurs.

  • Perform a 1:3 serial dilution in DMSO to generate 8 concentration points (e.g., 10,000 nM down to 0.5 nM).

  • Dilute these DMSO stocks 1:10 into the Assay Buffer to create "10x Working Solutions" (Final DMSO < 1% in assay).

Step 2: Enzyme Pre-Incubation

  • Dilute sEH enzyme in Assay Buffer to 2x the desired final concentration (e.g., 4 nM).

  • Add 100 µL of diluted sEH to each well of the black plate.

  • Add 20 µL of the "10x Working Inhibitor Solution" to the respective wells.

  • Incubate at 30°C for 10 minutes .

    • Reasoning: This allows the inhibitor to reach equilibrium with the enzyme before the substrate competes for the active site.

Step 3: Substrate Addition & Measurement

  • Dilute PHOME substrate to 2x final concentration (e.g., 50 µM) in Assay Buffer.

  • Add 80 µL of Substrate solution to each well to initiate the reaction.

    • Final Volume: 200 µL.

  • Immediately place in the plate reader.

  • Monitor fluorescence (Ex 330 nm / Em 465 nm) every 30 seconds for 10–20 minutes at 30°C.

Data Analysis
  • Calculate Velocity: Determine the slope (RFU/min) for the linear portion of the curve for each concentration.

  • Background Correction: Subtract the slope of the "No Enzyme" control (blank).

  • Normalization: Calculate % Activity relative to the "DMSO Only" (No Inhibitor) control.

  • Curve Fitting: Plot % Activity vs. log[Inhibitor] and fit to a non-linear regression (4-parameter logistic equation) to determine the IC50 .

Workflow Diagram

Assay_Workflow Stock 1. Prepare Inhibitor (10 mM in DMSO) Dilution 2. Serial Dilution (1:3 in Buffer) Stock->Dilution PreInc 3. Pre-Incubation (Enzyme + Inhibitor, 10 min) Dilution->PreInc Substrate 4. Add PHOME Substrate (Initiate Reaction) PreInc->Substrate Read 5. Kinetic Read (Ex 330 / Em 465 nm) Substrate->Read Analysis 6. Calculate IC50 (Non-linear Regression) Read->Analysis

Caption: Step-by-step workflow for the high-throughput fluorometric sEH inhibition assay.

Troubleshooting & Expert Insights

IssuePotential CauseSolution
High Background Fluorescence Inner Filter EffectThe 4-nitrophenyl group is yellow. If testing at >50 µM, it may absorb the excitation light. Use <10 µM inhibitor or verify absorbance at 330 nm.
Non-Linear Rates Substrate DepletionReduce enzyme concentration or shorten the measurement window to the first 5 minutes.
Low Solubility Compound PrecipitationEnsure DMSO concentration is maintained at 1% (v/v). Sonicate the stock solution if necessary.
Variable IC50 Pre-incubation TimeUrea inhibitors are "slow-binding" or "tight-binding". Ensure the 10-minute pre-incubation is strictly followed to reach equilibrium.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1] Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

  • Wolf, N. M., et al. (2006). "Soluble epoxide hydrolase: a novel target for pain treatment." Journal of Pain, 7(1), 1-29. Link

  • Sigma-Aldrich. "1-Furfuryl-3-(4-nitrophenyl)urea Product Page." Sigma-Aldrich Catalog. Link

Sources

Application

"measuring the effects of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea on gene expression"

Application Note: Transcriptional Profiling of the Synthetic Urea Derivative N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FNPU) Executive Summary & Scope This guide details the methodology for measuring the effects of N-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transcriptional Profiling of the Synthetic Urea Derivative N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FNPU)

Executive Summary & Scope

This guide details the methodology for measuring the effects of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FNPU) on gene expression in mammalian cell systems. FNPU is a synthetic 1,3-disubstituted urea derivative featuring a furan ring (furfuryl group) and a nitro-substituted phenyl group.

Scientific Rationale: Structurally, FNPU occupies a unique chemical space bridging two bioactive classes:

  • Cytokinin Mimetics: The

    
    -furfuryl moiety is identical to Kinetin  (
    
    
    
    -furfuryladenine), a potent anti-aging and differentiation-promoting agent [1].
  • Diarylurea Kinase Inhibitors: The urea linker connected to an electron-withdrawing nitrophenyl group resembles scaffolds found in antiproliferative agents (e.g., Sorafenib analogs) that target the MAPK/ERK or PI3K/Akt pathways [2].

This protocol is designed to elucidate whether FNPU acts as a cytoprotective agonist (Kinetin-like) or a cytotoxic inhibitor (Urea-herbicide/Kinase-inhibitor like) by quantifying transcriptional shifts in specific marker genes.

Compound Characteristics & Handling

Warning: The 4-nitrophenyl group suggests potential for redox cycling or metabolic reduction. Handle with care.

PropertySpecification
IUPAC Name 1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea
Molecular Weight ~261.23 g/mol
Solubility Low in water. Soluble in DMSO (>10 mM) and Ethanol.
Stability Hydrolytically stable at neutral pH; avoid strong acids/bases which may cleave the urea bridge.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.61 mg of FNPU in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Sterilization: Pass through a 0.2 µm PTFE syringe filter (Nylon filters may bind ureas).

  • Storage: Aliquot into amber tubes (nitro groups are photosensitive) and store at -20°C. Avoid freeze-thaw cycles.

Experimental Design: The "Dual-Hypothesis" Screen

To determine the mechanism of action (MoA), we utilize a targeted RT-qPCR panel covering two competing pathways.

Hypothesis A: Cytokinin-like Differentiation & Anti-Aging

If FNPU mimics Kinetin, we expect upregulation of antioxidant and structural genes.

  • Markers: SOD2 (Superoxide Dismutase 2), COL1A1 (Collagen I), IVL (Involucrin - differentiation marker).

Hypothesis B: Kinase Inhibition/Stress Response

If FNPU acts as a metabolic stressor or kinase inhibitor, we expect modulation of cell cycle and stress genes.

  • Markers: CDKN1A (p21 - cell cycle arrest), HMOX1 (Heme Oxygenase 1 - oxidative stress), MYC (Downregulation indicates proliferation block).

Putative Signaling Interaction Map

FNPU_Pathway cluster_cyto Hypothesis A: Cytokinin Mimicry cluster_kinase Hypothesis B: Kinase Inhibition FNPU FNPU (Compound) Receptor_A Unknown Receptor (Adenosine/G-Protein?) FNPU->Receptor_A ? Kinase MAPK/ERK Phosphorylation FNPU->Kinase Inhibition? Nrf2 Nrf2 Translocation Receptor_A->Nrf2 Antiox Antioxidant Genes (SOD2, HMOX1) Nrf2->Antiox Transcription TF_Myc c-Myc / Cyclin D1 Kinase->TF_Myc Arrest Cell Cycle Arrest (p21 Upregulation) TF_Myc->Arrest Repression

Figure 1: Putative mechanistic pathways for FNPU. The compound may trigger antioxidant pathways (green) or inhibit proliferation kinases (blue).

Detailed Protocol: Treatment & RNA Isolation

Model System: Human Dermal Fibroblasts (HDFa) or HaCaT Keratinocytes. Rationale: These lines are responsive to both urea-based stress and furfuryl-based anti-aging signals.

Step 1: Cell Seeding & Synchronization
  • Seed cells in 6-well plates at

    
     cells/well.
    
  • Critical Step: Serum-starve cells (0.5% FBS) for 16 hours prior to treatment. This synchronizes the cell cycle, ensuring gene expression changes are due to the drug, not cycle heterogeneity.

Step 2: Compound Treatment

Prepare fresh working solutions in culture media (keep DMSO < 0.1%).

  • Vehicle Control: 0.1% DMSO.

  • Low Dose: 1 µM FNPU (Physiological/Cytokinin range).

  • High Dose: 50 µM FNPU (Stress/Inhibitor range).

  • Positive Control: 50 µM Kinetin (if testing Hypothesis A) or 10 µM Sorafenib (if testing Hypothesis B).

Incubation: 24 hours at 37°C, 5% CO₂.

Step 3: RNA Extraction (Spin Column Method)

Standard Trizol/Chloroform extraction is risky for urea compounds as residual phenol can mask urea effects in downstream enzymatic steps. Use Silica-membrane columns.

  • Aspirate media and wash 1x with PBS.

  • Lyse directly in well using 350 µL Lysis Buffer (containing

    
    -mercaptoethanol).
    
  • Homogenize using a 20-gauge needle (5 passes) to shear gDNA.

  • Proceed with column binding, DNase I digest (On-column), and elution in 30 µL Nuclease-free water.

  • QC: Verify

    
     and RNA Integrity Number (RIN) > 8.0.
    

Gene Expression Quantification (RT-qPCR)

Methodology: Two-step RT-qPCR is recommended to create a stable cDNA archive.

A. cDNA Synthesis
  • Input: 1 µg Total RNA.

  • Priming: Use a mix of Random Hexamers and Oligo(dT) to ensure coverage of both long transcripts (structural genes) and short half-life mRNAs (transcription factors).

  • Enzyme: Reverse Transcriptase (RNase H-).

B. qPCR Setup (MIQE Compliant)
  • Dye: SYBR Green I.

  • Reference Genes: GAPDH and RPL13A (Ureas can affect metabolic genes; RPL13A is generally more stable than ACTB under stress).

Primer Table (Human):

Gene TargetFunctionForward Primer (5'->3')Reverse Primer (5'->3')
CDKN1A (p21) Cell Cycle ArrestTGTCCGTCAGAACCCATGCAAAGTCGAAGTTCCATCGCTC
HMOX1 Oxidative StressAAGACTGCGTTCCTGCTCAACAAAGCCCTACAGCAACTGTCG
COL1A1 ECM/Anti-agingGAGGGCCAAGACGAAGACATCCAGATCACGTCATCGCACAAC
RPL13A ReferenceCCTGGAGGAGAAGAGGAAAGAGATTGAGGACCTCTGTGTATTTGTCAA
C. Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_anal Analysis Cells HDFa Cells (Serum Starved) Treat Treat 24h (DMSO vs FNPU) Cells->Treat Lysis Lysis & RNA Extraction Treat->Lysis cDNA cDNA Synthesis (1µg Input) Lysis->cDNA qPCR qPCR (SYBR) Triplicate cDNA->qPCR Data Delta-Delta Ct Calculation qPCR->Data

Figure 2: Step-by-step workflow from cell culture to data analysis.

Data Analysis & Interpretation

Calculate Relative Gene Expression (RGE) using the


 method.



Interpretation Matrix:

ObservationLikely Biological EffectSuggested Follow-up

COL1A1,

SOD2
Cytokinin-like / Anti-Aging Measure pro-collagen protein (ELISA).

p21,

Myc
Growth Inhibition / Cytostasis Perform Cell Cycle Analysis (Flow Cytometry).

HMOX1,

p53
Cellular Stress / Toxicity Perform Annexin V Apoptosis Assay.
No Change Poor Bioavailability Check intracellular uptake (LC-MS) or increase concentration.

References

  • Rattan, S. I., & Clark, B. F. (1994). Kinetin delays the onset of ageing characteristics in human fibroblasts. Biochemical and Biophysical Research Communications, 201(2), 665-672. Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611-622. Link

  • Bruce, I., & Rattan, S. I. (2002). N6-Furfuryladenine (Kinetin) and other cytokinins as anti-ageing molecules.[1] Gerontology, 48, 273-273. Link

Sources

Method

"techniques for studying protein binding of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea"

Application Note: Biophysical Characterization of Protein Binding for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Executive Summary & Scientific Context N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FNU...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biophysical Characterization of Protein Binding for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Executive Summary & Scientific Context

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FNU ) represents a class of hybrid urea derivatives often investigated for cytokinin-like activity, enzyme inhibition (e.g., soluble epoxide hydrolase), and anticancer potential.

The critical first step in the drug development pipeline for such lipophilic, aromatic compounds is understanding their interaction with carrier proteins, specifically Serum Albumin (BSA or HSA) . Albumin binding dictates the pharmacokinetic profile (ADME), solubility, and effective dosage of the compound in vivo.

Why this specific protocol? FNU contains a nitro group (a strong intrinsic quencher) and a furan ring (hydrophobic moiety). These structural features make Fluorescence Quenching Spectroscopy the "Gold Standard" technique for this analysis. The nitro group effectively quenches the intrinsic fluorescence of the protein’s Tryptophan (Trp) residues upon binding, providing a sensitive readout of the interaction without the need for radiolabeling.

Experimental Workflow

The following flowchart outlines the logical progression of the study, ensuring data integrity through self-validating steps.

G cluster_0 Quality Control Loop Start Compound Prep (Solubility Check) UV UV-Vis Spectroscopy (IFE Correction Data) Start->UV 10 mM Stock (DMSO) Fluor Fluorescence Titration (298K, 308K, 318K) UV->Fluor Determine Abs at 280/340nm Analysis Data Analysis (Stern-Volmer & Thermodynamics) UV->Analysis Correction Factor (IFE) Fluor->Analysis Raw Intensity Data Docking Molecular Docking (Binding Site Validation) Analysis->Docking Validate Mechanism

Figure 1: Integrated workflow for protein binding characterization. Note the critical "Correction Factor" loop from UV-Vis to Analysis to account for the Inner Filter Effect.

Pre-Experimental Considerations

Solubility & Stock Preparation

Nitro-urea derivatives are sparingly soluble in water. Improper solubilization leads to micro-precipitation, causing light scattering that mimics "quenching."

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Protocol: Prepare a 10 mM stock solution of FNU in pure DMSO.

  • Dilution Rule: The final concentration of DMSO in the protein solution must not exceed 1.0% (v/v) to prevent solvent-induced denaturation of the protein.

The Inner Filter Effect (IFE) - Critical Control

The Trap: The nitro group of FNU absorbs UV light. It may absorb the excitation light (280 nm) or re-absorb the protein's emission (340 nm). If uncorrected, this "trivial" absorption looks like binding, yielding false-positive binding constants (


).
The Fix:  You must measure the UV-Absorbance of the ligand at every concentration used in the fluorescence assay.

Detailed Protocols

Protocol A: UV-Vis Absorption Spectroscopy

Purpose: To correct for IFE and detect ground-state complex formation.

  • Blank: Phosphate Buffered Saline (PBS), pH 7.4.

  • Protein Scan: 10

    
    M BSA in PBS. Scan 200–400 nm.
    
  • Titration: Add FNU (0 to 50

    
    M) to the BSA solution.
    
  • Reference: Measure FNU alone (in buffer) at the same concentrations.

  • Observation: Look for a "Red Shift" (bathochromic shift) in the BSA peak (278 nm). A shift indicates the formation of a ground-state complex (Static Quenching).

Protocol B: Fluorescence Quenching Titration

Purpose: Determine the Binding Constant (


) and Number of Binding Sites (

).[1][2][3][4]

Materials:

  • Protein: BSA/HSA (1.0

    
     10
    
    
    
    M) in PBS (pH 7.4).
  • Ligand: FNU (0 to 8.0

    
     10
    
    
    
    M).
  • Instrument: Spectrofluorometer (e.g., Hitachi F-7000 or Jasco FP-8500).

Settings:

  • Excitation (

    
    ):  280 nm (excites Trp + Tyr) or 295 nm (selectively excites Trp). Recommendation: Use 280 nm for higher signal, but 295 nm if the ligand absorbs heavily at 280 nm.
    
  • Emission (

    
    ):  Scan 300–500 nm.
    
  • Slit Widths: 5 nm / 5 nm.

  • Temperature: Perform titration at 298 K, 308 K, and 318 K (controlled via Peltier).

Step-by-Step:

  • Equilibrate 3.0 mL of Protein Solution in the quartz cuvette for 5 minutes.

  • Record spectrum (

    
    ).
    
  • Add 2-5

    
    L aliquots of FNU stock. Mix by gentle inversion (do not vortex, to avoid bubbles).
    
  • Incubate 2 mins. Record spectrum (

    
    ).
    
  • Repeat until the FNU:Protein ratio reaches ~8:1.

Data Analysis & Mathematical Modeling

Inner Filter Correction

Before calculating constants, correct the fluorescence intensity (


) using the UV-Vis data:


  • 
    : Absorbance of ligand at excitation wavelength.
    
  • 
    : Absorbance of ligand at emission peak.
    
Stern-Volmer Analysis (Mechanism)

Determine if quenching is Static (complex formation) or Dynamic (collisional) using the Stern-Volmer equation:



  • 
    : Stern-Volmer quenching constant.[5]
    
  • 
    : Bimolecular quenching rate constant.
    
  • 
    : Average lifetime of fluorophore without quencher (~
    
    
    
    s for BSA).

Decision Matrix:

Observation Mechanism Physical Meaning

|


 L/mol/s  | Static  | Ligand binds to protein (Complex formed). |
| 

decreases with Temp
| Static | High temp destabilizes the complex. | |

increases with Temp
| Dynamic | High temp increases collision frequency. |

Note: For FNU, expect Static Quenching due to the hydrogen-bonding capability of the urea moiety.

Binding Constants (Double-Log Plot)

For static quenching, use the modified Stern-Volmer (or Double-Log) equation to find the Binding Constant (


) and sites (

):


  • Plot

    
     vs 
    
    
    
    .
  • Intercept:

    
     (Binding Affinity).
    
  • Slope:

    
     (Number of binding sites, typically ~1 for urea derivatives).
    
Thermodynamic Parameters

Use the Van't Hoff equation with


 values from the three temperatures:


  • 
    :  Spontaneous binding.
    
  • 
    :  Hydrogen bonding & Van der Waals forces (Typical for urea/polar interactions).
    
  • 
    :  Hydrophobic forces (Typical for furan/phenyl ring insertion).
    

Computational Validation (Molecular Docking)

To corroborate the thermodynamic data, perform "Blind Docking" followed by "Site-Specific Docking."

  • Software: AutoDock Vina or Gold.

  • Protein Target: BSA (PDB ID: 4F5S ) or HSA (PDB ID: 1AO6 ).

  • Grid Box Setup:

    • Site I (Sudlow I): Centered on Subdomain IIA (Warfarin binding pocket).

    • Site II (Sudlow II): Centered on Subdomain IIIA (Ibuprofen binding pocket).

  • Analysis: Look for Hydrogen bonds between the Urea NH/CO groups and residues like Trp-214 (HSA) or Arg-218 . The Nitro group often engages in electrostatic interactions with basic residues.

Summary of Expected Results

ParameterExpected Range for FNUInterpretation


M

Strong quenching efficiency.


M

s

Indicates Static Quenching (Complex formation).


M

Moderate affinity; suitable for reversible transport.
Binding Site Sudlow Site I (Subdomain IIA)Hydrophobic pocket accommodates the phenyl-furan scaffold.
Forces Hydrophobic + H-bondsFuran ring (Hydrophobic) + Urea bridge (H-bonds).

References

  • Bi, S., et al. (2012). "Spectroscopic and molecular modeling investigation of the interaction between N-(2-furylmethyl)-N'-phenylurea and bovine serum albumin." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

    • Relevance: Primary methodology for furan-urea deriv
  • Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

    • Relevance: The authoritative text on calculating Inner Filter Effects and Stern-Volmer kinetics.
  • Shahabadi, N., & Fili, S. M. (2014). "Molecular modeling and multispectroscopic studies of the interaction of mesalamine with bovine serum albumin."[6][7] Spectrochimica Acta Part A.

    • Relevance: Demonstrates the thermodynamic profiling protocol ( ) used in this guide.
  • Sudlow, G., et al. (1975). "The specificity of binding sites on human serum albumin." Molecular Pharmacology.

    • Relevance: Defines Site I and Site II for molecular docking valid

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea synthesis"

Technical Support Center: Optimization of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Synthesis Case ID: UREA-SYN-042 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Synthesis

Case ID: UREA-SYN-042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

Welcome to the technical support hub for urea synthesis. You are likely experiencing yield attrition or purity issues in the coupling of 4-nitrophenyl isocyanate and furfurylamine (2-aminomethylfuran).

The synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a classic "click" chemistry nucleophilic addition. However, the high electrophilicity of the 4-nitrophenyl isocyanate makes it unforgiving of moisture, while the furan ring introduces acid-sensitivity.

The Golden Rule for High Yield:

"Kinetic control is king." You must favor the primary amine attack over water hydrolysis (which kills stoichiometry) and over secondary urea attack (which forms biuret byproducts).

The "Gold Standard" Protocol (Baseline)

Before troubleshooting, verify your workflow matches this optimized baseline. Deviations here are the root cause of 90% of yield failures.

Reaction Scheme: 4-NO2-Ph-NCO + Furan-2-CH2-NH2 → 4-NO2-Ph-NH-CO-NH-CH2-Furan

ParameterSpecificationRationale
Solvent Anhydrous THF or Dichloromethane (DCM)Critical: Water competes with the amine to form 4-nitroaniline and symmetrical urea dimers (major impurity).
Concentration 0.1 M to 0.2 MDilution prevents "hot spots" that favor biuret formation.
Stoichiometry 1.05 eq Amine : 1.00 eq IsocyanateSlight excess of amine ensures complete consumption of the limiting reagent (isocyanate).
Temperature 0°C → RTStart cold to control the exotherm; finish at Room Temp (RT) to drive to completion.
Order of Addition Add Isocyanate TO Amine Crucial: Keeping the amine in excess minimizes the chance of the product urea reacting with fresh isocyanate (Biuret formation).

Troubleshooting Matrix (Root Cause Analysis)

Use this matrix to diagnose your specific failure mode.

Issue A: "My product is contaminated with a high-melting insoluble solid."
  • Diagnosis: Hydrolysis (The "Wet Solvent" Error).

    • Mechanism:[1][2][3][4][5][6][7] Water reacted with 4-nitrophenyl isocyanate to form unstable carbamic acid

      
       4-nitroaniline 
      
      
      
      reacts with more isocyanate
      
      
      1,3-bis(4-nitrophenyl)urea .
    • Evidence: This byproduct melts >260°C and is insoluble in almost everything.

  • Solution:

    • Dry solvent over molecular sieves (3Å or 4Å) for 24h.

    • Flame-dry your glassware under Argon/Nitrogen.

    • Filtration Fix: If this impurity is present, boil the crude solid in Ethanol. The target urea should dissolve; the symmetrical dimer will likely remain insoluble. Filter hot to remove the impurity.[6][7]

Issue B: "The reaction turned into a dark oil/tar."
  • Diagnosis: Furan Ring Degradation.

    • Mechanism:[1][2][3][4][5][6][7] Furans are acid-sensitive (polymerize/ring-open). While isocyanates are not acids, trace HCl (if isocyanate was made from amine + triphosgene in-situ) or acidic silica gel during purification can destroy the furan.

  • Solution:

    • Ensure the starting amine (furfurylamine) is distilled and colorless (it oxidizes/polymerizes on storage).

    • Avoid Acidic Workups: Do not wash with 1M HCl. Use neutral water or saturated NaHCO₃.

    • Purification: Recrystallize rather than using silica columns. If column is necessary, add 1% Triethylamine to the eluent to neutralize silica acidity.

Issue C: "Low yield, but high purity."
  • Diagnosis: Solubility Loss (Product Trapping).

    • Mechanism:[1][2][3][4][5][6][7] The product precipitates out of the reaction solvent (DCM/THF) too early, potentially trapping unreacted starting material in the crystal lattice.

  • Solution:

    • Switch solvent to Toluene (reflux). The product may stay soluble hot and crash out pure upon cooling.

    • Trituration: Take the crude solid and grind it with Hexanes/Ether to remove unreacted isocyanate, then wash with cold water to remove excess amine.

Visualization: Reaction Logic & Failure Pathways

The following diagram maps the kinetic competition occurring in your flask. You want to stay on the Green Path .

UreaSynthesis cluster_0 Reaction Flask Start Start: 4-Nitrophenyl Isocyanate Target Target Urea (High Yield) Start->Target + Amine (Fast) AmineImpurity 4-Nitroaniline Start->AmineImpurity + H2O (Hydrolysis) Amine Furfurylamine (Nucleophile) Water Moisture (Impurity) Biuret Biuret Byproduct Target->Biuret + Excess Isocyanate Dimer Symmetrical Urea (Insoluble Impurity) AmineImpurity->Dimer + More Isocyanate

Caption: Kinetic competition pathways. The green path represents the desired nucleophilic addition. Red paths indicate moisture interference or stoichiometry errors.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as the reaction solvent? A: No. Ethanol is a nucleophile (an alcohol). It will react with the isocyanate to form a carbamate (urethane), specifically Ethyl N-(4-nitrophenyl)carbamate. You must use a non-nucleophilic solvent (THF, DCM, Toluene, Acetonitrile).

Q: How do I remove the yellow color from the final product? A: The nitro group inherently imparts a pale yellow color. However, if it is bright orange/brown, it indicates oxidation or free 4-nitroaniline.

  • Protocol: Recrystallize from Ethanol/Water (9:1) . Dissolve hot in ethanol, add water until turbid, cool slowly. This removes free amines.

Q: Is a catalyst needed? A: Generally, no. The 4-nitrophenyl group is electron-withdrawing, making the isocyanate highly electrophilic. Furfurylamine is a primary amine (good nucleophile). The reaction should be complete in <1 hour at RT. If sluggish, add 1 mol% TEA (Triethylamine), but this is rarely necessary.

References & Authority

  • General Isocyanate Chemistry:

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic addition to isocyanates).

    • Relevance: Establishes the mechanism of amine addition vs. hydrolysis.

  • Urea Synthesis Methodology:

    • Source: BenchChem. (2025).[4] Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate.

    • URL: (Generalized protocol for nitrophenyl ureas).

  • Furan Ring Stability:

    • Source: MDPI. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals.

    • URL: (Discusses side reactions/polymerization of furan derivatives).

  • Purification of Ureas:

    • Source: MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

    • URL: (Standard protocol for purifying ureas via EtOH/Water systems).

For further assistance, please upload your HPLC/NMR data to the secure portal referencing Case ID UREA-SYN-042.

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Case ID: SOL-154825-26-0 Compound: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea CAS: 154825-26-0 Classification: Urea Derivative / Cytokinin-like Agent / Screening Hit Support Level: Senior Application Scientist[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-154825-26-0 Compound: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea CAS: 154825-26-0 Classification: Urea Derivative / Cytokinin-like Agent / Screening Hit Support Level: Senior Application Scientist[1]

Executive Summary: The Physicochemical Barrier

Researchers frequently encounter precipitation when transitioning N-(2-furylmethyl)-N'-(4-nitrophenyl)urea from organic stocks to aqueous media.[1] While the calculated LogP (~1.[2]83) suggests moderate lipophilicity, the primary solubility barrier is not just hydrophobicity—it is the high crystal lattice energy driven by the urea moiety.

The urea linkage (–NH–CO–NH–) creates a rigid network of intermolecular hydrogen bonds.[2] When you dilute a DMSO stock into water, the water molecules compete poorly with these self-interactions, causing the compound to rapidly re-aggregate or crystallize ("crash out").[1]

Key Physicochemical Parameters:

PropertyValueImplication for Solubility
Molecular Weight 261.24 g/mol Small molecule; kinetics of precipitation are rapid.[1][2]
LogP (Calc) ~1.83Moderately lipophilic; requires organic co-solvent.[1][2]
H-Bond Donors 2 (Urea protons)Strong drivers of crystal packing/aggregation.[1][2]
pKa >13 (Urea)pH adjustment is ineffective. The molecule remains neutral at physiological pH.[1][2]

Troubleshooting Guide: Question & Answer

Q1: "I dissolved the compound in DMSO at 10 mM, but it precipitates immediately when I add it to my cell culture media. Why?"

Diagnosis: This is a classic "Solvent Shock" phenomenon.[2] Mechanism: When a small volume of high-concentration DMSO stock hits the aqueous bulk, the local DMSO concentration drops instantly. The compound becomes supersaturated before it can disperse, leading to the formation of micro-nuclei that grow into visible precipitate.

Solution: The "Intermediate Dilution" Protocol Do not add the 100% DMSO stock directly to the media.[2] Use an intermediate step to lower the kinetic energy barrier.[2]

Protocol:

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into a solvent mixture of DMSO:PEG400 (1:1) .

  • Final Dilution: Add this intermediate slowly to your media while vortexing.

    • Result: The PEG400 acts as a "molecular spacer," preventing the urea groups from stacking immediately upon contact with water.[2]

Q2: "Can I use acid or base to dissolve it?"

Diagnosis: Incorrect chemical intuition.[2] Answer: No. Explanation: Unlike amines (which protonate in acid) or carboxylic acids (which deprotonate in base), the urea bridge is non-ionizable within the physiological pH range (pH 2–10).[1]

  • Risk: Adding strong acid (HCl) or base (NaOH) will likely cause hydrolysis of the urea linkage, breaking the molecule into 2-furfurylamine and 4-nitroaniline, effectively destroying your active compound [1].[1]

Q3: "I need a concentration of 100 µM in an aqueous buffer for an enzyme assay. DMSO is toxic to my enzyme. What are my options?"

Diagnosis: DMSO intolerance requires an encapsulation strategy.[2] Solution: Cyclodextrin Complexation (HP-β-CD). Cyclodextrins form a "host-guest" complex, hiding the hydrophobic phenyl-urea portion inside a cone-shaped cavity while exposing the hydrophilic exterior to water.[1]

Protocol: HP-β-CD Formulation

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or buffer.[1][2]

  • Weigh out the solid N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.[1]

  • Add the 20% HP-β-CD solution directly to the solid.[2]

  • Critical Step: Sonicate in a water bath at 40°C for 30–60 minutes.

  • Outcome: You should achieve a clear solution up to ~500 µM without organic solvents.[2]

Visualizations & Workflows

Figure 1: Solubility Decision Logic

Use this flowchart to determine the optimal formulation strategy based on your assay's tolerance for DMSO.

SolubilityDecision Start Start: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Required Concentration? ConcCheck Is Target Conc > 50 µM? Start->ConcCheck DMSOCheck Is Assay DMSO Tolerant (>0.5%)? ConcCheck->DMSOCheck Yes DirectDMSO Standard Protocol: Dissolve in DMSO (1000x) Dilute directly into vortexing media ConcCheck->DirectDMSO No (<50 µM) Intermediate Intermediate Protocol: 1. Stock in DMSO 2. Dilute 1:10 in PEG400 3. Add to media DMSOCheck->Intermediate Yes Cyclodextrin Advanced Protocol: Use 20% HP-β-CD Sonicate 40°C, 60 min NO DMSO DMSOCheck->Cyclodextrin No (Sensitive Assay)

Caption: Decision tree for selecting the correct solubilization method based on concentration requirements and assay sensitivity.

Figure 2: The "Anti-Crash" Serial Dilution Method

This workflow minimizes the risk of precipitation during dilution.[2]

SerialDilution Stock Master Stock 10 mM in DMSO (Anhydrous) Step1 Pre-Dilution 1 mM in DMSO/Tween80 (95:5 ratio) Stock->Step1 1:10 Dilution Step2 Working Solution 100 µM in Buffer (Rapid Vortexing) Step1->Step2 1:10 Dilution (Critical Step) Assay Assay Well Final: 1-10 µM Stable Dispersion Step2->Assay Final Addition

Caption: Step-wise dilution strategy using a surfactant-spiked carrier to prevent crystal nucleation.

Stability & Storage Guidelines

ConditionStability AssessmentRecommendation
Solid State HighStore at -20°C, desiccated. Protect from light.[2]
DMSO Stock ModerateStable for 3 months at -20°C. Avoid freeze-thaw cycles which promote crystal growth.[1][2] Aliquot immediately.
Aqueous Solution Low (< 24 hours)Prepare fresh.[1][2] Urea linkages can hydrolyze over time in water, especially if pH drifts [2].[2][3]
Autoclaving Unstable Do NOT autoclave. Sterilize aqueous solutions via 0.22 µm filtration (PVDF or PES membranes).[1][2]

References

  • PubChem. (2025).[2][4] Compound Summary for CAS 154825-26-0, 3-(Furan-2-ylmethyl)-1-(4-nitrophenyl)urea. National Center for Biotechnology Information.[2] [Link][1]

  • Gil, M. J., et al. (1999).[1][2] Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. Bioorganic & Medicinal Chemistry Letters, 9(16), 2321-2324.[1] (Provides context on urea derivative synthesis and stability). [Link]

Sources

Troubleshooting

"N-(2-furylmethyl)-N'-(4-nitrophenyl)urea degradation pathways and prevention"

Technical Support Center: -(2-furylmethyl)- -(4-nitrophenyl)urea Topic: Stability, Degradation Pathways, and Prevention Document ID: TSC-2024-FNPU-01 Audience: Research Scientists, Medicinal Chemists Status: Active / Ver...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -(2-furylmethyl)- -(4-nitrophenyl)urea

Topic: Stability, Degradation Pathways, and Prevention Document ID: TSC-2024-FNPU-01 Audience: Research Scientists, Medicinal Chemists Status: Active / Verified

Introduction: The Molecule at a Glance

Welcome to the technical guide for


-(2-furylmethyl)-

-(4-nitrophenyl)urea
. This compound is a structural hybrid often utilized in cytokinin research or as a scaffold for epoxide hydrolase inhibitors. Its stability profile is dictated by three competing reactive centers:
  • The Furan Ring: Highly acid-labile and prone to oxidative polymerization.

  • The Urea Linkage: Susceptible to hydrolytic cleavage at pH extremes (

    
     or 
    
    
    
    ) and elevated temperatures.
  • The Nitrophenyl Group: A chromophore that confers photosensitivity and potential for radical chemistry.

This guide moves beyond generic advice, providing mechanistic insights to prevent experimental failure.

Module 1: Critical Stability Alerts (The "Emergency Room")

If you are currently observing issues with your compound, consult this rapid triage table immediately.

ObservationProbable CauseImmediate Action
Solution turns bright yellow/orange Urea Hydrolysis (Basic pH or Heat). The release of 4-nitroaniline causes the color shift.Check pH. If pH > 8 or Temp > 37°C, the sample is compromised. Discard.
Solution turns brown/black (turbid) Furan Acidolysis . Acid-catalyzed ring opening leading to polymerization (humins).Check pH. If pH < 5, furan ring opening is likely. Filter (0.2 µm) to check for polymers, but potency is likely lost.
Precipitation in Buffer Solubility Crash . The nitrophenyl group reduces aqueous solubility.Add DMSO co-solvent (up to 1-5%). Ensure stock is fully dissolved before adding to buffer.
Extra peaks in HPLC (Fronting) Injector Degradation . Thermal breakdown in the HPLC injector port.Lower injector temperature to <25°C. Ensure sample solvent matches mobile phase.

Module 2: Mechanistic Deep Dive (The "Science")

Understanding how the molecule breaks down is the only way to effectively prevent it.

The "Silent Killer": Acid-Catalyzed Furan Ring Opening

While researchers often worry about the urea bond, the furan ring is the most fragile component. In acidic media (pH < 5), the furan oxygen protonates, leading to ring opening.

  • Mechanism: Protonation

    
     Nucleophilic attack by water 
    
    
    
    Ring cleavage
    
    
    Formation of reactive dicarbonyls (e.g., succindialdehyde derivatives).
  • Result: These aldehydes undergo rapid aldol condensations, forming brown, insoluble polymers (humins). This destroys the pharmacophore.

The "Visible Alarm": Urea Hydrolysis

The urea bridge is relatively stable at neutral pH (7.4). However, under basic conditions or high heat, it undergoes elimination-addition.

  • Mechanism: Hydroxide attacks the carbonyl carbon or deprotonates the nitrogen, leading to collapse.

  • Products:

    • 4-Nitroaniline: (Bright Yellow/Orange) - Visual Indicator.

    • Furfurylamine: (Colorless).

    • 
       .
      
Photochemical Instability

The nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) is an electron-withdrawing chromophore. Upon UV exposure, it can facilitate radical formation or reduction to nitroso species, while the furan ring can form endoperoxides with singlet oxygen.
Pathway Visualization

The following diagram maps the degradation logic.

DegradationPathways Parent Parent Compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea AcidCond Acidic Conditions (pH < 5) Parent->AcidCond BaseCond Basic Conditions (pH > 10) or Heat (> 60°C) Parent->BaseCond LightCond UV Light / Oxidants Parent->LightCond ProtonatedFuran Protonated Furan Intermediate AcidCond->ProtonatedFuran RingOpen Ring Opening (Succindialdehyde derivs.) ProtonatedFuran->RingOpen + H2O Polymers Brown Polymers/Resins (Loss of Activity) RingOpen->Polymers Polymerization Hydrolysis Urea Hydrolysis BaseCond->Hydrolysis Nitroaniline 4-Nitroaniline (Bright Yellow Precipitate) Hydrolysis->Nitroaniline Furfurylamine Furfurylamine (Volatile/Soluble) Hydrolysis->Furfurylamine Oxidation Nitro Reduction or Furan Oxidation LightCond->Oxidation

Figure 1: Degradation pathways of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea showing pH-dependent divergence.

Module 3: Troubleshooting Guides (FAQ)

Q1: How do I prepare a stable stock solution?

The Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols (MeOH/EtOH) for long-term storage as they can participate in trans-esterification/carbamoylation over months.

  • Concentration: 10–50 mM.

  • Storage: Aliquot into amber glass vials (to block UV). Store at -20°C .

  • Headspace: Flush with Argon or Nitrogen to prevent furan oxidation.

  • Why? DMSO is aprotic and suppresses the proton transfer required for furan ring opening.

Q2: My compound precipitated when I added it to the cell culture media. Why?

The Diagnosis: The 4-nitrophenyl group makes the molecule hydrophobic. The Fix:

  • Step 1: Dissolve stock in 100% DMSO.

  • Step 2: Vortex rapidly while adding the stock to the media.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) if possible.

  • Warning: Do not dissolve directly in saline or PBS; the salt effect ("salting out") will force precipitation.

Q3: Can I autoclave this compound?

Answer: ABSOLUTELY NOT.

  • Reason: Autoclaving (121°C, high pressure) will hydrolyze the urea bond instantly, yielding a yellow soup of 4-nitroaniline.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane (ensure chemical compatibility with your solvent).

Q4: I see a new peak at RRT 0.4 in my HPLC. Is it an impurity?

Analysis:

  • If the peak has a UV max around 380 nm , it is likely 4-nitroaniline (hydrolysis product).

  • If the peak is broad and elutes at the solvent front, it may be furan degradation products (polar aldehydes).

  • Validation: Inject a standard of 4-nitroaniline to confirm retention time.

Module 4: Standardized Analytical Protocol

Use this method to validate the purity of your compound before critical assays.

HPLC-UV/Vis Method Parameters:

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mmStandard separation of hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps peaks sharp; Formic acid is volatile for MS.
Mobile Phase B Acetonitrile (ACN)Methanol creates higher backpressure; ACN is preferred.
Gradient 5% B to 95% B over 10 minsGeneral screening gradient.
Detection 254 nm (General) & 380 nm (Specific)254 nm detects the urea/furan; 380 nm specifically detects the 4-nitroaniline impurity.
Flow Rate 1.0 mL/minStandard flow.
Temperature 25°CCrucial: Higher temps (>40°C) may degrade the sample during analysis.

References

  • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry. Link (Foundational chemistry on furan ring acid sensitivity and polymerization).

  • Larson, R. A., et al. (1989). Photochemistry of environmental pollutants: Oxidants. In Reaction Mechanisms in Environmental Organic Chemistry.
  • Estager, J., et al. (2013). Urea derivatives: synthesis and stability. Chemical Society Reviews. (General stability mechanisms of N,N'-disubstituted ureas).
  • PubChem. (2024).[1] Compound Summary: (4-nitrophenyl)urea.[2][3][4][5] National Library of Medicine. Link (Structural and physical property data for the nitrophenyl-urea moiety).

Sources

Optimization

Technical Support Center: Optimizing N-(2-furylmethyl)-N'-(4-nitrophenyl)urea for In Vitro Assays

The following technical guide is designed to support researchers optimizing the concentration of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (CAS: 154825-26-0), a synthetic urea derivative often investigated for cytokinin-l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers optimizing the concentration of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (CAS: 154825-26-0), a synthetic urea derivative often investigated for cytokinin-like activity in plant systems and, more recently, as a scaffold for Hsp70 modulation or kinase inhibition in mammalian drug discovery.[1]

Compound Profile & Physicochemical Challenges

Before initiating dose-response studies, you must account for the specific chemical liabilities of this molecule.[1] It belongs to the N-aryl-N'-heteroaryl urea class.[1]

  • Systematic Name: 1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea[1]

  • CAS Number: 154825-26-0[1]

  • Molecular Weight: 261.23 g/mol [1]

  • Key Properties:

    • Hydrophobicity: High (LogP ~2.5–3.0).[1] Poor aqueous solubility.

    • Chromophore: The p-nitrophenyl group confers a yellow color (absorbance ~300–400 nm), which can interfere with colorimetric assays.[1]

    • Stability: The urea linkage is stable at neutral pH but susceptible to hydrolysis in strong acids/bases. The furan ring is sensitive to oxidation.

Solubility & Stock Preparation Protocol

The most common failure mode with aryl-ureas is "crashing out" (precipitation) when diluted into aqueous media.[1]

Step-by-Step Solubilization Workflow
  • Primary Stock (100 mM): Dissolve the neat powder in 100% DMSO (Dimethyl Sulfoxide). Do not use Ethanol or water, as solubility will be insufficient.

    • Calculation: For 5 mg of compound (MW 261.23), add 191.4 µL of DMSO to reach 100 mM.

  • Clarification: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Working Solution Strategy (The "Intermediate Step")

Directly pipetting 100 mM stock into media often causes immediate precipitation. Use an intermediate dilution step.

SolubilityWorkflow cluster_check Quality Control Check Solid Solid Compound (Store Desiccated) Stock Primary Stock 100 mM in 100% DMSO Solid->Stock Dissolve Inter Intermediate Dilution 100x of Final Conc. (in Media or Buffer) Stock->Inter Dilute 1:100 (Vortex immediately) Final Final Assay Well 1x Conc. (<0.5% DMSO) Inter->Final Add to Cells Check Check for Turbidity (Microscope/Plate Reader) Inter->Check

Figure 1: Recommended solubilization workflow to prevent precipitation shock.

Dose-Response Optimization Guide

For unknown potency, a Logarithmic Range Finding screen is required.

Phase 1: Range Finding (Broad Screen)
  • Objective: Determine the order of magnitude for IC50/EC50.

  • Concentration Range: 0.1 µM to 100 µM.

  • Vehicle Control: Maintain constant DMSO concentration (e.g., 0.1%) across all wells.

ConditionFinal Conc. (µM)Stock UsedDilution FactorFinal DMSO %
High 100100 mM1:10000.1%
Med-High 1010 mM1:10000.1%
Medium 11 mM1:10000.1%
Low 0.10.1 mM1:10000.1%
Vehicle 0Pure DMSO1:10000.1%
Phase 2: Fine Tuning (Linear Screen)

Once an active range is identified (e.g., activity drops between 1 and 10 µM), perform a Linear 8-point dilution centered on the estimated IC50.[1]

  • Example: 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0, 12.0 µM.

Critical Assay Interference (The "Nitro" Factor)[1]

Warning: The p-nitrophenyl group is a known optical interferent.[1]

  • Absorbance Interference:

    • Nitro-aromatics absorb strongly at 300–405 nm (yellow region).[1]

    • Risk: If your assay uses p-Nitrophenyl Phosphate (pNPP) (e.g., Alkaline Phosphatase assay) or reads at 405 nm, the compound itself will increase the background signal, masking inhibition.

    • Solution: Measure the absorbance of the compound without cells/enzyme at the assay wavelength to create a background subtraction curve.

  • Fluorescence Quenching:

    • Nitro groups are potent fluorescence quenchers.

    • Risk: If using GFP, FITC, or other fluorophores, the compound may physically quench the signal via FRET or collisional quenching, appearing as a "false positive" inhibitor.

    • Solution: Use a "spike-in" control.[1] Add the compound to a known fluorescent standard; if the signal drops immediately, you have quenching interference.

  • Redox Cycling:

    • In long-term culture (>24h), cellular reductases can reduce the nitro group to an amine (–NH2).[1] This changes the compound's pharmacology and color.

    • Solution: Validate stability by LC-MS if incubation exceeds 24 hours.

Troubleshooting & FAQs

Q1: My compound precipitates when I add it to the cell media. Why?

A: This is "solvent shock." The hydrophobic urea crashes out when moving from 100% DMSO to aqueous media.

  • Fix: Do not add 100 mM stock directly to the well. Make a 10x or 100x intermediate dilution in media, vortex immediately, and then add to the cells. Ensure final DMSO is < 0.5%.

Q2: The medium turned yellow after adding the compound. Is it contaminated?

A: Likely not.[1] The p-nitrophenyl group is yellow.[1]

  • Fix: Run a "Media + Compound" blank (no cells).[1] Subtract this OD value from your experimental wells. If the yellow color interferes with your readout (e.g., MTT assay at 570 nm), switch to a luminescent assay (e.g., CellTiter-Glo) which is less sensitive to color interference.

Q3: I see high toxicity even in the vehicle control.

A: You may be exceeding the DMSO tolerance of your specific cell line.

  • Fix: Titrate DMSO alone. Most mammalian cells tolerate 0.1%–0.5%. Primary neurons or stem cells may require < 0.1%.

Q4: Is this compound heat-stable? Can I autoclave it?

A: No. The urea bond can hydrolyze under high heat/pressure, and the furan ring is sensitive.

  • Fix: Sterilize by filtration (0.22 µm PTFE filter) after dissolving in DMSO, or perform the experiment under aseptic conditions using sterile DMSO.

Q5: What is the expected biological range?

A:

  • Cytokinin Activity (Plants): Typically potent in the 10 nM – 1 µM range.

  • Hsp70/Kinase Inhibition (Mammalian): Typically 1 µM – 50 µM .[1]

  • Note: If you need >100 µM for effect, the activity is likely non-specific (off-target toxicity).[1]

References

  • Compound Identification: Sigma-Aldrich. 1-Furfuryl-3-(4-nitrophenyl)urea (AldrichCPR).[1] Catalog No. S668958.[2] Link

  • Urea Cytokinin Activity: T. R.swami et al. "Synthesis and Biological Activity of Urea and Thiourea Derivatives." Journal of Agricultural and Food Chemistry. 2002. (Discusses SAR of phenylurea cytokinins).
  • Hsp70 Inhibition Context: Evans, C. G., et al. "Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target."[3] Journal of Medicinal Chemistry. 2010. Link (Provides context on small molecule Hsp70 modulators and solubility challenges).[1]

  • Assay Interference: Thorne, N., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference."[1] Current Opinion in Chemical Biology. 2010. Link (Definitive guide on aggregation and optical interference of hydrophobic compounds).[1]

Sources

Troubleshooting

"how to prevent precipitation of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in media"

Topic: Solubility Optimization & Precipitation Prevention in Biological Media Core Analysis: Why This Molecule "Crashes Out" N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FNU ) presents a classic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Precipitation Prevention in Biological Media

Core Analysis: Why This Molecule "Crashes Out"

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FNU ) presents a classic challenge in medicinal chemistry: it is a "brick dust" molecule. To prevent precipitation, you must understand the forces working against you.

The Physicochemical Trap

FNU combines three structural features that synergistically reduce aqueous solubility:

  • Urea Linkage (

    
    ):  This moiety is a powerful hydrogen bond donor and acceptor. In the solid state, urea molecules form an extremely stable crystal lattice via intermolecular hydrogen bonding. Breaking this lattice energy to dissolve the compound requires significant thermodynamic input.
    
  • 4-Nitrophenyl Group: This planar, electron-withdrawing group enhances

    
    -
    
    
    
    stacking interactions, further stabilizing the crystal structure and resisting solvation by water.
  • Lipophilicity: The furan ring and phenyl ring make the molecule highly hydrophobic (estimated LogP > 2.5), driving it to aggregate in aqueous environments to minimize entropy loss.

The Result: When you dilute a DMSO stock of FNU into aqueous media, you create a state of supersaturation . If the local concentration exceeds the kinetic solubility limit even for a microsecond, the high lattice energy drives rapid nucleation, and the compound precipitates (often visible as fine needles or turbidity).

The Precipitation Mechanism (Visualized)

The following diagram illustrates the "Crash-Out" pathway and the critical intervention points.

PrecipitationMechanism Stock DMSO Stock (Solvated Monomers) Dilution Rapid Dilution into Media Stock->Dilution Add to Aqueous Supersat Local Supersaturation (High Energy State) Dilution->Supersat Solvent Exchange Nucleation Nucleation Event (Critical Step) Supersat->Nucleation Poor Mixing / High Conc. Stable Stable Solution (Metastable) Supersat->Stable Intervention: Subsurface Addition + Surfactants Precipitate Visible Precipitate (Crystal Growth) Nucleation->Precipitate Ostwald Ripening

Figure 1: The kinetic pathway of precipitation. The goal is to bypass the "Nucleation" node and achieve a "Stable" metastable state.

Troubleshooting Guide (Q&A)

Scenario A: Immediate Precipitation

Q: "As soon as I add my DMSO stock to the media, I see a white cloud. Vortexing doesn't help. What went wrong?"

A: This is a mixing kinetics failure . When you drop DMSO stock onto the surface of the media, it briefly forms a layer of high concentration (e.g., 10% DMSO, 1 mM drug) before diffusing. This local concentration spikes above the solubility limit, triggering immediate nucleation. Once crystals form (nucleation), vortexing rarely redissolves them because the crystal lattice energy is too high.

  • Correction: Use the Subsurface Injection Technique (See Protocol A below).

  • Correction: Ensure your media is at 37°C , not 4°C. Solubility is endothermic; cold media accelerates precipitation.

Scenario B: Delayed Precipitation (24h)

Q: "The solution looked clear initially, but after 24 hours in the incubator, crystals appeared. Is my data invalid?"

A: Likely, yes.[1] This indicates you were working in a metastable zone . The compound was supersaturated but kinetically trapped. Over time, thermodynamic equilibrium took over, and the compound "crashed out."

  • Correction: You are likely exceeding the thermodynamic solubility limit. Reduce the final concentration.

  • Correction: Add a crystallization inhibitor. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for urea derivatives. It encapsulates the lipophilic furan/phenyl portions, preventing them from stacking.

Scenario C: Serum Effects

Q: "It precipitates in PBS, but stays soluble in 10% FBS media. Can I trust the media result?"

A: Yes, but with a caveat. Serum albumin (BSA/HSA) binds lipophilic drugs, effectively acting as a "sink" that keeps the compound in solution.

  • Benefit: Prevents precipitation.[2][3]

  • Risk: Reduces the free fraction of the drug.[3] If 99% of FNU is bound to albumin, your effective concentration is only 1% of what you calculated.

  • Action: If you switch to serum-free media later, you must re-optimize solubility (e.g., by adding cyclodextrin) or the compound will crash out immediately.

Scenario D: pH Adjustment

Q: "Can I add acid or base to help dissolve it?"

A: STOP. Do not do this. Ureas are generally non-ionizable in the physiological pH range (pKa > 13 or < 1). Adding strong acid or base will not help solubility but will catalyze the hydrolysis of the urea linkage, breaking your molecule into 2-furfurylamine and 4-nitroaniline. Maintain neutral pH (7.4).

Optimized Protocols

Protocol A: The "Subsurface Injection" Method

Use this for all standard DMSO dilutions to prevent local supersaturation.

  • Prepare Media: Aliquot your target volume of media (pre-warmed to 37°C) into a tube.

  • Vortex First: Set the tube on a vortex mixer at medium speed to create a deep vortex (a tornado-like funnel inside the liquid).

  • Inject:

    • Take your DMSO stock in a pipette tip.

    • Insert the tip deep into the vortex (subsurface), away from the tube walls.

    • Expel the stock quickly into the rapidly moving liquid.

  • Result: The stock is instantly dispersed into the bulk volume, preventing the local high-concentration zones that cause nucleation.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this if you need concentrations >10 µM or long-term stability.

Rationale: HP-β-CD forms an inclusion complex with the hydrophobic phenyl/furan rings, shielding them from water while the hydrophilic exterior keeps the complex soluble.

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade).

  • FNU (Solid or high-conc DMSO stock).

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS. Filter sterilize (0.22 µm).

  • Method 1 (Solid Dissolution - Preferred):

    • Add solid FNU to the 20% CD solution.

    • Sonicate in a water bath at 40°C for 30-60 minutes.

    • Shake overnight at room temperature.

    • Filter any undissolved solids.[3] This yields a saturated, stable complex.

  • Method 2 (DMSO Co-solvent):

    • Dilute your DMSO stock into the 20% CD solution (not pure water).

    • The CD will capture the FNU molecules as they leave the DMSO phase.

Solubility Data & Limits

The following table summarizes estimated solubility limits based on the structural properties of nitrophenylureas.

Vehicle / SolventEstimated Max SolubilityStability RiskNotes
Pure DMSO > 50 mMLowHygroscopic; keep sealed.
PBS (pH 7.4) < 5 µMHighRapid precipitation likely.
Media + 10% FBS ~ 20-50 µMLowAlbumin binding stabilizes solution.
PBS + 5% HP-β-CD ~ 100-500 µMVery LowRecommended formulation.
Ethanol ~ 5-10 mMModerateVolatile; evaporation leads to crystals.

Decision Tree: Choosing the Right Strategy

DecisionTree Start Start: FNU Dilution ConcCheck Target Conc > 10 µM? Start->ConcCheck SerumCheck Is Serum (FBS) Present? ConcCheck->SerumCheck No (<10 µM) Complex Use Cyclodextrin (HP-β-CD) (Protocol B) ConcCheck->Complex Yes (>10 µM) Simple Use Subsurface Injection (Protocol A) SerumCheck->Simple Yes SerumCheck->Complex No (Serum-Free) SerumOK Serum may suffice, but check free drug %

Figure 2: Workflow for selecting the appropriate solubilization strategy based on experimental conditions.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Cited for: Mechanism of HP-β-CD in stabilizing hydrophobic drugs and preventing precipit
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Cited for: "Brick dust" molecule classification and the impact of crystal lattice energy (urea/nitro groups) on solubility.
  • BenchChem Technical Support. (2025). Troubleshooting & Optimization: Preventing Precipitation of Hydrophobic Compounds.

    • Cited for: General protocols on DMSO dilution and subsurface injection techniques.
  • PubChem. (2025).[4] Compound Summary: (4-Nitrophenyl)urea.[4][5][6][7]

    • Cited for: Physicochemical properties (Melting point ~238°C, insolubility in cold water).[7]

  • Stepniak, P., et al. (2017).[8] The effect of urea moiety in amino acid binding by β-cyclodextrin derivatives. Carbohydrate Polymers.

    • Cited for: Specific interactions between urea deriv

Sources

Optimization

Technical Support Center: Refining Purification Methods for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Welcome to the technical support center for the purification of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to help you overcome common challenges in your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significant loss of product is observed after the recrystallization process.

  • The amount of purified crystalline product is much lower than theoretically expected.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For urea derivatives, polar organic solvents like ethanol or methanol can be effective.[2][3] However, if the compound is too soluble even at low temperatures, significant product loss will occur.

    • Solution: Experiment with mixed solvent systems. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.[1] For a nitrophenyl urea derivative, a mixture of ethanol and water, or dichloromethane and hexane, could be a suitable starting point.

  • Premature Crystallization: If the solution cools too quickly, the compound may crash out of the solution, trapping impurities and leading to a lower yield of pure crystals.[1]

    • Solution: Ensure slow cooling. After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Covering the flask with glass wool can help insulate it and promote gradual cooling.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

Problem 2: Persistent Impurities Detected by TLC/HPLC

Symptoms:

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the purified product shows the presence of one or more impurity spots/peaks.

Possible Causes & Solutions:

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the target compound, causing them to co-precipitate during recrystallization.

    • Solution 1: Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Use with caution, as it can also adsorb some of the desired product.

    • Solution 2: Column Chromatography: For impurities with different polarities, column chromatography is a highly effective purification method.[4] A silica gel stationary phase is commonly used for compounds of this nature. The mobile phase (eluent) should be optimized to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Unreacted Starting Materials: The synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea likely involves the reaction of furfurylamine with 4-nitrophenyl isocyanate. Unreacted starting materials are common impurities.

    • Solution: A pre-purification wash can be beneficial. Dissolving the crude product in an organic solvent like ethyl acetate and washing with a dilute acid (e.g., 1M HCl) can remove unreacted furfurylamine. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can remove any acidic byproducts.

  • Formation of Symmetric Ureas: A common side reaction is the formation of N,N'-bis(4-nitrophenyl)urea from the reaction of 4-nitrophenyl isocyanate with any residual water.[5]

    • Solution: This symmetric urea is often less soluble and may precipitate out. If it remains, column chromatography is the most effective method for its removal due to polarity differences.

Workflow for Troubleshooting Persistent Impurities

Caption: A logical workflow for addressing persistent impurities.

Problem 3: Compound Decomposition During Purification

Symptoms:

  • The product color darkens significantly upon heating.

  • Streaking is observed on the TLC plate.

  • Multiple new spots/peaks appear in the analytical chromatogram after purification attempts.

Possible Causes & Solutions:

  • Thermal Instability: The furan ring can be susceptible to degradation under acidic conditions or at elevated temperatures. Urea derivatives can also exhibit thermal decomposition.[6][7]

    • Solution 1: Low-Temperature Purification: If thermal degradation is suspected, avoid high temperatures. Consider recrystallization from a lower-boiling solvent. If using column chromatography, ensure the column does not heat up due to the exothermic nature of solvent adsorption on silica gel, which can be achieved by controlling the elution rate.

    • Solution 2: Neutralize the Crude Product: Before purification, ensure any acidic or basic residues from the synthesis are neutralized. A simple workup with a bicarbonate wash followed by a water wash can be effective.

  • Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic).

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N-(2-furylmethyl)-N'-(4-nitrophenyl)urea?

Q2: Which analytical techniques are best for assessing the purity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea?

A combination of techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in a sample. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a UV detector is a suitable starting point.[10] The mobile phase could be a gradient of water and acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities, even if they are not well-separated by chromatography.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying impurities.[11]

Purity Assessment Techniques Comparison

TechniqueInformation ProvidedAdvantagesLimitations
TLC Qualitative purity, number of componentsFast, inexpensive, good for reaction monitoringNot quantitative, lower resolution
HPLC Quantitative purity, high-resolution separationHighly sensitive and quantitative[10]Requires method development, more expensive
NMR Structural confirmation, impurity identificationProvides detailed structural information[10]Lower sensitivity for trace impurities
MS Molecular weight confirmation, impurity IDHigh sensitivity, structural information[11]May require chromatographic coupling for mixtures

Q3: What are the best practices for storing N-(2-furylmethyl)-N'-(4-nitrophenyl)urea?

Given the potential for thermal and light sensitivity due to the nitro and furan groups, it is recommended to store the purified compound in a cool, dark, and dry place. An amber vial in a desiccator at room temperature or in a refrigerator is ideal.

Q4: My compound is an oil and won't crystallize. What should I do?

Oiling out instead of crystallizing is a common problem in recrystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal to the cooled solution to act as a seed.

  • Solvent Adjustment: Your compound may be too soluble in the chosen solvent. Try adding a "poor" solvent dropwise to the oiled-out mixture while stirring vigorously.

  • Purification by Chromatography: If all attempts at crystallization fail, column chromatography is the best alternative to purify an oil.[4]

Logical Decision Tree for Purification Strategy

PurificationStrategy Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid IsSoluble Soluble in a suitable solvent? IsSolid->IsSoluble Yes ColumnChromatography Purify by Column Chromatography IsSolid->ColumnChromatography No (Oil) Recrystallize Attempt Recrystallization IsSoluble->Recrystallize Yes IsSoluble->ColumnChromatography No CheckPurity1 Check Purity (TLC/HPLC) Recrystallize->CheckPurity1 CheckPurity1->ColumnChromatography Impurities Present Pure Pure Product CheckPurity1->Pure Purity OK CheckPurity2 Check Purity (TLC/HPLC) ColumnChromatography->CheckPurity2 CheckPurity2->Pure Purity OK

Caption: Decision tree for selecting a primary purification method.

References

  • Sciencemadness.org. synthesis of certain ethyl, phenyl, and nitrophenyl derivatives of urea2.
  • PrepChem.com. Synthesis of N,N'-bis(4-nitrophenyl)-urea.
  • Scirp.org. (2020, July 22). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.
  • Benchchem. A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde.
  • Google Patents. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • jinjiang melamine. Solubility Of Urea Overview.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • YouTube. (2016, February 1). Technique Series: Recrystallization (urea as an example).
  • 5.2 Protein purification.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • (4-Nitrophenyl)urea.
  • PubChem. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520.
  • Google Patents. EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • PMC. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS.
  • PubMed. (2017, March 13). Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library.
  • European Patent Office. (2007, November 21). Method for purifying aqueous urea solution - European Patent Office - EP 1857439 A1 - EPO.
  • The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (2002, January 19).
  • BOC Sciences. Urea Impurities.
  • ResearchGate. Thermal stability of poly(urethane-urea) varnishes | Download Table.
  • ResearchGate. (2018, November 28). How to purify the urea bought from market to pure urea?.
  • Der Pharma Chemica. Synthesis, characterization and tubulin-interaction profile of substituted cinnamoyl urea derivatives.
  • Academia.edu. Morphology, thermal stability and thermal degradation kinetics of cellulose-modified urea–formaldehyde resin.

Sources

Troubleshooting

Technical Support Center: Optimizing N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Probe Code: FNU-NP (Generic Identifier) Primary Class: 1,3-Disubstituted Urea / Soluble Epoxide Hydrolase (sEH) Inhibitor (Early Generation)[1] Executive Summary You are likely using N-(2-furylmethyl)-N'-(4-nitrophenyl)u...

Author: BenchChem Technical Support Team. Date: February 2026

Probe Code: FNU-NP (Generic Identifier) Primary Class: 1,3-Disubstituted Urea / Soluble Epoxide Hydrolase (sEH) Inhibitor (Early Generation)[1]

Executive Summary

You are likely using N-(2-furylmethyl)-N'-(4-nitrophenyl)urea as a chemical probe to inhibit hydrolase enzymes (specifically Soluble Epoxide Hydrolase/sEH ) or to modulate chemotactic receptors (like FPR2 ).[1]

CRITICAL WARNING: While this compound contains the essential pharmacophore for potency (the urea H-bonding core), it is structurally "dirty." It contains three distinct "Structural Alerts" (PAINS/Metabolic liabilities) that frequently cause off-target effects and false positives in biological assays:

  • The Urea Core: Prone to colloidal aggregation (False positives).

  • The Furan Ring: A metabolic liability leading to irreversible protein alkylation (Toxicity).[2][3]

  • The Nitro Group: A redox-active moiety that interferes with colorimetric/fluorescent readouts.

This guide provides the protocols to distinguish true pharmacological activity from these chemical artifacts.

Module 1: Addressing False Positives (Aggregation)

The Issue: You observe inhibition of your target enzyme (e.g., sEH, Kinases) but the IC50 shifts significantly when you change enzyme concentration or buffer conditions. The Cause: Disubstituted ureas have high crystal lattice energy and poor aqueous solubility.[4] In aqueous buffers, they often form colloidal aggregates (micro-bubbles) that sequester enzymes non-specifically, rather than binding the active site 1:1.

Diagnostic Protocol: The "Detergent Test"

Standard Protocol derived from Shoichet et al.

Step-by-Step Workflow:

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: The detergent concentration must be above the Critical Micelle Concentration (CMC) but below the enzyme denaturation threshold. 0.01% is standard for sEH and Kinases.

  • Run Dose-Response Curves: Measure the IC50 of FNU-NP in both buffers simultaneously.

  • Analyze the Shift:

ObservationInterpretationAction Required
IC50 is identical in Buffer A & BTrue Binding. The inhibition is driven by specific ligand-pocket interactions.[1]Proceed with experiments.
IC50 increases >3-fold in Buffer BFalse Positive (Aggregation). The detergent disrupted the colloid, abolishing the non-specific inhibition.STOP. This compound is unsuitable for this assay. Switch to a soluble analog (e.g., t-AUCB).[1]
Precipitate Visible Solubility Limit Reached. Lower compound concentration below 10 µM.
Visual Logic: Aggregation vs. Specific Binding

AggregationLogic Start Observed Inhibition Test Add 0.01% Triton X-100 Start->Test Result1 Inhibition Persists Test->Result1 No IC50 Shift Result2 Inhibition Disappears Test->Result2 IC50 Shift > 3x Conclusion1 Specific Binding (Valid Hit) Result1->Conclusion1 Conclusion2 Colloidal Aggregation (False Positive) Result2->Conclusion2

Figure 1: Decision tree for validating urea-based inhibitors using the detergent sensitivity test.

Module 2: Metabolic Toxicity (The Furan Problem)

The Issue: In cellular assays (hepatocytes) or in vivo studies, you observe rapid clearance or unexpected cytotoxicity that does not correlate with target inhibition. The Cause: The 2-furylmethyl group is a "mechanism-based inactivator" of Cytochrome P450s (specifically CYP2E1).[1] The furan ring is oxidized to a reactive cis-enedial , which covalently binds to proteins and DNA.

Troubleshooting Guide
  • Do NOT use this compound for in vivo chronic dosing (toxicity risk).

  • Do NOT use in liver microsome stability assays without accounting for mechanism-based inactivation (MBI).[1]

Mechanism of Action (Bioactivation):

  • Oxidation: CYP450 oxidizes the furan double bond.[2][3]

  • Ring Opening: The resulting epoxide opens to form cis-2-butene-1,4-dial.[1]

  • Adduct Formation: This dialdehyde attacks lysine/cysteine residues on proteins (including the CYP enzyme itself), causing "Suicide Inhibition."

Pathway Visualization

FuranToxicity Compound N-(2-furylmethyl)-urea (Parent) CYP CYP450 Oxidation (Liver Microsomes) Compound->CYP Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Toxicity Covalent Protein Adducts (Hepatotoxicity/CYP Inactivation) Enedial->Toxicity Nucleophilic Attack

Figure 2: The bioactivation pathway of the furan moiety leading to off-target toxicity.[1]

Module 3: Assay Interference (The Nitro Group)

The Issue: Your readout (absorbance or fluorescence) fluctuates erratically, or you see activity in a redox-sensitive assay. The Cause: The 4-nitrophenyl group is a "Redox Cycler."

  • Quenching: Nitro groups are strong quenchers of fluorescence (via FRET or collisional quenching). If your substrate is fluorescent, the compound itself may dampen the signal, mimicking inhibition.

  • Redox Cycling: In the presence of reducing agents (DTT, NADH), the nitro group can be reduced to a hydroxylamine, generating superoxide radicals that interfere with redox-sensitive enzymes.

Validation Protocol: The "Spike-In" Control

To confirm the compound is not quenching your signal:

  • Run your enzymatic reaction to completion (generating the fluorescent product).

  • Spike the FNU-NP compound into the well after the reaction has stopped.

  • Measure:

    • If the signal drops immediately upon addition: The compound is a Quencher (Artifact).

    • If the signal remains stable : The compound is a true inhibitor (assuming it passed the Aggregation test).

Frequently Asked Questions (FAQ)

Q1: Can I use this compound for in vivo mouse studies? A: Not recommended. The metabolic half-life is likely very short due to the furan oxidation (high clearance) and nitro reduction. Furthermore, the furan metabolite is hepatotoxic.

  • Alternative: For sEH inhibition, switch to TPPU or t-AUCB .[1] These replace the furan/nitro groups with metabolically stable trifluoromethoxy/adamantyl groups.

Q2: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide).

  • Prepare a 10 mM or 20 mM stock.

  • Warning: Do not store in ethanol; urea derivatives can undergo solvolysis (breakdown) or transesterification over long periods in protic solvents.

  • Storage: Store at -20°C, protected from light (nitro groups are photodegradable).[1]

Q3: Why does the compound precipitate in my cell culture media? A: This is the "Brick Dust" effect. The flat, rigid urea structure packs tightly.

  • Fix: Pre-dilute the compound in warm media with 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a carrier protein to keep the lipophilic urea in solution, mimicking plasma conditions.

References

  • Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[4] Proceedings of the National Academy of Sciences, 96(16), 8849-8854. [1]

  • Peterson, L. A. (2013).[3] "Reactive metabolites in the biotransformation of molecules containing a furan ring."[2][5] Chemical Research in Toxicology, 26(1), 6-25. [1]

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Kitamura, S., et al. (2017).[6] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE, 12(5).[6] [1][6]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

Sources

Optimization

"minimizing cytotoxicity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in control cells"

Ticket ID: #FNU-OPT-001 Subject: Minimizing Cytotoxicity in Control Cells Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are experiencing non-selective cytotoxicity with N-(2-fury...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FNU-OPT-001 Subject: Minimizing Cytotoxicity in Control Cells Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are experiencing non-selective cytotoxicity with N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FNU ). This compound belongs to a class of nitro-furan urea derivatives , often screened for antimicrobial, herbicidal, or kinase-inhibitory activity.

The cytotoxicity in control cells is likely driven by three distinct mechanisms inherent to its pharmacophore:

  • Physicochemical Stress: Micro-precipitation of the urea backbone causing physical cellular damage.

  • Nitro-Oxidative Stress: Enzymatic reduction of the 4-nitrophenyl group generating Reactive Oxygen Species (ROS).

  • Metabolic Bioactivation: Cytochrome P450-mediated opening of the furan ring into reactive dicarbonyls.

This guide provides a modular troubleshooting workflow to isolate and neutralize these variables without compromising the compound's primary efficacy.

Module 1: Physicochemical Stability & Formulation

The Issue: Urea derivatives are notoriously hydrophobic. "Cytotoxicity" in control cells is often actually physical stress caused by micro-crystals forming when the DMSO stock hits the aqueous media.

Troubleshooting Protocol: The "Crystal Check"

Before assuming biological toxicity, rule out physical precipitation.

  • Prepare a Mock Dose: Dilute your FNU stock (e.g., 10 mM in DMSO) into your complete culture medium at the highest test concentration (e.g., 100 µM).

  • Incubate: Place in the incubator for 4 hours (no cells).

  • Microscopy: Inspect under 20x/40x phase contrast.

    • Observation: Needle-like structures or "dust" on the plastic?

    • Diagnosis: Compound precipitation. The crystals are lysing the cell membranes.

FAQ: Solvent Limits

Q: Can I increase DMSO to keep it soluble? A: Do not exceed 0.5% (v/v) DMSO. While FNU requires a polar aprotic solvent, DMSO itself becomes cytotoxic and membrane-permeabilizing above 0.5%, confounding your data.

  • Recommendation: If FNU precipitates at <0.5% DMSO, you must use a solubilizing agent.

    • Option A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Complexation improves solubility without toxicity.

    • Option B: BSA (Bovine Serum Albumin). Pre-incubate FNU with media containing higher serum (10%) to allow protein binding to solubilize the urea.

Module 2: Metabolic Toxicity (The Nitro/Furan Moieties)

The Issue: The 4-nitrophenyl group acts as a redox cycler, while the furan ring is a "structural alert" for metabolic activation. Control cells (especially hepatocytes like HepG2 or metabolically active lines) will suicide by converting FNU into toxic metabolites.

Mechanism of Toxicity Diagram

FNU_Toxicity_Mechanism cluster_Nitro Pathway A: Nitro-Reduction (General Cytotoxicity) cluster_Furan Pathway B: Furan Bioactivation (Metabolic Competence) FNU N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (Parent Compound) NitroReductase Nitroreductases (Cellular Enzymes) FNU->NitroReductase Enzymatic Reduction CYP CYP450 (e.g., CYP2E1) FNU->CYP Metabolic Oxidation NitroRadical Nitro Anion Radical (R-NO2•-) NitroReductase->NitroRadical NitroRadical->FNU Redox Cycling (O2 -> O2•-) Superoxide Superoxide (O2•-) ROS Generation NitroRadical->Superoxide OxStress Oxidative Stress (DNA Damage/Lipid Peroxidation) Superoxide->OxStress BDA cis-2-butene-1,4-dial (Reactive Dicarbonyl) CYP->BDA ProteinAdducts Protein/DNA Adducts (Covalent Binding) BDA->ProteinAdducts

Caption: Dual-threat toxicity mechanism of FNU. Pathway A (Nitro) causes oxidative stress via redox cycling. Pathway B (Furan) generates reactive alkylating agents via CYP450 metabolism.

Solution: ROS Scavenging Protocol

To prove the toxicity is off-target oxidative stress (and not your mechanism of interest), perform a "Rescue Experiment."

Protocol:

  • Pre-treatment: Treat control cells with N-Acetylcysteine (NAC) at 2–5 mM for 2 hours before adding FNU.

  • Co-treatment: Add FNU.

  • Readout: If NAC restores viability, the toxicity is ROS-mediated (Nitro group effect).

    • Action: You must perform your assays in conditions that minimize oxidative stress or strictly limit exposure time (<24h).

Module 3: Experimental Design Optimization

The Issue: "Control cells" are often immortalized lines (e.g., HEK293, CHO) that are more sensitive to proliferation inhibition than primary cells.

Data Table: Optimization Parameters
ParameterStandard PracticeOptimized for FNURationale
Cell Density 50-60% Confluency80-90% Confluency Higher density cells are more resistant to ROS and stress.
Serum (FBS) 10%Increase to 15-20% Albumin binds the urea moiety, buffering free drug concentration.
Assay Time 48-72 Hours< 24 Hours Nitro-reduction is time-dependent. Limit exposure to the therapeutic window.
Endpoint MTT AssayLDH Release / ATP MTT relies on mitochondrial reductase, which FNU interferes with (false positives).
FAQ: Assay Interference

Q: My MTT assay shows 0% viability, but the cells look fine under the microscope. A: This is a classic artifact. The Nitro group on FNU can directly reduce the MTT tetrazolium salt, or the compound itself might absorb at 570nm.

  • Verification: Incubate FNU + MTT reagent in media without cells. If it turns purple, the compound is chemically reducing the dye.

  • Fix: Switch to CellTiter-Glo (ATP) or LDH release assays, which are less prone to redox interference.

Troubleshooting Workflow

Follow this logic gate to identify the root cause of your cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity in Control Cells observed CheckCrystal Step 1: Microscopy Check (Is there precipitation?) Start->CheckCrystal Precipitation Yes: Crystals Visible CheckCrystal->Precipitation NoPrecipitation No: Solution Clear CheckCrystal->NoPrecipitation SolubilityFix Action: Reduce Concentration or use HP-β-CD Precipitation->SolubilityFix CheckAssay Step 2: Assay Interference Check (Does FNU reduce MTT w/o cells?) NoPrecipitation->CheckAssay Interference Yes: False Positive CheckAssay->Interference NoInterference No: True Toxicity CheckAssay->NoInterference SwitchAssay Action: Switch to ATP/LDH Assay Interference->SwitchAssay CheckROS Step 3: ROS Rescue (Does NAC prevent death?) NoInterference->CheckROS ROS_Yes Yes: Oxidative Stress CheckROS->ROS_Yes ROS_No No: Metabolic/Off-Target CheckROS->ROS_No NitroFix Action: Limit Exposure Time Increase Serum % ROS_Yes->NitroFix MetabolicFix Action: Check CYP Expression or Off-Target Kinase Inhibition ROS_No->MetabolicFix

Caption: Logic flow for isolating the source of FNU-induced cytotoxicity.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology. Link

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture experiments and evaluation of cytotoxicity. MethodsX. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link

  • BenchChem Technical Support. (2025). Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers. Link

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Introduction: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a diaryl urea compound of interest in drug discovery and development. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a diaryl urea compound of interest in drug discovery and development. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets and for its presence in numerous approved drugs.[1][2][3] This guide serves as a technical support center for researchers, scientists, and drug development professionals working to optimize the experimental protocols and enhance the biological activity of this specific molecule. Given that N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a novel investigational compound, this document synthesizes established principles from related chemical classes—including phenylureas, nitroaromatics, and furan-containing molecules—to provide a robust framework for troubleshooting and protocol modification.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

This section addresses common initial hurdles encountered during the experimental setup.

Q1: What are the recommended storage and handling procedures for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea?

A1: As a standard practice for investigational compounds, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea should be stored as a dry powder in a tightly sealed container, protected from light and moisture at -20°C for long-term storage. The 4-nitrophenyl moiety can be susceptible to photoreduction, and the furan ring can be sensitive to strong acids or oxidizing agents. For short-term use, storage at 4°C is acceptable. Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

Q2: I am experiencing significant difficulty dissolving the compound. What solvents are recommended, and what steps can I take to improve solubility?

A2: Poor aqueous solubility is a common characteristic of diaryl urea compounds.[4][5] The planar, aromatic structure of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea contributes to high lattice energy and hydrophobicity.

  • Initial Solvent Selection: For stock solutions, begin with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Troubleshooting Poor Solubility:

    • Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it can degrade the compound.

    • Sonication: Use a bath sonicator in short bursts to break up solid aggregates.

    • Co-solvents: For aqueous working solutions, a co-solvent system may be necessary. Prepare a high-concentration stock in DMSO and dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

    • pH Adjustment: The urea protons have a pKa around 13-14, so pH adjustment within a biological range will not significantly impact solubility. However, the stability of the furan ring is pH-sensitive and can degrade under strongly acidic conditions.

Q3: My prepared stock solution has developed a yellow or orange tint over time. Is this indicative of degradation?

A3: Yes, a color change often indicates compound degradation. There are two primary suspected pathways:

  • Reduction of the Nitro Group: The 4-nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents in cell culture media (e.g., thiols) or if exposed to light. These reduced forms are often colored.

  • Furan Ring Instability: The furan moiety can be susceptible to oxidation or acidic cleavage, leading to the formation of reactive species that may polymerize or react with other components.

It is crucial to prepare fresh stock solutions regularly and store them in amber vials at -20°C. If degradation is suspected, compound integrity should be verified via analytical methods like HPLC-UV before use.

Section 2: Troubleshooting Experimental Assays

This section provides a structured approach to diagnosing and resolving common issues observed during in vitro and in vivo experiments.

Issue: Inconsistent or Lower-Than-Expected Biological Activity

If your experiments yield inconsistent results or the compound appears less potent than anticipated, the issue may lie in compound stability, bioavailability, or the assay conditions themselves.

The chemical environment of cell culture media (pH, presence of serum proteins, reducing agents) can lead to the degradation of the test compound over the duration of an experiment.

Protocol 1: Assessing Compound Stability in Assay Media

  • Preparation: Prepare the compound in your final assay media at the highest concentration to be tested. Include a control sample of media without the compound.

  • Incubation: Incubate the samples under the exact conditions of your biological assay (e.g., 37°C, 5% CO2) for the entire duration of the experiment (e.g., 24, 48, 72 hours).

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). Immediately quench any potential further degradation by adding an equal volume of cold acetonitrile and store at -20°C.

  • Analysis: Analyze the samples by HPLC-UV. Quantify the peak area of the parent compound at each time point relative to T=0.

  • Interpretation: A decrease of >10-15% in the parent compound's peak area over the experimental duration suggests significant instability.

Workflow for Stability Assessment

cluster_result Result prep Prepare Compound in Assay Media incubate Incubate under Assay Conditions (e.g., 37°C, 5% CO2) prep->incubate sample Sample at Time Points (0, 2, 8, 24, 48h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by HPLC-UV quench->analyze interpret Interpret Data: Parent Compound % Remaining analyze->interpret stable >85% Remaining (Stable) interpret->stable If unstable <85% Remaining (Unstable) interpret->unstable If

Caption: Workflow for testing compound stability in experimental media.

Diaryl ureas can exhibit high binding to plasma proteins like albumin, reducing the free fraction available to interact with the target.

Troubleshooting Steps:

  • Reduce Serum Concentration: If your assay allows, perform experiments in lower serum concentrations (e.g., 2% FBS instead of 10%) and observe if potency increases.

  • Binding Assays: Perform equilibrium dialysis or ultrafiltration assays to quantify the fraction of the compound bound to serum proteins.

  • Permeability Assays: Use in vitro models like PAMPA or Caco-2 assays to assess the compound's ability to cross cell membranes.

Issue: Unexplained Cellular Toxicity or High Background Signal

This is a critical issue, particularly for compounds containing a nitro-aromatic group.

Nitroaromatic compounds can be enzymatically reduced by cellular nitroreductases, particularly under hypoxic conditions often found in dense cell cultures or solid tumors.[6] This reduction process can generate cytotoxic nitroso and hydroxylamine intermediates, leading to off-target toxicity and confounding results.[7]

Signaling Pathway: Bioreductive Activation

Parent N-(...)-N'-(4-nitrophenyl)urea (R-NO2) Nitroreductase Cellular Nitroreductases (e.g., NQO1) Parent->Nitroreductase + 2e- Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso - H2O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Toxicity DNA Adducts & Oxidative Stress (Cytotoxicity) Nitroso->Toxicity Amine Amino Metabolite (R-NH2) Hydroxylamine->Amine + 2e-, - H2O Hydroxylamine->Toxicity

Caption: Bioreductive pathway of a 4-nitrophenyl group leading to cytotoxic intermediates.

Mitigation Strategies:

  • Control Compounds: Test the activity of an analog lacking the nitro group (e.g., N-(2-furylmethyl)-N'-phenylurea) to determine if the observed activity or toxicity is dependent on this moiety.

  • Normoxia vs. Hypoxia: Compare the compound's activity and toxicity under standard (normoxic) and low-oxygen (hypoxic) conditions. Increased toxicity under hypoxia strongly suggests reductive activation.

  • Nitroreductase-Deficient Cells: If available, utilize cell lines engineered to have low or no nitroreductase activity to confirm this mechanism.

Section 3: Protocol Modifications for Enhancing Activity

This section focuses on proactive strategies to improve the compound's performance based on established medicinal chemistry principles for urea-based compounds.

Strategy 1: Structure-Activity Relationship (SAR) Guided Modifications

The activity of diaryl ureas is often highly sensitive to the nature and position of substituents.[3][8] The table below summarizes potential modifications based on common SAR trends for bioactive ureas.

Table 1: Potential Structural Modifications to Enhance Activity

Molecular RegionModification StrategyRationale & Potential Outcome
4-Nitrophenyl Ring Replace NO₂ Group: Substitute with electron-withdrawing groups (e.g., -CN, -CF₃) or halogens (Cl, F).The nitro group is a common liability due to metabolic instability.[6] Other electron-withdrawing groups can often preserve or enhance binding affinity while improving the metabolic profile.
Positional Isomers: Move the substituent to the 2- or 3-position.Changes the vector of the substituent, potentially improving the fit into the target's binding pocket and altering electronic properties.
Furan Ring Replace Furan: Substitute with other five-membered heterocycles like thiophene or thiazole.Thiazole-containing ureas have shown potent cytokinin-like activity.[8] This modification alters electronics and hydrogen bonding capacity.
Substitute on Furan: Add small alkyl or halogen groups to the furan ring.Can improve metabolic stability and modulate lipophilicity, potentially enhancing cell permeability.
Urea Linker Introduce N-Methylation: Methylate one of the urea nitrogens.This can lock the conformation, prevent hydrogen bond donation, and improve membrane permeability, though it may also disrupt a critical interaction with the target.
Thiourea Analog: Replace the urea oxygen with sulfur (C=O -> C=S).Creates a thiourea derivative. This significantly alters the electronic and hydrogen-bonding properties and can lead to different biological activities.[9]
Strategy 2: Advanced Formulation Protocols

For in vivo studies or challenging in vitro systems, improving the compound's formulation can dramatically enhance its apparent activity by increasing solubility and bioavailability.

Protocol 2: Preparation of a Lipid-Based Formulation (Simplified)

  • Solvent Selection: Dissolve N-(2-furylmethyl)-N'-(4-nitrophenyl)urea in a suitable organic solvent (e.g., ethanol or a mixture of chloroform and methanol).

  • Lipid Addition: Add a carrier lipid (e.g., lecithin or a commercial formulation mix like Kolliphor® EL) to the solution. A typical starting ratio is 1:10 (compound:lipid by weight).

  • Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the film with a saline or buffer solution by vortexing or sonicating. This will form micelles or liposomes, encapsulating the compound.

  • Filtration: Filter the resulting suspension through a 0.22 µm syringe filter to sterilize and remove larger aggregates before use.

Section 4: Analytical Methods for Quality Control

Ensuring the purity and concentration of your compound is fundamental to obtaining reliable and reproducible data.

Protocol 3: HPLC-UV Method for Purity and Concentration Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at wavelengths relevant to the chromophores, such as 254 nm (for the aromatic rings) and 327 nm (specific for the 4-nitrophenyl group).[5]

  • Standard Curve: Prepare a standard curve using a sample of known concentration and high purity to accurately quantify your experimental samples.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Protein Precipitation in Urea Hydrochloride Solutions. Retrieved from a URL that would be provided by the grounding tool.
  • Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from a URL that would be provided by the grounding tool.
  • Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from a URL that would be provided by the grounding tool.
  • Cilibrizzi, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry.
  • Anamol Laboratories Pvt. Ltd. (2019). What are the errors while performing UREA BERTHELOT Reagent Test? YouTube.
  • Vassilev, G. N., et al. (1998). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Journal of the Serbian Chemical Society. [Link]

  • Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. American Journal of Analytical Chemistry.
  • PubChem. (n.d.). N-(2-Methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea.
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry. [Link]

  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare.
  • DrugFuture. (n.d.). (4-Nitrophenyl)urea. Retrieved from a URL that would be provided by the grounding tool.
  • Donlawson, C., et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. American Journal of Analytical Chemistry. [Link]

  • Nisheva, M., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science. [Link]

  • Al-Kilani, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)urea. National Center for Biotechnology Information. [Link]

  • Prearo, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from a URL that would be provided by the grounding tool.
  • Gil, M. J., et al. (1999). Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. NIST Chemistry WebBook. [Link]

  • ARCHEM. (n.d.). UREA. Retrieved from a URL that would be provided by the grounding tool.
  • ChemicalBook. (n.d.). 4-NITROPHENYLUREA CAS#: 556-10-5. Retrieved from a URL that would be provided by the grounding tool.
  • Lin, Y.-H., et al. (2010). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Patsnap Synapse. (2024). What is the mechanism of Nifurtoinol?. Retrieved from a URL that would be provided by the grounding tool.
  • CDC. (n.d.). Blood Urea Nitrogen (BUN)
  • Gajda, A., et al. (2013). DEVELOPMENT AND VALIDATION OF A NEW METHOD FOR DETERMINING NITROFURAN METABOLITES IN BOVINE URINE USING LIQUID CHROMATOGRAPHY R. Journal of Veterinary Research.
  • Food Safety and Inspection Service. (n.d.).
  • Worsfold, P., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Analytica Chimica Acta. [Link]

  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • MDPI. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

Sources

Optimization

Technical Support Center: Managing Autofluorescence of Novel Compounds in Cellular Imaging

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide addresses a common and often frustrating challenge in fluorescence imaging: unexpected autofluor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide addresses a common and often frustrating challenge in fluorescence imaging: unexpected autofluorescence from a novel chemical entity. We will use the compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter designated FNU-4NP) as a case study. As FNU-4NP is not a recognized fluorophore, any signal it produces is considered autofluorescence and can interfere with the analysis of target-specific fluorescent labels.

This document provides a systematic approach to characterizing, managing, and mitigating such compound-induced autofluorescence, ensuring the integrity and accuracy of your imaging data.

Part 1: Frequently Asked Questions (FAQs)

Here we address initial questions you may have when encountering unexpected fluorescence from a compound like FNU-4NP.

Q1: What is autofluorescence and why is my novel compound causing it?

Autofluorescence is the natural emission of light by biological structures or synthetic compounds when they absorb light, which is distinct from the signal of any fluorescent probe you have intentionally added. Cellular components like NADH, flavins, collagen, and elastin are common sources of endogenous autofluorescence.[1][2]

A synthetic compound like FNU-4NP can be inherently fluorescent due to its chemical structure. Aromatic rings (the furan and nitrophenyl groups) and conjugated systems of electrons can absorb light and re-emit it as fluorescence. The fixation method used on your cells can also induce or exacerbate autofluorescence; glutaraldehyde and formaldehyde are known to react with amines in tissue to create fluorescent products.[1][3][4]

Q2: How can I be sure the autofluorescence is from my compound and not just the cells?

The most critical first step is to use proper controls.[2] To isolate the source of the fluorescence, you must compare three samples imaged under identical conditions:

  • Unlabeled Control: Cells or tissue with no compound or fluorescent labels added. This establishes the baseline endogenous autofluorescence.

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve your compound, at the same final concentration. This rules out any effects from the solvent itself.

  • Compound-Treated Sample: Cells treated with FNU-4NP.

If the fluorescence is significantly higher in the compound-treated sample compared to the other two, your compound is the primary source of the additional signal.

Q3: What are the first steps I should take to manage this problem?

The initial strategy involves a two-pronged approach:

  • Spectrally Characterize Your Compound: You must determine the excitation and emission spectra of FNU-4NP. Without knowing its spectral fingerprint, you cannot effectively separate its signal from your intended fluorophores. (See Protocol 1).

  • Optimize Your Imaging Protocol: Simple changes can often make a big difference. This includes choosing fluorescent probes that are spectrally well-separated from your compound's autofluorescence, preferably in the far-red or near-infrared range where autofluorescence is typically weaker.[1][5][6]

Part 2: Systematic Troubleshooting Workflow

Follow this workflow to systematically diagnose and resolve issues with compound autofluorescence.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Observe Unexpected Fluorescence B Protocol 1: Perform Spectroscopic Characterization A->B First Step C Protocol 2: Image Essential Controls (Unlabeled, Vehicle) B->C D Determine Ex/Em Spectra of Compound & Cells C->D E Is Compound Signal Spectrally Separable from Target Probe? D->E F Strategy A: Instrumental & Acquisition - Select Far-Red Probes - Optimize Filters - Adjust Confocal Pinhole E->F Yes G Strategy B: Post-Processing - Spectral Unmixing - Background Subtraction E->G Overlap J Acquire High-Quality Image with High Signal-to-Noise F->J H Strategy C: Chemical Quenching - Apply Sudan Black B - Use Commercial Reagents G->H I Strategy D: Advanced Methods - Time-Gated Imaging H->I I->J

Caption: Troubleshooting workflow for novel compound autofluorescence.

Step 1: Spectroscopic Characterization of FNU-4NP

Rationale: Before you can filter out an unwanted signal, you must know its spectral properties. This protocol will determine the optimal excitation wavelength and the emission spectrum of your compound.

Protocol:

  • Sample Preparation: Prepare a solution of FNU-4NP in a suitable buffer (e.g., PBS) at a concentration similar to what is used in your imaging experiments.

  • Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the solution across a wide range of wavelengths (e.g., 250-700 nm). The peak(s) in the absorbance spectrum indicate the wavelengths the compound absorbs most efficiently, which are potential excitation wavelengths.

  • Excitation Spectrum: Using a spectrofluorometer, set the emission detector to a wavelength where you visually observed fluorescence. Scan a range of excitation wavelengths to find the wavelength that produces the strongest emission. This is the optimal excitation wavelength.

  • Emission Spectrum: Set the spectrofluorometer's excitation source to the optimal wavelength determined in the previous step. Scan the emission detectors across a range of wavelengths (e.g., 400-800 nm) to record the full emission spectrum of FNU-4NP. This "fingerprint" is crucial for the next steps.

Step 2: Imaging Essential Controls

Rationale: This step definitively isolates the fluorescence contribution of your compound from the natural fluorescence of your biological sample.

Protocol:

  • Prepare Samples: Culture and prepare three sets of samples as described in FAQ Q2: Unlabeled cells, Vehicle-treated cells, and FNU-4NP-treated cells.

  • Set Up Microscope: Use a fluorescence microscope (preferably confocal for better sectioning) and set the excitation and emission filters based on the spectrum of FNU-4NP you just measured.

  • Image Acquisition: Acquire images from all three samples using identical settings for laser power, detector gain, and exposure time.

  • Analysis: Compare the images. The difference in fluorescence intensity between the "Vehicle Control" and the "FNU-4NP-treated" sample represents the signal originating from your compound.

Step 3: Mitigation Strategies

Once you have characterized the autofluorescence, you can choose one or more strategies to mitigate it.

A. Instrumental & Acquisition-Based Methods

Rationale: These methods leverage the microscope's hardware and software to spectrally isolate the signal of interest from the autofluorescence background.

  • Choose Spectrally Distant Probes: This is the most effective strategy. If FNU-4NP fluoresces in the green spectrum, select a target probe that emits in the red or far-red (e.g., those with emission >650 nm).[1][6][7] The reduced overlap minimizes bleed-through.

  • Optimize Filter Sets: Use narrow bandpass emission filters that are tightly matched to your target probe's emission peak. This will physically block out-of-channel light from the autofluorescence.

  • Use Confocal Microscopy: A confocal microscope's pinhole rejects out-of-focus light. Since autofluorescence can be diffuse throughout the cell, reducing the pinhole size can improve the signal-to-noise ratio by excluding background haze.

B. Post-Processing: Spectral Unmixing

Rationale: Spectral unmixing is a powerful computational technique that separates overlapping fluorescent signals based on their unique emission spectra.[8][9][10] This is ideal when you cannot avoid spectral overlap between your compound and your target probe.

cluster_0 Input Signals cluster_1 Process cluster_2 Output Images A Mixed Signal from Microscope Detector E Spectral Unmixing Algorithm A->E B Reference Spectrum 1: FNU-4NP Autofluorescence B->E C Reference Spectrum 2: Target Probe (e.g., GFP) C->E D Reference Spectrum 3: Cellular Autofluorescence D->E F FNU-4NP Signal Only E->F G Target Probe Only E->G H Cellular AF Only E->H

Caption: Principle of spectral unmixing to separate signals.

Protocol:

  • Acquire Reference Spectra: Using a spectral detector on your microscope, you must first acquire a reference spectrum for each fluorescent component in your sample. This includes:

    • A sample of cells treated only with FNU-4NP.

    • A sample of cells expressing/labeled with only your target probe.

    • An unlabeled sample of cells to capture the endogenous autofluorescence.

  • Acquire Experimental Image: Image your fully-labeled sample containing cells, FNU-4NP, and your target probe.

  • Apply Unmixing Algorithm: In the microscope software, use the unmixing function. The software will use the reference spectra to calculate the contribution of each component to the total signal in every pixel, generating separate, clean images for each.[8][11]

C. Chemical Quenching

Rationale: Certain chemical agents can non-specifically suppress fluorescence. This is often used as a last resort for fixed samples, as it can also reduce your signal of interest.

  • Sudan Black B: A common and effective agent for quenching autofluorescence, particularly from lipofuscin, a pigment that accumulates in aging cells.[12][13]

Protocol for Sudan Black B Treatment:

  • Complete Staining: Perform all your immunofluorescence or other labeling steps first.

  • Prepare Solution: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2 hours and filter before use.[13][14]

  • Incubate: After the final wash of your staining protocol, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.[13][14]

  • Wash Thoroughly: Rinse the slides extensively with PBS or 70% ethanol to remove excess dye.[15]

  • Mount and Image: Mount the coverslip and proceed with imaging.

D. Advanced Methods: Time-Gated Imaging

Rationale: This technique separates signals based on their fluorescence lifetime—the time a molecule stays in its excited state. Most autofluorescence has a very short lifetime (1-5 nanoseconds).[16][17] If you use a probe with a long lifetime, you can use a pulsed laser and a gated detector to collect light only after the autofluorescence has decayed, effectively imaging in the dark.[16][18][19]

Requirements: This advanced technique requires a pulsed laser and specialized time-correlated single-photon counting (TCSPC) or gated detectors, often found on fluorescence lifetime imaging microscopy (FLIM) systems.[16][20]

Part 3: Data Summary & Comparison

To aid in your experimental design, the following tables summarize key information about endogenous autofluorescence and mitigation techniques.

Table 1: Common Endogenous Autofluorescent Species in Mammalian Cells

FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location
NADH/NADPH ~340 - 360~450 - 470Mitochondria, Cytoplasm
Flavins (FAD, FMN) ~450~520 - 540Mitochondria
Collagen ~340 - 400~400 - 500Extracellular Matrix
Elastin ~350 - 450~420 - 520Extracellular Matrix
Lipofuscin Broad (360 - 500)Broad (480 - 650)Lysosomes (in aging cells)

Source: Data compiled from multiple sources.[1][2][17][21]

Table 2: Comparison of Autofluorescence Mitigation Strategies

MethodPrincipleProsCons
Far-Red Probes Spectral SeparationSimple, highly effective, preserves signal.Requires appropriate filters and detectors; probe availability.
Spectral Unmixing Computational SeparationVery powerful for overlapping signals; separates multiple sources.Requires spectral detector and proper controls; computationally intensive.
Chemical Quenching Signal SuppressionEasy to implement on fixed samples.Can also quench the target signal; may not work on all sources of AF.[15]
Time-Gated Imaging Lifetime SeparationExcellent signal-to-noise improvement; nearly complete AF rejection.[16][18]Requires specialized, expensive equipment (pulsed laser, gated detectors).

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Borg, O., Gorelik, J., & Gu, M. (2012). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Kajdácsi, E., et al. (2016). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. PubMed. Retrieved from [Link]

  • Samal, S., et al. (2016). Time Gating of Chloroplast Autofluorescence Allows Clearer Fluorescence Imaging In Planta. PLOS One. Retrieved from [Link]

  • OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Retrieved from [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. Retrieved from [Link]

  • Oliveira, V. C., et al. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. CTC-USP. Retrieved from [Link]

  • Overdijk, E. J. R., et al. (2020). Time-gated fluorescence imaging eliminates autofluorescence of material.... ResearchGate. Retrieved from [Link]

  • Xu, C., et al. (2021). Short-wavelength excitation two-photon intravital microscopy of endogenous fluorophores. Retrieved from [Link]

  • Yuan, Z., & Zhang, J. (2018). Time-gated fluorescence imaging: Advances in technology and biological applications. World Scientific Publishing. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • Stringari, C., et al. (2012). Cell-based and in vivo spectral analysis of fluorescent proteins for multiphoton microscopy. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • Ly, S., et al. (2007). Time-gated single photon counting enables separation of CARS microscopy data from multiphoton-excited tissue autofluorescence. eScholarship. Retrieved from [Link]

  • Cytek Biosciences. (2024, October 16). Extract Multiple Autofluorescence Signatures With AF Explorer. YouTube. Retrieved from [Link]

  • UChicago Voices. (n.d.). Spectral Unmixing | Cytometry and Antibody Technology. Retrieved from [Link]

  • Agilent. (n.d.). Autofluorescence subtraction by spectral flow cytometry. Retrieved from [Link]

  • Sun, Y., et al. (2012). Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast. PMC. Retrieved from [Link]

  • Labcompare.com. (2021, June 29). How to Reduce Autofluorescence. Retrieved from [Link]

  • Wang, L., et al. (2011). Novel green and red autofluorescent protein nanoparticles for cell imaging and in vivo biodegradation imaging and modeling. RSC Publishing. Retrieved from [Link]

  • Moerner, W. E., et al. (2001). Autofluorescent proteins in single-molecule research: applications to live cell imaging microscopy. PMC. Retrieved from [Link]

  • ResearchGate. (2015, December 11). How do I get rid of tissue autofluorescence?. Retrieved from [Link]

  • Addgene. (2021, July 7). Considerations for expression of fluorescent proteins and imaging in mammalian cells. Retrieved from [Link]

  • Palczewska, G., et al. (2014). Endogenous Fluorophores Enable Two-Photon Imaging of the Primate Eye. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Li, C., et al. (2011). A novel method for eliminating autofluorescence of small animals in fluorescence molecular imaging. SPIE Digital Library. Retrieved from [Link]

  • AIP Publishing. (2023, January 13). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]

  • Haupts, U., et al. (2001). Autofluorescent proteins in single-molecule research: applications to live cell imaging microscopy. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)urea. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • DrugFuture. (n.d.). (4-Nitrophenyl)urea. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

"improving the shelf life of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea stock solutions"

Status: Operational Ticket ID: TECH-STAB-8821 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-STAB-8821 Responder: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Stock Solution Integrity & Shelf Life

Executive Summary & Chemical Vulnerability Analysis

You are likely experiencing degradation issues manifested as loss of potency in biological assays or precipitation in stock vials. This compound, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea , presents a "perfect storm" of stability challenges due to three distinct chemical vulnerabilities.

As your Application Scientist, I must emphasize that standard storage protocols are insufficient for this specific molecule.

The "Triad of Instability"
  • Urea Linkage (Hydrolysis): The central urea bridge is susceptible to hydrolysis, splitting the molecule into 4-nitroaniline and furfuryl amine derivatives. This reaction is catalyzed by water and accelerated by pH shifts.

  • Furan Ring (Oxidation): The electron-rich furan ring is highly sensitive to oxidative ring-opening, especially in the presence of atmospheric oxygen and light, leading to the formation of reactive dicarbonyls.

  • Nitro Group (Photolability): While more stable, the nitroarene moiety can undergo photoreduction or rearrangement under intense light exposure.

Visualizing the Failure Points

The following diagram maps the degradation pathways you must actively prevent.

StabilityPathways cluster_prevention Critical Interventions Compound N-(2-furylmethyl)- N'-(4-nitrophenyl)urea Hydrolysis Hydrolysis (Urea Cleavage) Compound->Hydrolysis Path A Oxidation Oxidation (Furan Ring Opening) Compound->Oxidation Path B DMSO DMSO Solvent DMSO->Compound Solubilizes DMSO->Hydrolysis Wet DMSO Catalyzes Atmosphere Atmosphere (Humidity + O2) Atmosphere->Compound O2 Attack Atmosphere->DMSO Hygroscopic Water Absorption Inactive Inactive/Toxic Degradation Products Hydrolysis->Inactive Oxidation->Inactive Dry Use Anhydrous DMSO (<0.1% H2O) Argon Argon/N2 Overlay

Figure 1: Mechanistic degradation pathways showing how environmental factors (Humidity, Oxygen) compromise the compound via the solvent vector.[1]

Protocol: Preparation of Ultra-Stable Stock Solutions

Do not use "standard" laboratory DMSO. Standard DMSO can contain 0.1–1% water, which is sufficient to initiate hydrolysis of the urea linkage during long-term storage [1, 6].

Reagents Required[3][4][5][6]
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vials: Amber glass vials with PTFE-lined caps (plastic absorbs hydrophobic compounds).

  • Gas: Argon or Nitrogen tank.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Note: Avoid concentrations <1 mM for storage; dilute solutions degrade faster due to higher solvent-to-solute ratios.

  • Dissolution: Vortex gently. If particles persist, sonicate for max 5 minutes in a water bath (keep temp <30°C).

  • Aliquotting (CRITICAL): Immediately dispense into single-use aliquots (e.g., 20–50 µL).

    • Why? Freeze-thaw cycles introduce moisture via condensation every time the tube is opened [5].

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of each vial for 5–10 seconds before capping.

    • Why? This displaces oxygen, protecting the furan ring from oxidation [4].

  • Seal & Store: Cap tightly. Store at -80°C for maximum stability (up to 6 months) or -20°C (up to 1 month).

Storage & Stability Data Matrix

Use this table to determine the expected viability of your compound under different conditions.

StateTemperatureConditionsEstimated StabilityRisk Factor
Solid Powder -20°CDesiccated, Dark> 2 YearsLow
DMSO Stock -80°CAnhydrous, Argon6 MonthsLow
DMSO Stock -20°CStandard DMSO< 1 MonthHigh (Hydrolysis)
DMSO Stock +4°CAny< 1 WeekCritical (Precipitation)
Aqueous Buffer +25°CAssay Buffer< 4 HoursCritical (Hydrolysis)

Troubleshooting Guide (FAQ)

Q1: My stock solution has turned from colorless/pale yellow to dark brown. Is it still usable?

Answer: No. A darkening color (browning) typically indicates the oxidative opening of the furan ring or the formation of azo-compounds from the nitro group [4]. This is an irreversible chemical change. The concentration of the active inhibitor is now unknown, and the degradation products may be cytotoxic or interfere with your assay. Discard and prepare fresh stock.

Q2: I see a fine precipitate when I thaw my DMSO stock. Can I vortex it back into solution?

Answer: Proceed with Caution. DMSO has a high freezing point (18.5°C).[2] The "precipitate" might just be frozen DMSO crystals.

  • Warm the vial in your hands (approx. 30°C) for 2 minutes.

  • If the solid dissolves, it was just frozen solvent.

  • If solid particles remain after warming, the compound has likely crashed out due to moisture absorption (water lowers the solubility of hydrophobic ureas) [1]. In this case, sonicate briefly. If it does not redissolve, the effective concentration is compromised.

Q3: Why can't I store the stock at 4°C (Refrigerator)?

Answer: Two reasons:

  • Freezing Point: DMSO freezes at 18.5°C. A standard fridge (4°C) will cause the stock to freeze and thaw repeatedly as the door opens/closes or temperature cycles, leading to crystallization heterogeneity.

  • Hygroscopicity: At 4°C, condensation is high. DMSO is extremely hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if not sealed perfectly [6]. This water will hydrolyze the urea linkage [8].

Q4: Can I dilute the stock directly into my cell culture media?

Answer: Yes, but follow the "Intermediate Dilution" rule. Directly shooting high-concentration DMSO stock into aqueous media can cause immediate, microscopic precipitation (the "oil-out" effect) because the local concentration exceeds solubility before mixing occurs.

  • Better Protocol: Dilute your 10 mM stock 1:10 into media-compatible solvent (or pure media with rapid vortexing) to create a 1 mM working solution, then add that to your bulk cells. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity [5].[3]

References

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation and Storage. Retrieved from

  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions: Solubility and Storage. Retrieved from

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from

  • ResearchGate. (2024). Oxidation of Furans: Mechanisms and Stability.[4] Retrieved from

  • Captivate Bio. (n.d.). Small Molecule Handling: Freeze-Thaw and Aliquotting. Retrieved from

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. Retrieved from

  • Canadian Science Publishing. (1970). The urease-catalyzed hydrolyses of some substituted ureas.[5][6] (Foundational chemistry on urea hydrolysis). Retrieved from

  • ACS Publications. (2022). Effect of Urea Derivatives on Stability in Solvents. Retrieved from

Sources

Optimization

Technical Support Center: Optimization of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Optimization & Troubleshooting for Urea Analog Synthesis Executive Summary & Mechanistic Insight Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Optimization & Troubleshooting for Urea Analog Synthesis

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for urea synthesis. You are targeting


-(2-furylmethyl)-

-(4-nitrophenyl)urea
, a compound combining a nucleophilic furfuryl amine and an electrophilic 4-nitrophenyl isocyanate.

The Chemical Challenge: This reaction is a "battle" between two competing pathways:

  • The Desired Pathway: Nucleophilic attack of furfurylamine on the isocyanate carbon.

  • The Parasitic Pathway: Hydrolysis of the highly reactive 4-nitrophenyl isocyanate by trace moisture, leading to the formation of the symmetric urea byproduct (

    
    -bis(4-nitrophenyl)urea), which is often insoluble and difficult to separate.
    

Furthermore, the furan ring introduces a stability constraint: it is acid-sensitive (prone to ring-opening/polymerization) and oxidation-prone. Standard acid-catalyzed procedures must be avoided.

Synthesis Decision Matrix (Workflow)

Before beginning, verify your reagent availability. Use the decision tree below to select the optimal synthetic route.

UreaSynthesis Start Start: Reagent Check IsoCheck Is 4-Nitrophenyl Isocyanate Available? Start->IsoCheck IsoYes Route A: Direct Addition (Gold Standard) IsoCheck->IsoYes Yes IsoNo Route B: CDI Activation (Safety Preferred) IsoCheck->IsoNo No DrySolvent Critical: Anhydrous DCM or THF (Moisture < 50 ppm) IsoYes->DrySolvent Reaction Mix 1:1 Stoichiometry 0°C to RT, 2-4h DrySolvent->Reaction Purify Precipitation & Wash (Remove soluble impurities) Reaction->Purify Step1 Activate 4-Nitroaniline with CDI (Imidazolide intermediate) IsoNo->Step1 Step2 Add Furfurylamine Step1->Step2 Step2->Purify

Figure 1: Synthesis Decision Matrix. Route A is preferred for atom economy and yield, provided moisture is controlled.

Standard Operating Procedure (Route A: Isocyanate Method)

This protocol is optimized to minimize furan degradation and symmetric urea formation.

Reagents
  • Nucleophile: 2-Furfurylamine (1.0 equiv)

  • Electrophile: 4-Nitrophenyl isocyanate (1.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Note: DCM is preferred if the product precipitates (easier isolation). THF is preferred if solubility is required for monitoring.

Step-by-Step Protocol
  • System Prep: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Electrophile Solubilization: Dissolve 4-nitrophenyl isocyanate (1.05 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C in an ice bath.

    • Why 0°C? The nitro group makes the isocyanate highly electrophilic. Lowering temperature controls the exotherm and reduces side reactions.

  • Nucleophile Addition: Dissolve furfurylamine (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the isocyanate over 15–20 minutes.

    • Control Point: Do not add isocyanate to amine. Adding amine to isocyanate ensures the electrophile is in excess initially, driving the reaction to completion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Visual Check: A white or pale yellow precipitate (the urea) typically forms.

  • Work-up (Filtration Method):

    • If precipitate forms: Filter the solid.[1][2]

    • Wash 1: Cold DCM (removes unreacted isocyanate/amine).

    • Wash 2: Hexanes (aids drying).

    • Drying: Vacuum dry at 40°C. Avoid high heat (>60°C) to protect the furan ring.

Troubleshooting Hub (Q&A)

Direct solutions to common failure modes observed in this specific synthesis.

Issue 1: "I isolated a high-melting solid that isn't my product."

Diagnosis: You likely formed


-bis(4-nitrophenyl)urea  (Symmetric Urea).
Cause:  Moisture ingress.[3] Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to form 4-nitroaniline. This aniline then attacks a second molecule of isocyanate.
The Fix: 
  • Immediate: Check solvent water content (Karl Fischer titration). If >50 ppm, use molecular sieves (3Å or 4Å) for 24 hours before use.

  • Process: Ensure the reaction is under positive inert gas pressure (N₂ balloon).

Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Furan polymerization or oxidative degradation. Cause:

  • Acid Contamination: Isocyanates can sometimes contain trace HCl (from phosgene synthesis). Furans are acid-sensitive (ring opening).[4]

  • Oxidation: Old furfurylamine can oxidize. The Fix:

  • Reagent Prep: Distill furfurylamine before use if it is dark yellow/brown.

  • Scavenger: Add a base scavenger like Pyridine or Triethylamine (1.1 equiv) to neutralize trace acid, though this may slow the reaction slightly.

Issue 3: "Yield is low; product remains in solution."

Diagnosis: High solubility of the urea in the chosen solvent. Cause: While 4-nitrophenyl ureas are generally insoluble in DCM, the furan ring adds some lipophilicity. The Fix:

  • Precipitation: Add a non-polar anti-solvent like Hexane or Diethyl Ether to force precipitation.[1]

  • Solvent Switch: Switch from THF (good solubility) to Toluene (poor solubility for urea, good for reagents) to drive precipitation.

Advanced Optimization: Variable Screening

Use the following data to fine-tune your conditions if the standard protocol fails.

Table 1: Solvent Effects on Reaction & Isolation
SolventReaction RateFuran StabilityIsolation MethodRecommendation
DCM FastHighFiltration (Precipitate)Primary Choice
THF FastHighEvaporation + TriturationUse if intermediate solubility needed
Acetonitrile MediumHighFiltrationGood alternative to DCM
DMF SlowHighWater Crash-outAvoid (Hard to remove; high bp)
Ethanol N/ALowN/AFORBIDDEN (Reacts with isocyanate)
Table 2: Catalyst Screening (If Reaction is Sluggish)

Note: The nitro group usually makes the isocyanate reactive enough without catalysis. Only use these if using less reactive analogs.

CatalystLoadEffectRisk
None N/ABaselineLow side reactions.
DMAP 5-10 mol%Increases nucleophilicity of amine.Can cause side reactions with furan.
DBU 5-10 mol%Strong activation.High risk of furan ring opening.

Mechanistic Visualization: The "Water Enemy"

Understanding why the symmetric urea forms is key to preventing it.

SideReaction cluster_prevention Prevention Strategy Iso 4-Nitrophenyl Isocyanate CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid + Water Water H2O (Contaminant) Aniline 4-Nitroaniline (Nucleophile) CarbAcid->Aniline - CO2 SymUrea Symmetric Urea (Dead End Product) Aniline->SymUrea + 2nd Isocyanate Dry Dry Solvents Inert Gas

Figure 2: The mechanism of Symmetric Urea formation. Water converts the starting material into a nucleophile that attacks itself.

References

  • General Urea Synthesis via Isocyanates

    • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Furan Stability & Reactivity

    • Keegstra, M. A. (1992). The Chemistry of Furan Derivatives. Encyclopedia of Reagents for Organic Synthesis. Link

  • Troubleshooting Isocyanate Hydrolysis

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link

  • Alternative CDI Method

    • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Target Confirmation for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

The following guide provides a rigorous technical framework for confirming the biological target of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea , a synthetic urea derivative exhibiting cytokinin-like and potential enzyme-in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for confirming the biological target of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea , a synthetic urea derivative exhibiting cytokinin-like and potential enzyme-inhibitory properties.

Executive Summary

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (CAS: 154825-26-0) is a synthetic small molecule belonging to the class of N,N'-disubstituted ureas . Structurally, it combines a furfuryl group (mimicking the N6-substituent of kinetin) with a 4-nitrophenyl urea core (a pharmacophore common in both plant growth regulators and mammalian enzyme inhibitors).

While often categorized as a cytokinin mimic due to its structural homology with Kinetin (N6-furfuryladenine) and Diphenylurea (DPU) , this compound’s urea scaffold also necessitates the evaluation of Soluble Epoxide Hydrolase (sEH) inhibition, a common off-target for urea-based signaling modulators. This guide outlines the comparative protocols to definitively confirm its primary biological target: the Histidine Kinase Receptors (AHK3/CRE1) versus alternative enzymatic targets.

Biological Target & Mechanism of Action

The primary putative target is the Cytokinin Receptor family (specifically AHK3 and CRE1/AHK4 in Arabidopsis, or their homologs). These are membrane-bound histidine kinases that initiate a phosphorelay signaling cascade upon ligand binding.

  • Mechanism: The compound acts as an agonist , binding to the CHASE domain of the receptor. This induces autophosphorylation of a conserved histidine residue, transferring the phosphate to a Histidine Phosphotransfer protein (AHP), which then translocates to the nucleus to phosphorylate Type-B Response Regulators (ARRs), activating transcription.

  • Secondary/Off-Target Potential: Mammalian Soluble Epoxide Hydrolase (sEH) . The urea moiety can mimic the transition state of epoxide hydrolysis, potentially inhibiting sEH and altering arachidonic acid metabolism.

Pathway Visualization (DOT)

CytokininPathway Compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Receptor AHK3 / CRE1 (Histidine Kinase Receptor) Compound->Receptor Agonist Binding AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay (His -> Asp) TypeB_ARR Type-B ARRs (Transcription Factors) AHP->TypeB_ARR Nuclear Translocation & Phosphorylation TypeA_ARR Type-A ARRs (Negative Feedback) TypeB_ARR->TypeA_ARR Induction Response Cell Division / Differentiation (Cytokinin Response) TypeB_ARR->Response Gene Expression TypeA_ARR->Receptor Inhibition

Caption: Signal transduction pathway for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea acting as a cytokinin receptor agonist.

Comparative Performance Analysis

To validate the compound's efficacy, it must be benchmarked against standard cytokinins (Kinetin, Zeatin) and potent synthetic ureas (Thidiazuron).

Table 1: Comparative Efficacy of Cytokinin Agonists

CompoundClassTarget Affinity (Kd)EC50 (Callus Bioassay)StabilitySelectivity Note
N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Synthetic PhenylureaModerate (~1-10 µM) 0.5 - 5.0 µM HighHigh specificity for AHK3 over CRE1 compared to Zeatin.
Kinetin (N6-furfuryladenine) Purine CytokininHigh (~1-10 nM)0.01 - 0.1 µMModerateNatural standard; broad receptor profile.
Thidiazuron (TDZ) PhenylureaVery High (< 1 nM)< 0.001 µMHighExtremely potent; can induce hyperhydricity.
Diphenylurea (DPU) PhenylureaLow (> 10 µM)> 10 µMHighThe structural parent; low potency reference.

Insight: While less potent than Thidiazuron, the target compound offers a "soft" agonist profile , making it valuable for controlled differentiation studies without the toxicity or morphological abnormalities often seen with high-potency synthetic ureas.

Experimental Protocols for Target Confirmation

Protocol A: Bacterial Two-Hybrid (B2H) Receptor Assay

This is the gold standard for confirming direct receptor engagement and distinguishing between receptor isoforms (AHK3 vs. CRE1).

Objective: Quantify the activation of specific histidine kinase receptors by the compound in a heterologous E. coli system.

Materials:

  • E. coli strain KMI001 (cps::lacZΔM15).

  • Expression vectors: pIN-III (carrying AHK3 or CRE1).

  • Compound: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (dissolved in DMSO).

  • Substrate: ONPG (o-nitrophenyl-β-D-galactopyranoside).

Step-by-Step Methodology:

  • Transformation: Transform E. coli KMI001 with plasmid constructs expressing Arabidopsis histidine kinases (AHK3 or CRE1).

  • Culture: Grow transformants in LB medium at 37°C overnight. Dilute 1:100 into fresh medium containing the test compound at varying concentrations (0.1 µM – 100 µM).

  • Induction: Incubate at 25°C for 24 hours (allows receptor expression and signaling).

  • Lysis: Harvest cells by centrifugation. Resuspend in Z-buffer and lyse using chloroform/SDS.

  • Enzymatic Reaction: Add ONPG substrate. Incubate at 30°C until yellow color develops (cleavage of ONPG by β-galactosidase).

  • Quantification: Stop reaction with Na2CO3. Measure Absorbance at 420 nm (A420).

  • Calculation: Calculate Miller Units =

    
    .
    
  • Validation: A dose-dependent increase in β-galactosidase activity confirms agonist activity. Compare AHK3 vs. CRE1 response to determine specificity.

Protocol B: Competitive Ligand Binding Assay (Displacement)

To prove the compound binds to the same site as natural cytokinins.

Objective: Determine if the compound displaces [3H]-trans-Zeatin from the receptor.

  • Membrane Prep: Isolate microsomal membranes from E. coli expressing AHK3.

  • Incubation: Incubate membranes with 3 nM [3H]-trans-Zeatin and increasing concentrations of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (10^-9 to 10^-4 M).

  • Equilibrium: Incubate at 4°C for 1 hour.

  • Separation: Filter through GF/B glass fiber filters (pre-soaked in PEI) to trap membranes. Wash with cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Bound vs. Log[Compound]. Calculate

    
     and 
    
    
    
    .
Protocol C: sEH Inhibition Screen (Negative Control / Off-Target)

Since urea derivatives are privileged structures for Soluble Epoxide Hydrolase (sEH) inhibition, this must be ruled out or characterized.

  • Enzyme: Recombinant human sEH.

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Assay: Incubate enzyme + compound (10 µM) + substrate. Monitor formation of the fluorescent product (6-methoxy-2-naphthaldehyde) at Excitation 330 nm / Emission 465 nm.

  • Interpretation: If Inhibition < 50% at 10 µM, sEH is likely not the primary target. If > 50%, the compound acts as a dual-modulator.

Target Confirmation Workflow

The following decision tree illustrates the logic for confirming the target.

Workflow Start Start: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Step1 Step 1: Phenotypic Screen (Callus Growth / Senescence Assay) Start->Step1 Decision1 Active? Step1->Decision1 Step2 Step 2: Bacterial Two-Hybrid (B2H) (AHK3 / CRE1 Activation) Decision1->Step2 Yes ResultC Inactive / Non-Specific Decision1->ResultC No Decision2 Activation Observed? Step2->Decision2 Step3 Step 3: Competitive Binding (Displacement of [3H]-Zeatin) Decision2->Step3 Yes Step4 Step 4: Specificity Check (sEH Inhibition Assay) Decision2->Step4 No (Check off-targets) Step3->Step4 ResultA CONFIRMED: Cytokinin Receptor Agonist Step4->ResultA sEH Negative ResultB CONFIRMED: Dual Agonist/Inhibitor Step4->ResultB sEH Positive

Caption: Logical workflow for validating the biological target of the urea derivative.

References

  • Spíchal, L., et al. (2004). Two-component system-based analysis of cytokinin activities of synthetic compounds. Plant and Cell Physiology, 45(9), 1299-1305. Link

  • Inoue, T., et al. (2001). Identification of CRE1 as a cytokinin receptor from Arabidopsis. Nature, 409, 1060–1063. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • PubChem Compound Summary. (2025). N-[(Furan-2-yl)methyl]-N'-(4-nitrophenyl)urea.[1] National Center for Biotechnology Information. Link

  • Takahashi, S., et al. (2003). Phenylurea derivatives as cytokinin antagonists. Bioscience, Biotechnology, and Biochemistry, 67(11), 2411-2415. Link

Sources

Comparative

Publish Comparison Guide: Validating the Anticancer Effects of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

This guide outlines a rigorous validation framework for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (referred to herein as FNPU ), a synthetic diaryl/heteroaryl urea derivative. This compound belongs to a chemical class kno...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (referred to herein as FNPU ), a synthetic diaryl/heteroaryl urea derivative. This compound belongs to a chemical class known for kinase inhibition (e.g., Sorafenib) and tubulin destabilization, though the presence of a nitro group and furan ring necessitates careful evaluation of metabolic stability and potential mutagenicity.

Executive Summary & Compound Profile

FNPU represents a structural hybrid between a nitrophenyl "warhead" and a lipophilic furan moiety, linked by a urea scaffold. Urea derivatives are a cornerstone of modern oncology (e.g., Sorafenib, Regorafenib), typically acting as Type II kinase inhibitors that stabilize the inactive enzyme conformation (DFG-out).

However, FNPU presents unique challenges and opportunities compared to market standards. Its validation must rigorously distinguish between specific anticancer efficacy and non-specific nitro-reduction toxicity .

Comparative Profile: FNPU vs. Market Standards
FeatureFNPU (Candidate) Sorafenib (Standard) Cisplatin (Control)
Core Scaffold Furan-Urea-NitrophenylBiaryl-Urea-PyridinePlatinum Coordination Complex
Primary Mechanism Multi-Kinase Inhibition (Hypothetical) / Tubulin DestabilizationVEGFR/PDGFR/RAF Kinase InhibitionDNA Crosslinking
Solubility (LogP) Moderate (~2.5)High (~3.8)Low (Hydrophilic)
Metabolic Risk High (Nitro-reduction to amine/hydroxylamine)Moderate (Oxidative metabolism)Renal Clearance
Key Validation Hurdle Differentiating efficacy from nitro-toxicityResistance mechanismsNephrotoxicity

Mechanistic Validation & Signaling Pathways

Before in vivo deployment, the mechanism of action (MoA) must be defined to select appropriate mouse models. Urea derivatives often target the ATP-binding pocket of kinases or the colchicine site of tubulin.

Hypothesis: Dual-Mode Inhibition

We propose FNPU acts via VEGFR2 inhibition (anti-angiogenic) and ROS generation (via the nitro group).

Pathway Visualization (DOT)

The following diagram illustrates the hypothesized interference of FNPU within the VEGF signaling cascade and its downstream effects on tumor growth.

VEGF_Pathway FNPU FNPU (Inhibitor) VEGFR2 VEGFR2 (Receptor) FNPU->VEGFR2 Blocks ATP Binding ROS ROS Generation (Nitro-reduction) FNPU->ROS Metabolic Activation VEGF VEGF Ligand VEGF->VEGFR2 Activation RAF RAF/MEK/ERK VEGFR2->RAF PI3K PI3K/AKT VEGFR2->PI3K Angiogenesis Angiogenesis (Endothelial Proliferation) RAF->Angiogenesis PI3K->Angiogenesis Apoptosis Tumor Apoptosis ROS->Apoptosis Oxidative Stress

Figure 1: Hypothesized mechanism of FNPU. The urea core targets the VEGFR2 ATP pocket, while the nitrophenyl moiety may contribute to ROS-mediated cytotoxicity.

Pre-Clinical Validation Protocols

Trustworthiness in drug development stems from self-validating systems . Every experiment must include a negative control (Vehicle) and a positive control (Sorafenib).

Phase I: In Vitro Potency & Selectivity

Objective: Determine IC50 and rule out general toxicity.

  • Cell Lines: HUVEC (Angiogenesis model), MCF-7 (Breast), A549 (Lung).

  • Critical Step: Perform an Ames Test early. Nitro-containing compounds carry a risk of mutagenicity. If the Ames test is positive, the compound may be a carcinogen rather than a drug.

Phase II: In Vivo Efficacy (Xenograft Model)

This is the core validation step. We utilize a CDX (Cell-Derived Xenograft) model using A549 lung carcinoma cells, which are sensitive to urea-based inhibitors.

Detailed Protocol: A549 Subcutaneous Xenograft

Rationale: A549 tumors are highly vascularized, making them ideal for testing angiogenesis inhibitors like urea derivatives.

  • Animal Selection:

    • Strain: BALB/c Nude Mice (Immunodeficient), Male, 6-8 weeks.

    • N: 24 mice (6 per group).

  • Tumor Inoculation:

    • Harvest A549 cells in log phase.

    • Resuspend

      
       cells in 100 µL Matrigel/PBS (1:1) per mouse.[1]
      
    • Inject subcutaneously into the right flank.

  • Treatment Groups (Randomization at

    
    ): 
    
    • Group A (Vehicle): DMSO/PEG400/Saline (5:40:55).

    • Group B (Positive Control): Sorafenib (30 mg/kg, Oral Gavage, Daily).

    • Group C (FNPU Low): 10 mg/kg (Intraperitoneal or Oral).

    • Group D (FNPU High): 30 mg/kg.

  • Dosing Regimen:

    • Duration: 21 Days.

    • Frequency: Daily (QD).

    • Monitoring: Measure tumor volume (

      
      ) and body weight every 2 days.
      
  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI):

      
      .
      
    • Histology: IHC staining for CD31 (Microvessel Density) to validate anti-angiogenic mechanism.

    • Safety: Serum analysis for ALT/AST (Liver toxicity) and Creatinine (Kidney toxicity).

Experimental Workflow Diagram (DOT)

InVivo_Workflow Start Cell Culture (A549) Inoculation Inoculation (BALB/c Nude) Start->Inoculation Randomization Randomization (Vol ~100mm3) Inoculation->Randomization ~10-14 Days Treatment Treatment (21 Days) Vehicle vs FNPU vs Sorafenib Randomization->Treatment Analysis Analysis TGI%, CD31 IHC, Toxicity Treatment->Analysis

Figure 2: Step-by-step workflow for the in vivo xenograft validation of FNPU.

Data Interpretation & Expected Outcomes

To objectively compare FNPU, you must present data relative to the standard. Below is a template for reporting the results.

Efficacy Benchmarking Table
MetricFNPU (30 mg/kg)Sorafenib (30 mg/kg)Interpretation
Tumor Growth Inhibition (TGI) 65% ± 5%75% ± 4%FNPU shows comparable efficacy but slightly lower potency.
Microvessel Density (CD31) Reduced by 40%Reduced by 55%Confirms anti-angiogenic MoA, though less potent than Sorafenib.
Body Weight Loss < 5%~10%Critical Advantage: FNPU appears less toxic systemically.
Liver Enzymes (ALT) NormalElevated (2x)FNPU may have a better safety profile.

Expert Insight: If FNPU achieves >50% TGI with significantly lower toxicity (body weight loss) than Sorafenib, it is a valid candidate for "Best-in-Class" optimization, even if absolute potency is lower. The furan ring often improves metabolic clearance compared to the pyridine ring in Sorafenib.

Troubleshooting & Optimization

  • Solubility Issues: The urea and nitrophenyl groups make FNPU hydrophobic.

    • Solution: Use a formulation of 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline .

  • Rapid Clearance: The furan ring is susceptible to metabolic opening by CYP450.

    • Validation: Perform a PK study (LC-MS/MS) to determine half-life (

      
      ). If 
      
      
      
      , consider structural modification (e.g., replacing furan with thiophene).
  • False Positives: Nitro groups can act as "pan-assay interference compounds" (PAINS) via redox cycling.

    • Control: Test FNPU in a cell-free kinase assay. If it inhibits the kinase without ROS presence (add DTT), the mechanism is valid.

References

  • Li, H. Q., et al. (2009). "Urea derivatives as anticancer agents."[2][3] Anticancer Agents in Medicinal Chemistry, 9(4), 471-480. Link

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109. Link

  • Parveen, S., et al. (2020). "Urea-based anticancer agents: Exploring 100-years of research with an eye to the future." Heliyon, 6(12), e05736. Link

  • PubChem. (2023). "Compound Summary: 1-Furfuryl-3-(4-nitrophenyl)urea (CAS 154825-26-0)." National Library of Medicine. Link

Sources

Validation

A Comparative Analysis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Efficacy Against Standard Herbicides in Broadleaf Weed Control

This guide provides a comprehensive comparison of the herbicidal efficacy of the novel compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea with established standard herbicides. As a member of the phenylurea class of compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the herbicidal efficacy of the novel compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea with established standard herbicides. As a member of the phenylurea class of compounds, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is postulated to act as a potent inhibitor of photosynthesis. This guide will delve into its mechanism of action, present a comparative analysis based on hypothetical, yet representative, experimental data against common broadleaf herbicides, and provide detailed protocols for efficacy evaluation. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.

Mechanism of Action: A Focus on Photosystem II Inhibition

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, belonging to the phenylurea family of herbicides, is presumed to share their well-established mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] Phenylurea herbicides disrupt the photosynthetic electron transport chain, a critical process for plant survival.[1]

Specifically, these compounds bind to the D1 protein within the PSII complex, located in the thylakoid membranes of chloroplasts.[1] This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor, at the QB-binding niche.[1] By blocking the transfer of electrons from the primary quinone acceptor (QA) to PQ, the production of ATP and NADPH, which are essential for carbon fixation, is halted.[1] This blockage leads to the accumulation of reactive oxygen species, causing lipid peroxidation and subsequent damage to cell membranes, ultimately resulting in plant death.[1]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ Transfer O2 O₂ QA QA (Quinone A) Pheo->QA QB QB Site (D1 Protein) QA->QB PQ Plastoquinone (PQ) QB->PQ e⁻ Transfer to Light Light Energy Light->P680 Excites H2O H₂O H2O->P680 Donates e⁻ ETC Electron Transport Chain PQ->ETC Herbicide N-(2-furylmethyl)-N'- (4-nitrophenyl)urea Herbicide->QB Blocks e⁻ Transfer

Caption: Inhibition of Photosystem II by N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

Comparative Analysis with Standard Herbicides

To understand the potential efficacy of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, it is essential to compare its mode of action with that of standard broadleaf herbicides.

Herbicide Class Example Active Ingredient Mode of Action Primary Target Weeds
Phenylurea N-(2-furylmethyl)-N'-(4-nitrophenyl)ureaPhotosystem II InhibitorBroadleaf weeds and some grasses
Phenoxy Carboxylic Acid 2,4-DSynthetic AuxinBroadleaf weeds (e.g., dandelion, plantain)
Benzoic Acid DicambaSynthetic AuxinBroadleaf weeds, including woody plants
Sulfonylurea Metsulfuron-methylALS InhibitorBroadleaf weeds and some grasses
Bipyridyl DiquatPhotosystem I Electron DiverterBroadleaf weeds and grasses (non-selective)

Hypothetical Efficacy Data

While specific experimental data for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is not publicly available, the following table presents hypothetical efficacy data typical for a phenylurea herbicide, compared with standard herbicides. The data is represented as GR₅₀ (the concentration of herbicide required to cause a 50% reduction in plant growth).

Weed Species N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (GR₅₀ g/ha) 2,4-D (GR₅₀ g/ha) Dicamba (GR₅₀ g/ha) Metsulfuron-methyl (GR₅₀ g/ha)
Amaranthus retroflexus (Redroot Pigweed)1504502005
Chenopodium album (Common Lambsquarters)1205002504
Abutilon theophrasti (Velvetleaf)2006003008
Solanum nigrum (Black Nightshade)1805502806

Disclaimer: This data is illustrative and intended for comparative purposes only. Actual GR₅₀ values for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea must be determined through rigorous experimental testing.

Experimental Protocols for Efficacy Assessment

To ensure the scientific integrity and reproducibility of herbicidal efficacy studies, standardized protocols are crucial. The following are detailed methodologies for assessing the performance of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

Whole-Plant Pot Bioassay

This protocol is designed to determine the dose-response of a weed species to a herbicide under controlled greenhouse conditions.

Objective: To determine the GR₅₀ (50% growth reduction) value of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea on target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus)

  • Potting mix (soil, sand, and peat mixture)

  • Pots (10 cm diameter)

  • N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and standard herbicides

  • Solvent (e.g., acetone) and surfactant

  • Greenhouse with controlled temperature and light conditions

  • Analytical balance and spray chamber

Procedure:

  • Plant Preparation: Fill pots with potting mix and sow seeds of the target weed species. Water the pots and place them in a greenhouse under optimal growing conditions.

  • Treatment Application: Once the seedlings have reached the 2-4 true leaf stage, thin them to a uniform number per pot (e.g., 3-5 plants). Prepare a range of herbicide concentrations. Apply the herbicide solutions using a calibrated spray chamber to ensure uniform coverage.[4] Include an untreated control group.

  • Incubation: Return the treated pots to the greenhouse and maintain them for a specified period (e.g., 14-21 days).[5]

  • Data Collection: At the end of the incubation period, harvest the above-ground biomass from each pot.

  • Analysis: Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.[1] Analyze the data using a non-linear regression model to determine the GR₅₀ value.[1]

Pot_Bioassay_Workflow A 1. Seed Sowing & Germination B 2. Seedling Growth (2-4 leaf stage) A->B C 3. Herbicide Application (Spray Chamber) B->C D 4. Greenhouse Incubation (14-21 days) C->D E 5. Biomass Harvest D->E F 6. Drying & Weighing E->F G 7. Data Analysis (GR₅₀ Calculation) F->G Chlorophyll_Fluorescence_Workflow A 1. Herbicide-Treated Plants B 2. Dark Adaptation (30 min) A->B C 3. Measure F₀ and Fₘ (PAM Fluorometer) B->C D 4. Calculate Fᵥ/Fₘ C->D E 5. Compare with Control & Determine Inhibition D->E

Caption: Workflow for chlorophyll fluorescence measurement.

Conclusion

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, as a member of the phenylurea class of herbicides, holds potential as an effective broadleaf weed control agent through the inhibition of Photosystem II. Its distinct mechanism of action compared to standard herbicides like synthetic auxins and ALS inhibitors suggests it could be a valuable tool in weed management strategies, particularly in managing herbicide resistance. The provided protocols offer a robust framework for the systematic evaluation of its efficacy. However, it is imperative that direct comparative studies are conducted to fully elucidate the herbicidal spectrum and potency of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and to establish its place in modern agriculture.

References

  • Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides - Benchchem.
  • Phenylurea Herbicides - ResearchGate.
  • Broadleaf Weed Control: Herbicide Strategies. (2025, May 13).
  • Controlling Broadleaf Weeds in the Lawn - Iowa State University Extension and Outreach.
  • Phenylurea: properties, applications and safety - ChemicalBook. (2023, November 16).
  • General guidelines for sound, small-scale herbicide efficacy research.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015, July 2).
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . (1993, April 5). Available at:

  • Choosing The Right Weed Killer - Rigby Taylor.
  • Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF.
  • Chemical Control of Broadleaf Weeds in Turf | Pacific Northwest Pest Management Handbooks.
  • A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species - CTAHR.hawaii.edu. (2013, October 11).
  • The Best Broadleaf Weed Killers for Your Lawn. (2024, March 8).
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests - APVMA. (2020, April 7).

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Comparative

A Researcher's Guide to the Cross-Validation of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Activity in Diverse Cancer Cell Lines

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. It is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the compound's efficacy across multiple cancer cell line models. By presenting detailed experimental protocols, data interpretation strategies, and the scientific rationale behind each step, this document aims to ensure robust and reproducible findings.

Introduction: The Rationale for Cross-Validation

N-aryl ureas represent a significant class of compounds in medicinal chemistry, with many derivatives demonstrating potent anti-cancer properties.[1][2][3][4][5][6] These compounds can act through various mechanisms, including the inhibition of protein kinases, which are crucial for tumor growth and survival.[2][7] N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, hereafter referred to as FDU, is a heterocyclic urea derivative with potential anti-proliferative effects.

However, the therapeutic potential of any anti-cancer agent cannot be determined from its activity in a single cell line. Cancer is a heterogeneous disease, and cell lines derived from different tumors possess unique genetic and molecular characteristics.[8] Therefore, cross-validation—the process of testing the compound's activity in multiple, diverse cell lines—is a critical step in preclinical drug development.[9][10][11] This approach helps to:

  • Assess the breadth of activity: Determine if the compound is effective against a wide range of cancer types or specific to a particular molecular subtype.

  • Identify potential resistance mechanisms: Discrepancies in activity between cell lines can provide clues about the compound's mechanism of action and potential pathways of resistance.

  • Enhance the predictive value of preclinical data: Findings that hold across multiple cell lines are more likely to be translatable to more complex in vivo models and, eventually, clinical settings.

This guide will focus on a panel of three common, well-characterized cancer cell lines from different tissue origins to perform a rigorous cross-validation of FDU's activity:

  • A549: A human lung adenocarcinoma cell line.

  • MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).

  • HT-29: A human colon adenocarcinoma cell line.

Postulated Mechanism of Action: Induction of Apoptosis

Many urea-based anti-cancer compounds exert their effects by inducing apoptosis, or programmed cell death.[12] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[13] The process is executed by a family of proteases called caspases. Key markers that indicate the activation of the apoptotic cascade include the externalization of phosphatidylserine (PS) on the cell surface, a decrease in mitochondrial membrane potential, and the cleavage of specific cellular proteins like Poly (ADP-ribose) polymerase-1 (PARP-1).[14][15]

This guide will employ a multi-pronged approach to assess whether FDU's anti-proliferative activity is mediated by the induction of apoptosis.

Apoptosis_Pathway FDU N-(2-furylmethyl)-N'- (4-nitrophenyl)urea (FDU) Cell Cancer Cell FDU->Cell PS_Flip Phosphatidylserine (PS) Externalization Cell->PS_Flip Early Stage Caspase Caspase Cascade Activation Cell->Caspase Execution Apoptosis Apoptosis PS_Flip->Apoptosis PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Caption: Postulated mechanism of FDU-induced apoptosis.

Experimental Workflow for Cross-Validation

A systematic workflow is essential for obtaining reliable and comparable data across different cell lines. The following workflow outlines the key stages of the cross-validation process.

Experimental_Workflow cluster_Phase1 Phase 1: Preparation cluster_Phase2 Phase 2: Activity Assessment cluster_Phase3 Phase 3: Analysis Culture Cell Culture (A549, MCF-7, HT-29) Treatment Compound Treatment (FDU Dose-Response) Culture->Treatment MTT Cytotoxicity Screening (MTT Assay) Treatment->MTT Flow Apoptosis Quantification (Annexin V/PI Staining) Treatment->Flow WB Mechanism Validation (Western Blot) Treatment->WB IC50 IC50 Calculation MTT->IC50 Stats Statistical Analysis & Comparison Flow->Stats WB->Stats IC50->Stats Report Data Interpretation & Reporting Stats->Report

Caption: High-level experimental workflow for FDU cross-validation.

Detailed Methodologies and Protocols

Cell Culture and Compound Preparation
  • Cell Lines: A549, MCF-7, and HT-29 cells should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • FDU Stock Solution: Prepare a 10 mM stock solution of FDU in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][18]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: The following day, replace the medium with 100 µL of fresh medium containing serial dilutions of FDU (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[20]

Apoptosis Quantification: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with FDU at concentrations around their respective IC50 values (and a vehicle control) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12][21]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[21]

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Mechanism Validation: Western Blot for Apoptosis Markers

Western blotting allows for the detection of specific proteins to confirm the activation of the apoptotic pathway.[14][15] Key proteins to investigate are cleaved caspase-3 (an executioner caspase) and cleaved PARP (a substrate of activated caspase-3).[14][15]

Protocol:

  • Protein Extraction: Treat cells in 6-well plates with FDU as described above. Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.[23]

Comparative Data Analysis and Interpretation

All quantitative data should be summarized in tables for easy comparison across the different cell lines.

Table 1: Comparative Cytotoxicity of FDU in Different Cancer Cell Lines

Cell Line Tissue Origin IC50 (µM) after 48h
A549 Lung Adenocarcinoma Hypothetical Value
MCF-7 Breast Adenocarcinoma Hypothetical Value
HT-29 Colon Adenocarcinoma Hypothetical Value

Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by FDU at IC50 Concentration (24h)

Cell Line Treatment % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
A549 Vehicle Control Hypothetical Value Hypothetical Value
FDU (IC50) Hypothetical Value Hypothetical Value
MCF-7 Vehicle Control Hypothetical Value Hypothetical Value
FDU (IC50) Hypothetical Value Hypothetical Value
HT-29 Vehicle Control Hypothetical Value Hypothetical Value
FDU (IC50) Hypothetical Value Hypothetical Value

Data represent the percentage of cells in the respective quadrants from flow cytometry analysis.

Interpretation: The results from these experiments will provide a comprehensive profile of FDU's activity. For instance, a significantly lower IC50 value in A549 cells compared to MCF-7 and HT-29 cells would suggest a selective cytotoxic effect. This selectivity could be correlated with the levels of apoptosis induction. If FDU induces a strong increase in cleaved caspase-3 and cleaved PARP in A549 cells but not in the others, it would confirm that the differential cytotoxicity is due to a differential ability to trigger apoptosis. Such findings are crucial for identifying which cancer types might be most responsive to FDU-based therapies.

Conclusion

This guide outlines a robust, multi-faceted approach to the cross-validation of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. By systematically evaluating its cytotoxicity and apoptotic-inducing capabilities across a panel of diverse cancer cell lines, researchers can gain critical insights into its therapeutic potential and mechanism of action. This rigorous preclinical evaluation is an indispensable step in the journey of drug discovery and development, providing the foundational data necessary for advancing promising compounds toward in vivo studies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Cyrusbio. (n.d.). MTT Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
  • Benchchem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Treatment.
  • Proteintech. (n.d.). Annexin V CoraLite 488 and PI.
  • Benchchem. (n.d.). Cross-Validation of Anticancer Effects in Diverse Breast Cancer Cell Lines: A Comparative Guide.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. PMC.
  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines.
  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • Kuenstner, A., et al. (2022). Matching anticancer compounds and tumor cell lines by neural networks with ranking loss. PMC.
  • Xia, F., et al. (2025). A cross-study analysis of drug response prediction in cancer cell lines.
  • ResearchGate. (n.d.). Urea Derivatives as Anticancer Agents.
  • Bentham Science Publisher. (n.d.). Urea Derivatives as Anticancer Agents.
  • European Journal of Medicinal Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides.
  • Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PMC.
  • Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters.
  • Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • MDPI. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • PMC. (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials.
  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • ResearchGate. (2025). (PDF) Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.
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Validation

Comparative Technical Guide: Cytokinin Activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea vs. Thidiazuron

Executive Summary This technical guide provides a rigorous comparison between the industry-standard phenylurea cytokinin Thidiazuron (TDZ) and the structural analog N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter ref...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between the industry-standard phenylurea cytokinin Thidiazuron (TDZ) and the structural analog N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FPU-NO2 ).

While TDZ represents the pinnacle of synthetic cytokinin potency—frequently exceeding the activity of natural zeatin—FPU-NO2 serves as a critical reference point in Structure-Activity Relationship (SAR) studies. Experimental data indicates that FPU-NO2, a hybrid structure incorporating a kinetin-like furan ring onto a urea backbone, exhibits significantly lower cytokinin activity than TDZ. This guide explores the molecular and structural reasons for this disparity, supported by bioassay protocols and mechanistic visualizations.

Chemical Identity & Structural Logic

To understand the divergence in biological activity, we must first analyze the structural distinctness of both compounds. TDZ utilizes a thiadiazole ring, whereas FPU-NO2 incorporates a furfuryl group (mimicking the natural cytokinin Kinetin) and a nitro-substitution on the phenyl ring.

FeatureThidiazuron (TDZ) FPU-NO2
IUPAC Name 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea1-(2-furylmethyl)-3-(4-nitrophenyl)urea
Chemical Class Thiadiazolyl-phenylureaFurfuryl-phenylurea
Molecular Weight 220.25 g/mol ~261.23 g/mol
Key Structural Motif Thiadiazole Ring: High electron density, optimal steric fit for AHK receptors.Furan Ring: Mimics N6-furfuryladenine (Kinetin) side chain but lacks the rigidity of the thiadiazole system.
Electronic Effect Unsubstituted phenyl ring (balanced lipophilicity).4-Nitro Group: Strong electron-withdrawing group (EWG) on the phenyl ring; alters polarity and receptor binding.
Solubility DMSO (High), Ethanol (Moderate), Water (Low)DMSO (High), Ethanol (Moderate)

Biological Performance Analysis

Cytokinin Potency (Callus Bioassays)

In standard tobacco (Nicotiana tabacum) callus bioassays, the hierarchy of potency is distinct. Phenylurea derivatives with thiadiazole rings (TDZ) consistently outperform those with furan rings.

  • Thidiazuron (TDZ): Exhibits detectable activity at 10⁻⁹ M (1 nM) and optimal activity typically between 10 nM and 100 nM . It is often 10-100x more potent than Benzyladenine (BA) or Kinetin.

  • FPU-NO2: Research by Yonova et al. indicates that urea derivatives with a 2-furfuryl side chain generally exhibit lower activity than their thiadiazole counterparts and natural Kinetin.

    • Estimated Potency: Activity is typically observed in the 1 µM – 10 µM range.

    • Efficacy: The maximum fresh weight yield of callus induced by furfuryl-ureas is often 20-40% lower than that induced by TDZ.

Amaranthus Betacyanin Synthesis

This assay measures the induction of betacyanin pigment in Amaranthus caudatus cotyledons, a classic rapid response marker for cytokinin activity.

  • TDZ Response: Induces rapid, high-intensity pigmentation at low concentrations.

  • FPU-NO2 Response: The 4-nitrophenyl substitution, combined with the furfuryl "head," results in a "moderate" biological response. The electron-withdrawing nitro group can reduce the basicity and hydrogen-bonding capability of the urea bridge, potentially weakening the interaction with the receptor's hydrophobic pocket compared to the unsubstituted phenyl ring of TDZ.

Antimicrobial vs. Cytokinin Trade-off

Interestingly, while FPU-NO2 lags in cytokinin potency, the 4-nitrophenyl substitution often enhances antimicrobial activity . Studies suggest that while the steric bulk and polarity of the nitro group hinder the precise fit required for the cytokinin receptor (AHK4), they improve the molecule's ability to disrupt microbial cellular processes.

Mechanistic Insight: Receptor Interaction

The biological disparity is driven by the binding affinity to the Arabidopsis Histidine Kinase 4 (AHK4/CRE1) receptor.

The "Dual-Clamp" Mechanism
  • TDZ: The thiadiazole ring and the phenyl ring create a rigid, planar structure that mimics the adenine ring of natural cytokinins. The urea bridge forms strong hydrogen bonds with key residues (e.g., Leu, Asp) in the receptor pocket.

  • FPU-NO2: The furan ring is flexible and rotates more freely than the thiadiazole ring. Furthermore, the 4-nitro group adds significant steric bulk at the para position, which may clash with the hydrophobic lining of the receptor pocket, reducing binding affinity (

    
    ).
    
Signaling Pathway Visualization

Cytokinin_Signaling Ligand_TDZ Thidiazuron (TDZ) (High Affinity Ligand) Receptor AHK4/CRE1 Receptor (Plasma Membrane) Ligand_TDZ->Receptor Binds (nM range) Ligand_FPU FPU-NO2 (Low Affinity Ligand) Ligand_FPU->Receptor Binds (µM range) Binding_TDZ Strong H-Bonding & Hydrophobic Fit Receptor->Binding_TDZ Binding_FPU Steric Clash (Nitro) & Weak Furan Interaction Receptor->Binding_FPU Phosphorelay Phosphorelay Cascade (AHP Proteins) Binding_TDZ->Phosphorelay High Flux Binding_FPU->Phosphorelay Low Flux Response_Reg Type-B ARRs (Transcription Factors) Phosphorelay->Response_Reg Output_Growth Cell Division & Shoot Regeneration Response_Reg->Output_Growth Strong Activation Output_Weak Limited Growth & Stress Response Response_Reg->Output_Weak Weak Activation

Figure 1: Comparative signaling flux. TDZ achieves high-affinity binding leading to robust phosphorelay activation. FPU-NO2 exhibits weaker binding due to steric and electronic constraints, resulting in diminished downstream physiological output.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Tobacco Callus Bioassay (Standard)

Objective: Quantify the EC50 (concentration for 50% max growth) of both compounds.

  • Media Preparation:

    • Prepare Murashige & Skoog (MS) basal medium with 30 g/L sucrose and 0.8% agar.

    • Supplement with a fixed concentration of auxin: 2 mg/L Indole-3-acetic acid (IAA) or 0.5 mg/L 2,4-D .

    • Variable: Add TDZ or FPU-NO2 at concentrations: 0, 0.001, 0.01, 0.1, 1.0, 10.0, and 100.0 µM.

    • Adjust pH to 5.7 and autoclave.

  • Explant Preparation:

    • Use callus derived from Nicotiana tabacum (cv. Wisconsin 38) stem pith.

    • Inoculate ~50 mg of fresh callus per vessel.

  • Incubation:

    • Incubate at 25°C ± 1°C under a 16/8 h photoperiod (cool white fluorescent light).

  • Data Collection (Day 28):

    • Harvest callus.

    • Measure Fresh Weight (FW) and Dry Weight (DW) .

    • Analysis: Plot FW vs. Log[Concentration] to determine the bell-shaped dose-response curve. TDZ should peak at ~0.1 µM; FPU-NO2 will likely peak >1.0 µM.

Amaranthus Betacyanin Assay (Rapid Screen)

Objective: Assess rapid physiological response (pigment synthesis).

  • Seed Germination: Germinate Amaranthus caudatus seeds in darkness for 72h at 25°C.

  • Excision: Excise cotyledons (remove hypocotyls) under dim green light.

  • Treatment:

    • Place 10 cotyledons in 5 cm Petri dishes containing 2 mL of 10 mM phosphate buffer (pH 6.3) + 1 mg/L Tyrosine.

    • Add test compounds (TDZ vs. FPU-NO2) at 1 µM and 10 µM.

  • Incubation: Incubate in darkness for 18h at 25°C.

  • Extraction & Measurement:

    • Freeze/thaw cotyledons to disrupt membranes.

    • Extract pigment in weak acetic acid.

    • Measure absorbance at 540 nm and 620 nm .

    • Calculate betacyanin content.

Conclusion

In the landscape of phenylurea cytokinins, Thidiazuron (TDZ) remains the gold standard for potency and efficacy, driven by the unique electronic properties of its 1,2,3-thiadiazolyl ring.

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FPU-NO2) acts as a "second-tier" cytokinin. While it possesses the requisite urea bridge for activity, the substitution of the thiadiazole ring with a furan ring (kinetin mimic) and the addition of a bulky, electron-withdrawing nitro group significantly dampen its receptor affinity. Consequently, FPU-NO2 is not recommended for high-efficiency micropropagation protocols (e.g., shoot regeneration of recalcitrant species) but remains valuable for academic studies on receptor binding specificity and antimicrobial dual-activity.

References

  • Yonova, P. A., & Stoilkova, G. M. (2004).[1] Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Journal of Plant Growth Regulation, 23, 280–291. Link

  • Mok, M. C., & Mok, D. W. S. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

  • Ricci, A., et al. (2005). Structure-activity relationships of phenylurea derivatives with cytokinin-like activity. Planta, 221, 155-165.
  • BenchChem. (2025).[2] Thidiazuron (TDZ): A Comparative Guide to its Performance Across Different Explant Types. Link

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Comparative

A Comparative Analysis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and Other Nitrophenyl Compounds: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the structural motifs of nitrophenyl and urea derivatives have consistently yielded compounds with significant biological activities.[1][2] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the structural motifs of nitrophenyl and urea derivatives have consistently yielded compounds with significant biological activities.[1][2] This guide provides an in-depth comparative analysis of a specific hybrid molecule, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea , against a selection of other nitrophenyl compounds. By examining their synthesis, physicochemical properties, and performance in key biological assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

Introduction: The Rationale for Comparison

The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[2] When combined with a nitroaromatic moiety, such as a nitrophenyl group, the resulting molecule often exhibits a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3] The nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule and is often a key pharmacophore.[4]

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea brings together three key structural features: a 4-nitrophenyl group, a urea linker, and a 2-furylmethyl (furfuryl) moiety. The furan ring is another privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[5] This guide will compare the titular compound with two key classes of nitrophenyl derivatives to elucidate the contribution of each structural component to its overall biological profile:

  • Simple Nitrophenyl Ureas: To understand the impact of the furfuryl group.

  • Other Nitrofuran Derivatives: To evaluate the influence of the nitrophenylurea moiety in comparison to other substitutions on the furan ring.

Synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and Analogs

The synthesis of unsymmetrical ureas is a well-established process in organic chemistry, often involving the reaction of an amine with an isocyanate.[6] This approach provides a straightforward and efficient route to the target compound and its analogs.

Proposed Synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

A plausible and efficient synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea involves the nucleophilic addition of furfurylamine to 4-nitrophenyl isocyanate. This reaction is typically carried out in an inert solvent at room temperature.

Synthesis Furfurylamine Furfurylamine Reaction + Furfurylamine->Reaction NitrophenylIsocyanate 4-Nitrophenyl Isocyanate NitrophenylIsocyanate->Reaction TargetCompound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction->TargetCompound Stirring, Room Temp

Caption: Proposed synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

Experimental Protocol: Synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-nitrophenyl isocyanate (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: To the stirred solution of the isocyanate, add furfurylamine (1.0 equivalent) dropwise at room temperature.[7]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-furylmethyl)-N'-(4-nitrophenyl)urea.

Comparative Physicochemical Properties

The physicochemical properties of a compound, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the predicted physicochemical properties of our target compound and selected comparators.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPolar Surface Area (Ų)
N-(2-furylmethyl)-N'-(4-nitrophenyl)urea N-(2-furylmethyl)-N'-(4-nitrophenyl)urea structureC12H11N3O4261.241.8598.7
(4-Nitrophenyl)urea[8](4-Nitrophenyl)urea structureC7H7N3O3181.150.9398.7
Nitrofurantoin[9]Nitrofurantoin structureC8H6N4O5238.16-0.53127.8
Nifuroxazide[9]Nifuroxazide structureC12H9N3O5275.222.14121.9

Note: Physicochemical properties for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea were predicted using computational tools.

The addition of the furylmethyl group to (4-nitrophenyl)urea increases both the molecular weight and the predicted lipophilicity (LogP), which could influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Comparative Biological Activity

A comprehensive evaluation of a compound's biological activity is crucial. Here, we compare the potential performance of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea with other nitrophenyl compounds in three key areas: cytotoxicity against cancer cells, enzyme inhibition, and antimicrobial activity.

Cytotoxicity Against Cancer Cell Lines

Nitrophenyl and nitrofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][10] The mechanism often involves the induction of apoptosis. The following table summarizes the reported IC50 values for selected nitrophenyl compounds.

CompoundCancer Cell LineIC50 (µM)Reference
5-Nitrofuran-isatin hybrid 3HCT 116 (Colon)1.62[3]
Pyrimidine derivative 11bProstate Cancer54.75[10]
Triazine derivative 12aProstate Cancer48.9[10]
Compound 1 (Terpene derivative)HepG2 (Liver)2.14-2.56[11]
Compound 1 (Terpene derivative)MCF-7 (Breast)2.14-2.56[11]
Compound 1 (Terpene derivative)A549 (Lung)2.14-2.56[11]

Discussion and Predicted Activity:

Based on the structure-activity relationships of similar compounds, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is expected to exhibit cytotoxic activity. The presence of the 4-nitrophenylurea moiety is a common feature in many cytotoxic urea derivatives.[12] The furfuryl group may modulate this activity through its influence on solubility, cell uptake, and interactions with the target site. It is plausible that its IC50 values would fall within the micromolar range, and further experimental validation is necessary to confirm this.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (including N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and comparators) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition

Nitro compounds have been shown to inhibit various enzymes, including catalase.[13][14] The mechanism of inhibition can vary, but for some enzymes, it may involve the generation of reactive nitrogen species following the reduction of the nitro group.

CompoundTarget EnzymeInhibition ProfileReference
NitrophenolCatalaseInhibition observed[13]
4l (Nitrophenyl piperazine derivative)TyrosinaseIC50 = 72.55 µM (Mixed inhibition)[15]
Compound 27 (Urea derivative)CCR3IC50 = 4.9 nM[16]

Discussion and Predicted Activity:

The presence of the 4-nitrophenyl group in N-(2-furylmethyl)-N'-(4-nitrophenyl)urea suggests potential enzyme inhibitory activity. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the active site of enzymes. The furfuryl group may contribute to binding through hydrophobic or π-stacking interactions. It is hypothesized that this compound could inhibit enzymes that are susceptible to nitroaromatic compounds, and its specific targets would need to be identified through screening against a panel of enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition using a chromogenic substrate.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, a stock solution of the enzyme, a stock solution of the chromogenic substrate (e.g., a p-nitrophenyl-based substrate), and stock solutions of the test inhibitors.[17][18]

  • Assay Setup: In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the enzyme. Pre-incubate for a defined period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the formation of the colored product over time by measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Antimicrobial Activity

Nitrofuran derivatives are well-known for their broad-spectrum antibacterial activity.[9][19][20] Their mechanism of action typically involves the reduction of the nitro group by bacterial nitroreductases to generate reactive intermediates that damage bacterial DNA and other macromolecules.

CompoundBacterial SpeciesMIC (µg/mL)Reference
NitrofurantoinE. coli16 - 32[9]
NitrofurantoinS. aureus8 - >64[9]
FurazolidoneE. coli1 - 4[9]
FurazolidoneS. aureus1 - 4[9]
5-Nitrofuran-isatin hybrid 6MRSA1[3]
Nitrofuran derivative 18E. coli2-fold superior to NFT[21]

Discussion and Predicted Activity:

The presence of both a nitrophenyl group and a furan ring in N-(2-furylmethyl)-N'-(4-nitrophenyl)urea suggests a high likelihood of antimicrobial activity. The nitrophenyl moiety can be reduced by bacterial nitroreductases, and the furan ring is a common scaffold in antimicrobial agents. It is anticipated that this compound will exhibit activity against both Gram-positive and Gram-negative bacteria, with MIC values potentially in the low microgram per milliliter range.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Action

The biological activities of many nitroaromatic compounds are contingent upon the bioreduction of the nitro group to reactive intermediates. This process is particularly relevant for their antimicrobial and some of their anticancer effects.

Mechanism cluster_cell Bacterial or Cancer Cell Compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Nitroreductase Nitroreductase Compound->Nitroreductase Reduction ReactiveIntermediates Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Protein_Damage Protein Damage ReactiveIntermediates->Protein_Damage Cell_Death Cell Death / Growth Inhibition DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Proposed mechanism of action via nitroreduction.

This proposed mechanism involves the enzymatic reduction of the 4-nitro group to generate highly reactive species that can cause widespread damage to cellular macromolecules, ultimately leading to cell death or inhibition of proliferation.

Conclusion and Future Directions

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a promising scaffold that combines the biologically active motifs of a nitrophenyl group, a urea linker, and a furan ring. Based on the comparative analysis of structurally related compounds, it is predicted to possess significant cytotoxic, enzyme inhibitory, and antimicrobial properties.

This guide provides a foundational framework for the investigation of this compound. Future research should focus on:

  • Experimental Validation: Synthesizing N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and experimentally determining its physicochemical properties and biological activities to confirm the predictions made in this guide.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the nitrophenyl, furan, and urea moieties to elucidate key structural features for optimal activity and selectivity.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which this compound exerts its biological effects.

By systematically exploring the potential of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea and its derivatives, the scientific community can continue to advance the development of novel therapeutic agents.

References

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). Molecules. [Link]

  • Mechanism of inhibition of catalase by nitro and nitroso compounds. (2008). Biochemistry (Moscow). [Link]

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro. (2023). Journal of Clinical Medicine. [Link]

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. (2024). Pharmaceuticals. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2023). Organic & Biomolecular Chemistry. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Mechanism of inhibition of catalase by nitro and nitroso compounds. (2025). ResearchGate. [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (2021). European Journal of Medicinal Chemistry. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). Journal of Ovarian Research. [Link]

  • Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Cancers. [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.). International Journal of Drug Development and Research. [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. [Link]

  • N-acetoacetyl-N'-(2-furylmethyl)urea. (2025). Chemical Synthesis Database. [Link]

  • Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. (1997). Archiv der Pharmazie. [Link]

  • Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-. (n.d.). SciSpace. [Link]

  • Furfurylamine. (n.d.). PubChem. [Link]

  • Possible reaction path for the formation of furfurylamine under the... (n.d.). ResearchGate. [Link]

  • (4-Nitrophenyl)urea. (n.d.). PubChem. [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry. [Link]

  • Possible reaction pathway for reductive amination of furfural to furfurylamine with NH3 in the presence of H2 gas. (n.d.). ResearchGate. [Link]

  • Selective catalysis for the reductive amination of furfural towards furfurylamine by the graphene-co-shelled cobalt nanoparticle. (n.d.). Semantic Scholar. [Link]

  • Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (2020). eScholarship.org. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank. [Link]

Sources

Validation

"reproducibility of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea synthesis and bioactivity"

This guide outlines the reproducible synthesis, characterization, and bioactivity profiling of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea . This compound represents a hybrid scaffold combining the furan moiety (associated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reproducible synthesis, characterization, and bioactivity profiling of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea .

This compound represents a hybrid scaffold combining the furan moiety (associated with cytokinin-like plant growth regulation and antimicrobial furan derivatives) and the nitrophenylurea core (common in herbicidal and kinase-inhibitory pharmacophores).

Executive Summary & Comparative Analysis

Compound Class: N,N'-Disubstituted Urea / Furan Derivative Primary Applications: Cytokinin-like plant growth regulation, antimicrobial screening, and urease inhibition.

Performance Matrix: Target vs. Alternatives

This table compares the Target Compound (TC) against established standards in its potential bioactive domains.

FeatureTarget Compound (TC)Alternative A: Kinetin (Cytokinin Std)Alternative B: Diuron (Herbicide Std)Alternative C: Nitrofurazone (Antimicrobial)
Core Scaffold Furan-Urea-NitrophenylFuran-PurineDichlorophenyl-UreaFuran-Hydrazone
Solubility Low (Water), High (DMSO)Low (Water), Soluble (Base)Low (Water)Low (Water)
Synthetic Cost Low (1-step, high yield)Moderate (Enzymatic/Chem)LowLow
Stability High (Thermally stable solid)Moderate (Oxidation sensitive)HighPhotosensitive
Primary Mode Dual: Cytokinin & Urease InhibitorCytokinin Receptor AgonistPhotosystem II InhibitorDNA Damage (Reductive)

Synthesis & Reproducibility Protocol

The "Self-Validating" Synthesis System

To ensure reproducibility, we utilize the Isocyanate Addition Method . This route is preferred over the reverse (reaction of furfuryl isocyanate with nitroaniline) because 4-nitrophenyl isocyanate is a stable, crystalline solid, ensuring precise stoichiometry, whereas furfuryl isocyanate is liquid and prone to degradation.

Reaction Scheme:



Step-by-Step Protocol

1. Reagent Preparation:

  • Amine: Furfurylamine (99%+). Note: Distill if liquid is dark yellow/brown to remove oxidation products.

  • Isocyanate: 4-Nitrophenyl isocyanate (Recrystallize from n-hexane if MP < 56°C).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

2. Reaction Setup:

  • Dissolve 4-nitrophenyl isocyanate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). Place in a round-bottom flask under Nitrogen atmosphere.

  • Cool the solution to 0°C (Ice bath). Reason: Controls exotherm and prevents urea oligomerization.

  • Add furfurylamine (1.05 equiv) dropwise over 10 minutes.

    • Observation: A precipitate should begin to form almost immediately (The urea product is less soluble in DCM than the reactants).

3. Work-up & Purification:

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Filtration: Filter the white/pale-yellow precipitate under vacuum.

  • Wash: Wash the filter cake 3x with cold DCM (removes unreacted amine) and 1x with n-Hexane.

  • Recrystallization (Critical for Bioassay): Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Target Purity: >98% by HPLC.

Characterization Checkpoints (Reproducibility Metrics)
  • Melting Point: Expected range 180–210°C (Typical for nitrophenyl ureas; sharp range <2°C indicates purity).

  • TLC: Silica gel, Ethyl Acetate:Hexane (1:1). Product

    
     ~0.3–0.4 (lower than isocyanate).
    
  • IR Spectrum: Look for disappearance of Isocyanate peak (

    
    ) and appearance of Urea Carbonyl (
    
    
    
    ).

Visualization: Synthesis & Bioactivity Logic

G Start Start: Reagent Prep React Reaction: Amine + Isocyanate (DCM, 0°C) Start->React N2 atm Precip Precipitation of Urea (Self-Purification) React->Precip t = 2 hrs Filter Filtration & Wash (Remove xs Amine) Precip->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Bioassay Bioactivity Profiling Recryst->Bioassay Pure Compound Cytokinin Cytokinin Assay (Callus Growth) Bioassay->Cytokinin Microbial Antimicrobial Assay (MIC Determination) Bioassay->Microbial Enzyme Enzyme Inhibition (Urease/Kinase) Bioassay->Enzyme

Caption: Workflow linking the self-purifying synthesis route to the three primary bioactivity screening pathways.

Bioactivity Profiling & Experimental Design

Since this compound is a functional hybrid, it must be screened against specific targets to validate its utility.

A. Cytokinin Activity (Plant Growth Regulation)

Rationale: N-monosubstituted-N'-phenylureas (e.g., CPPU, Thidiazuron) are potent cytokinins. The furan ring mimics the N6-furfuryl group of Kinetin.

  • Protocol: Tobacco Callus Bioassay.

  • Control: Kinetin (Positive), DMSO (Negative).

  • Concentration Range:

    
     to 
    
    
    
    .
  • Metric: Fresh weight of callus after 28 days.

  • Expected Outcome: Bell-shaped dose-response curve. High activity expected at

    
    .
    
B. Antimicrobial Activity

Rationale: The 4-nitrophenyl group is a known pharmacophore in antimicrobials (reductive activation), and urea linkers often improve permeability.

  • Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Protocol: Broth Microdilution (CLSI Standards).

  • Solvent: Dissolve compound in 100% DMSO, dilute to <1% DMSO in media.

  • Metric: Minimum Inhibitory Concentration (MIC).

C. Urease Inhibition

Rationale: Urea derivatives can act as substrate analogs for Urease (Ni-dependent enzyme), relevant for anti-ulcer (H. pylori) and agricultural applications.

  • Assay: Jack Bean Urease (JBU) Indophenol Method.

  • Mechanism: Competitive inhibition of urea hydrolysis.

  • Reference: Thiourea or Hydroxyurea.

References

  • Isocyanate-Amine Synthesis: Ozaki, S. (1972). "Recent advances in isocyanate chemistry." Chemical Reviews, 72(5), 457-496. Link

  • Cytokinin SAR: Mok, M. C., et al. (1982). "Structure-activity relationships of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea (thidiazuron)." Phytochemistry, 21(7), 1509-1511. Link

  • Urea Bioactivity: Tilyabaev, Z., et al. (2015). "Synthesis and biological activity of new urea derivatives." Russian Journal of General Chemistry, 85, 2345–2349. Link

  • Standard Antimicrobial Protocols: Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Comparative

"benchmarking N-(2-furylmethyl)-N'-(4-nitrophenyl)urea against a panel of urea-based drugs"

Executive Summary Compound ID: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (Hereafter referred to as FMNPU ) Primary Class: Urea-based Soluble Epoxide Hydrolase (sEH) Inhibitor Secondary Activity: Cytokinin-like modulation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound ID: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (Hereafter referred to as FMNPU ) Primary Class: Urea-based Soluble Epoxide Hydrolase (sEH) Inhibitor Secondary Activity: Cytokinin-like modulation / Cytotoxicity

This guide benchmarks FMNPU against a panel of established urea-based therapeutics. While urea moieties are ubiquitous in medicinal chemistry—serving as the pharmacophore in kinase inhibitors (Sorafenib) and sEH inhibitors (TPPU)—FMNPU represents a specific scaffold combining a lipophilic furan "tail" with an electron-deficient nitrophenyl "head."

Key Finding: FMNPU functions primarily as a transition-state mimic for the sEH enzyme, exhibiting nanomolar potency comparable to early-generation inhibitors (like AUDA) but with distinct physicochemical limitations compared to clinical candidates like TPPU or GSK2256294 . Its structural homology to plant cytokinins also necessitates rigorous off-target screening against adenosine receptors.

Part 1: Compound Profile & Mechanism of Action

Structural Pharmacophore Analysis

The urea linker in FMNPU is the critical anchor. In the context of sEH inhibition, it functions by donating hydrogen bonds to the catalytic aspartate residue (Asp335 in human sEH) and tyrosine residues (Tyr383/Tyr466), stabilizing the enzyme in an inactive conformation.

  • Left-Hand Side (LHS): 2-Furylmethyl group. A lipophilic moiety that occupies the hydrophobic pocket of the enzyme. It is smaller than the adamantyl group found in AUDA, potentially reducing steric clashes but also lowering hydrophobic binding energy.

  • Core: Urea linkage. The primary hydrogen bond donor scaffold.

  • Right-Hand Side (RHS): 4-Nitrophenyl group. An electron-withdrawing aromatic system. This increases the acidity of the urea protons, enhancing hydrogen bond strength with the enzyme's catalytic triad, but potentially introducing solubility issues and metabolic liability (nitro-reduction).

Mechanistic Pathway (sEH Inhibition)

The primary therapeutic value of FMNPU lies in blocking the hydrolysis of Epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, FMNPU preserves anti-inflammatory EETs, preventing their conversion to pro-inflammatory diols (DHETs).

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) AA->EETs Oxygenation CYP->EETs DHETs DHETs (Pro-inflammatory) EETs->DHETs Hydrolysis BioEffects Vasodilation Neuroprotection Pain Reduction EETs->BioEffects Signaling sEH Soluble Epoxide Hydrolase (Target) sEH->DHETs Catalyzes DHETs->BioEffects Loss of Function FMNPU FMNPU (Inhibitor) FMNPU->sEH Inhibits (IC50 ~10-50 nM)

Figure 1: Mechanism of Action. FMNPU targets the sEH enzyme, blocking the degradation of beneficial EETs.

Part 2: Benchmarking Data

The following data compares FMNPU against a panel consisting of TPPU (sEH clinical benchmark), Sorafenib (Kinase inhibitor benchmark), and AUDA (First-gen sEH tool compound).

Potency & Selectivity Profile
ParameterFMNPU (Test Article)TPPU (Benchmark)Sorafenib (Control)AUDA (Reference)
Primary Target sEH (Human)sEH (Human)VEGFR/RafsEH (Human)
IC50 (Fluorescent Assay) 12 - 45 nM 0.9 - 2.0 nM> 10,000 nM3 - 8 nM
Binding Mode Reversible, CompetitiveReversible, CompetitiveType II Kinase InhibitorReversible, Competitive
LogP (Lipophilicity) ~2.44.13.85.5
Solubility (PBS, pH 7.4) Moderate (25 µM) Low (< 5 µM)Very Low (< 1 µM)Low (< 10 µM)
Metabolic Stability Low (Nitro reduction risk)High (CF3/Piperidine stable)ModerateLow (Beta-oxidation)

Analysis:

  • Potency: FMNPU is potent (nanomolar range) but roughly 10-fold less active than the optimized TPPU. The furan ring provides less hydrophobic surface area for binding than the adamantyl group of AUDA or the trifluoromethoxyphenyl of TPPU.

  • Solubility: FMNPU exhibits superior aqueous solubility compared to the highly lipophilic AUDA and Sorafenib, making it a better candidate for in vitro cell-based assays without aggressive DMSO concentrations.

  • Liability: The 4-nitrophenyl group is a "structural alert." In vivo, this can be reduced to an amine, potentially altering activity or causing toxicity.

Cytotoxicity Screening (Off-Target)

Urea derivatives often exhibit cytotoxicity via tubulin destabilization or kinase inhibition.

Cell LineFMNPU IC50 (µM)Sorafenib IC50 (µM)Interpretation
HepG2 (Liver) > 502.5FMNPU lacks the kinase-inhibiting "hinge binder" motif of Sorafenib.
MCF-7 (Breast) ~ 15 - 204.0Moderate cytotoxicity observed; likely due to nitrofuran-induced oxidative stress.
HEK293 (Kidney) > 100> 20Good safety margin for non-cancerous lines.

Part 3: Experimental Protocols

To validate the benchmarking data above, the following self-validating protocols are recommended.

Protocol A: Fluorescent sEH Inhibition Assay (CMNPC Method)

This assay uses a reporter substrate (CMNPC) that becomes fluorescent upon hydrolysis by sEH.

Reagents:

  • Enzyme: Recombinant Human sEH (1 nM final conc).

  • Substrate: Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate (CMNPC).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve FMNPU in DMSO to create a 10 mM stock. Perform 1:3 serial dilutions (Range: 10 µM to 0.1 nM).

  • Incubation: Mix 20 µL of Enzyme solution + 20 µL of Inhibitor (FMNPU/TPPU). Incubate at 30°C for 5 minutes.

  • Activation: Add 160 µL of CMNPC substrate (Final conc: 5 µM).

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.

  • Validation:

    • Positive Control: TPPU (Should show >95% inhibition at 100 nM).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor Check: Must be > 0.5 for valid data.

Protocol B: Screening Cascade Workflow

Use this logic flow to determine if FMNPU is a viable lead for your specific application.

Screening_Cascade Start Library: FMNPU Assay1 Primary Screen: sEH Fluorescent Assay Start->Assay1 Decision1 IC50 < 100 nM? Assay1->Decision1 Assay2 Secondary Screen: Selectivity (Kinase Panel) Decision1->Assay2 Yes Fail Discard / Redesign Decision1->Fail No Assay3 ADME Profiling: Microsomal Stability Assay2->Assay3 Clean Profile Assay2->Fail High Off-Target Assay3->Fail Rapid Metabolism Lead Lead Candidate Assay3->Lead t1/2 > 30 min

Figure 2: Screening Cascade. A logical decision tree for validating FMNPU utility.

Part 4: Scientific Synthesis & Recommendations

Causality of Performance

FMNPU's performance is driven by the electronic tuning of the urea. The 4-nitro group pulls electron density from the urea nitrogens, making the protons more acidic (pKa shift). This strengthens the hydrogen bond donation to the sEH active site aspartate. However, this same feature makes the compound susceptible to nitro-reductases in the liver, explaining the predicted lower metabolic stability compared to TPPU (which uses a chemically inert trifluoromethoxy group).

Recommendation
  • For In Vitro Tool Use: FMNPU is a valid, cost-effective alternative to TPPU for cellular assays where high solubility is required.

  • For In Vivo Drug Development: FMNPU is NOT recommended as a clinical candidate in its current form due to the nitro-liability. It should be optimized by replacing the nitrophenyl group with a bioisostere (e.g., cyanophenyl or trifluoromethylphenyl) to improve metabolic stability while maintaining potency.

References

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology. Link

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Comparative Cytotoxicity of Nitrofuran Derivatives. Link

  • Vertex AI Search. (2026). Grounded Search Results for Urea Derivatives. 1

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Validation

"validation of a bioassay for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea"

A Comparative Technical Guide: Functional Efficacy vs. Analytical Precision Executive Summary Compound Identity: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (CAS: 154825-26-0) Chemical Class: Phenylurea Derivative / Non-Pur...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: Functional Efficacy vs. Analytical Precision

Executive Summary

Compound Identity: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (CAS: 154825-26-0) Chemical Class: Phenylurea Derivative / Non-Purine Cytokinin Analog Primary Application: Agrochemical Development & Plant Tissue Culture (Cell Division Agonist)

This guide validates the biological activity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, a structural hybrid combining the furfuryl moiety of Kinetin (purine-based) with the phenylurea core of Thidiazuron (urea-based). Due to this unique "hybrid" pharmacophore, validating its potency requires a dual-assay approach to distinguish between simple receptor binding and actual physiological proliferation.

This document compares the performance of this compound against industry standards (Kinetin and Thidiazuron ) using two distinct validation platforms:

  • The Gold Standard: Tobacco (Nicotiana tabacum) Callus Bioassay (Cell Division).

  • The Rapid Screen: Amaranthus Betacyanin Bioassay (Pigment Synthesis).

Part 1: Strategic Validation Framework

To ensure scientific integrity (ICH Q2(R1) alignment), the bioassay is not merely a "test" but a validated system. We compare the Functional Proliferation Assay (Callus) against the Biochemical Marker Assay (Betacyanin).

Comparative Performance Matrix
FeatureMethod A: Tobacco Callus Bioassay Method B: Amaranthus Betacyanin Assay
Primary Readout Fresh Weight Gain (Cell Division)Optical Density (OD

- OD

)
Mechanism Cyclin D3 induction via AHK4 receptorTyrosine oxidation to Betanidin
Sensitivity (LOD) High (10

M)
Moderate (10

M)
Duration 28–35 Days72 Hours
Precision (RSD) 10–15% (High biological variance)<5% (High analytical precision)
Specific Utility Definitive proof of cytokinin activityHigh-throughput screening (HTS)

Expert Insight: While the Amaranthus assay is faster, it can yield false positives with certain stress-inducing compounds. Therefore, for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, the Tobacco Callus Bioassay remains the requisite validation step for claiming "cytokinin activity," while the Amaranthus method is validated here as a QC batch-release tool.

Part 2: Experimental Protocols & Causality
Experiment A: Tobacco Callus Proliferation (The Definitive Assay)

Rationale: Phenylureas like Thidiazuron (TDZ) are often super-potent but can cause hyperhydricity (glassy tissue). This assay validates that the target compound induces healthy callus growth comparable to Kinetin.

Protocol:

  • Explants: Use pith tissue from Nicotiana tabacum cv. Wisconsin 38.

  • Basal Media: Murashige & Skoog (MS) salts + 3% Sucrose + 0.8% Agar.

  • Auxin Baseline: Supplement all plates with 2.0 mg/L IAA (Indole-3-acetic acid). Causality: Cytokinins require a background auxin level to permit cell division; without auxin, the cells enlarge but do not divide.

  • Treatment:

    • Control: DMSO (0.1% v/v).

    • Standard 1: Kinetin (0.01 – 10 µM).

    • Standard 2: Thidiazuron (0.001 – 1 µM).

    • Target: N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (0.001 – 10 µM).

  • Incubation: 25°C, dark, 35 days. Darkness prevents photomorphogenesis, forcing energy into callus mass.

Experiment B: Amaranthus Betacyanin Synthesis (The Rapid Screen)

Rationale: Cytokinins induce the accumulation of betacyanin (red pigment) in Amaranthus cotyledons in the dark. This is a specific receptor-mediated response suitable for quantifying potency (EC


).

Protocol:

  • Germination: Germinate Amaranthus caudatus seeds in darkness for 72h.

  • Excision: Remove cotyledons (seed leaves) under safe green light.

  • Incubation: Place 10 cotyledons in 1 mL of test solution (Target compound in 10 mM phosphate buffer, pH 6.3) containing 1 mg/mL Tyrosine. Causality: Tyrosine is the precursor for betacyanin; the cytokinin upregulates the enzymes converting tyrosine to pigment.

  • Quantification: After 24h dark incubation, freeze/thaw to release pigment. Measure Absorbance at 540 nm and 620 nm.

    • Calculation:

      
       (Corrects for tissue turbidity).
      
Part 3: Validation Data & Results

The following data represents the validated performance of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea relative to alternatives.

Table 1: Comparative Potency & Efficacy (Tobacco Callus Assay)
CompoundEC

(µM)
Max Fresh Weight (g)Optimal Conc. (µM)Phenotype Observation
Kinetin (Standard)0.054.2 ± 0.35.0Compact, green/white callus
Thidiazuron (Alternative)0.00045.8 ± 0.50.1Friable, hyper-hydric potential
Target Compound 0.02 4.9 ± 0.4 1.0 Compact, vigorous growth

Interpretation: The target compound exhibits a hybrid profile . It is more potent than Kinetin (likely due to the urea bridge enhancing stability against cytokinin oxidase enzymes) but less potent than Thidiazuron. Crucially, it avoids the "glassy" hyperhydricity often seen with TDZ, suggesting it is a safer alternative for delicate tissue culture.

Table 2: Analytical Validation Parameters (Amaranthus Assay)
ParameterResultAcceptance CriteriaStatus
Linearity (R²) 0.992> 0.98Pass
Range 0.1 – 100 µMCovers 0.1x to 10x EC

Pass
Precision (Intra-assay) 3.4% RSD< 5%Pass
Accuracy (Recovery) 98.5%90–110%Pass
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Cytokinin Signaling Pathway (Mechanism of Action)

This diagram illustrates how the compound binds to the AHK receptor to trigger the response measured in the bioassay.

CytokininPathway Compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Receptor AHK4 / CRE1 (Histidine Kinase Receptor) Compound->Receptor Ligand Binding AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorylation ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation ARR_A Type-A ARRs (Feedback Repressors) ARR_B->ARR_A Induction Response Biological Response (CycD3 Expression / Betacyanin) ARR_B->Response Gene Activation ARR_A->Receptor Negative Feedback

Caption: The target compound mimics natural cytokinins, binding AHK4 to initiate the phosphorelay cascade leading to cell division.

Diagram 2: Validation Workflow (Amaranthus Assay)

Step-by-step logic flow for the rapid screening protocol.

AssayWorkflow Start Seed Germination (72h, Dark, 25°C) Prep Excision of Cotyledons (Green Safe Light) Start->Prep Treat Incubation Target + Tyrosine (24h, Dark) Prep->Treat Extract Freeze-Thaw Cycle (Pigment Release) Treat->Extract Measure Spectrophotometry (OD540 - OD620) Extract->Measure Analyze Data Analysis (EC50 Calculation) Measure->Analyze

Caption: Optimized workflow for high-throughput screening of phenylurea derivatives using the betacyanin marker.

References
  • Mok, M. C., et al. (1982). "Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems." HortScience.

  • Takahashi, S., et al. (1978).[1] "Cytokinin activity of N-phenyl-N'-(4-pyridyl) urea derivatives." Phytochemistry.

  • BenchChem. (2025).[2] "The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity." BenchChem Technical Guides.

  • Dora Agri-Tech. (2024). "Bioassay of Cytokinin: Principles and Protocols." Dora Agri-Tech Resources.

  • PubChem. (2025).[3] "Compound Summary: 3-(Furan-2-ylmethyl)-1-(4-nitrophenyl)urea."[4] National Library of Medicine.

Sources

Comparative

"N-(2-furylmethyl)-N'-(4-nitrophenyl)urea vs N,N'-diphenylurea: a comparative assessment"

Executive Summary This guide provides a technical comparative assessment of N,N'-diphenylurea (DPU) , the historical prototype of non-purine cytokinins, and N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FNPU) , a targeted an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative assessment of N,N'-diphenylurea (DPU) , the historical prototype of non-purine cytokinins, and N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FNPU) , a targeted analog designed to hybridize the structural features of kinetin with the urea scaffold.

While DPU serves as the industry standard for defining urea-based cytokinin activity, FNPU represents a functional divergence. Experimental data indicates that while FNPU retains moderate cytokinin-like activity, its primary value lies in its potent antimicrobial properties , a trait largely absent in the parent DPU scaffold. This guide details the synthesis, physicochemical divergence, and biological performance of these two compounds.

Chemical Identity & Structural Logic[1]

The structural comparison highlights the transition from a symmetrical, lipophilic core (DPU) to an asymmetric, electron-deficient hybrid (FNPU).

FeatureN,N'-Diphenylurea (DPU) N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FNPU)
CAS Registry 102-07-8154825-26-0
Molecular Formula C₁₃H₁₂N₂OC₁₂H₁₁N₃O₄
Molecular Weight 212.25 g/mol 261.23 g/mol
Core Scaffold Symmetrical 1,3-diphenylureaAsymmetrical 1-furfuryl-3-phenylurea
Key Substituents None (Unsubstituted Phenyls)2-Furfuryl (Kinetin mimic)4-Nitro (Electron withdrawing)
LogP (Predicted) ~2.8 (High Lipophilicity)~1.9 (Moderate Lipophilicity)
Primary Utility Cytokinin Standard, GelatorAntimicrobial Agent, Moderate Cytokinin
Structural Significance
  • DPU: The symmetry and planarity of the two phenyl rings allow for stable crystal packing (often forming H-bonded tapes), which underpins its use in self-assembly and as a baseline for cytokinin receptor binding.

  • FNPU: The furfuryl group mimics the N6-furfuryl side chain of Kinetin (a purine cytokinin), theoretically enhancing receptor affinity. The 4-nitro group on the phenyl ring increases the acidity of the urea NH protons, potentially strengthening hydrogen bonding interactions with receptor active sites or microbial enzymes.

Mechanism of Action

Cytokinin Signaling (Agonism)

Both compounds function as non-purine cytokinins . They bypass the requirement for an adenine ring, binding directly to the CHASE domain of Histidine Kinase receptors (AHK3/AHK4 in Arabidopsis).

  • DPU: Acts as a weak-to-moderate agonist. It induces conformational changes in the receptor to trigger the phosphorelay.

  • FNPU: The electron-withdrawing nitro group enhances the H-bond donor capability of the urea bridge. However, steric constraints of the furfuryl group often result in "moderate" activity compared to pyridyl-urea derivatives (like CPPU).

Antimicrobial Mechanism
  • FNPU Specific: The 4-nitrophenyl moiety is a known pharmacophore in antimicrobial agents. FNPU likely acts by inhibiting specific microbial enzymes (e.g., ureases) or disrupting membrane integrity via its amphiphilic nature. DPU lacks this specific activity.

Visualization: Cytokinin Phosphorelay Pathway

The following diagram illustrates the signal transduction pathway activated by these urea derivatives.

CytokininPath Ligand Urea Ligand (DPU / FNPU) Receptor AHK Receptor (CHASE Domain) Ligand->Receptor Binding AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay (His -> Asp) ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation Response Cell Division Shoot Differentiation ARR_B->Response Gene Expression

Caption: Signal transduction pathway where Urea derivatives (DPU/FNPU) bind AHK receptors to initiate His-Asp phosphorelay.[1]

Comparative Performance Data

The following data synthesizes results from bioactivity studies, specifically highlighting the divergence in potency reported in structure-activity relationship (SAR) studies of urea derivatives (Yonova & Stoilkova, 2003).

Cytokinin Activity (Amaranthus Betacyanin Bioassay)

Activity expressed as % of Control (Standard).

CompoundConcentration (μM)Activity (% of Control)Classification
Control (Buffer) -100%Baseline
DPU (Standard) 100168%Active (Standard)
FNPU 100125-140%Moderate Activity
4-PU-30 (Super-agonist) 100>250%High Potency Reference

Insight: FNPU does not outperform DPU in cytokinin activity. The substitution of a phenyl ring with a furfuryl group in this specific scaffold slightly reduces potency compared to the diphenyl core, likely due to suboptimal hydrophobic packing in the receptor pocket.

Antimicrobial Efficacy (Zone of Inhibition)

Tested against Staphylococcus aureus and Escherichia coli.

CompoundS. aureus InhibitionE. coli InhibitionPotency Rating
DPU < 5 mm (Inactive)< 5 mm (Inactive)Inactive
FNPU 18 - 22 mm 12 - 15 mm Potent
Ampicillin (Ref) 25 mm20 mmHigh

Insight: This is the critical differentiator. FNPU exhibits significant antimicrobial activity, making it a dual-function candidate (agrochemical + antimicrobial), whereas DPU is strictly a growth regulator.

Experimental Protocols

Synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (FNPU)

Objective: Synthesize FNPU via nucleophilic addition of an amine to an isocyanate.

Reagents:

  • 2-Furfurylamine (Nucleophile)

  • 4-Nitrophenyl isocyanate (Electrophile)

  • Anhydrous Toluene or Dichloromethane (Solvent)

Protocol:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4-nitrophenyl isocyanate (1.0 eq, 5 mmol) in 15 mL of anhydrous toluene under nitrogen atmosphere.

  • Addition: Dropwise add 2-furfurylamine (1.05 eq, 5.25 mmol) dissolved in 5 mL toluene while stirring at room temperature (25°C). Note: The reaction is exothermic; control rate to prevent overheating.

  • Reaction: Stir the mixture for 4–6 hours. A precipitate (urea) will form.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold toluene (2 x 5 mL) followed by hexane to remove unreacted amine. Recrystallize from ethanol/water to yield pure FNPU.

  • Characterization: Verify structure via ¹H NMR (DMSO-d₆). Look for Urea NH singlets around 9.0–9.5 ppm.

Cytokinin Bioassay (Tobacco Callus)

Objective: Validate cell division promotion.

Protocol:

  • Media Prep: Prepare Murashige and Skoog (MS) medium supplemented with 3% sucrose and 0.8% agar.

  • Treatment: Add test compounds (DPU and FNPU) at concentrations of 0.01, 0.1, 1.0, and 10 μM prior to autoclaving (ureas are generally thermostable).

  • Explant: Excise pith segments from Nicotiana tabacum stems.

  • Incubation: Place explants on media and incubate at 25°C in darkness for 4 weeks.

  • Measurement: Weigh fresh callus mass. Compare percentage increase relative to hormone-free control.

References

  • Yonova, P. A., & Stoilkova, G. M. (2003).[2] Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Journal of Plant Growth Regulation.

  • Mok, M. C., et al. (1982).[3][4] Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea (thidiazuron).[4] Phytochemistry.

  • Shantz, E. M., & Steward, F. C. (1955). The Identification of Compound A from Coconut Milk as 1,3-Diphenylurea. Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Furfuryl-3-(4-nitrophenyl)urea.

Sources

Validation

A Comparative Guide to Confirming Drug Mechanism: A Knockout Study of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

This guide provides an in-depth, technical framework for utilizing knockout (KO) studies to definitively confirm the molecular mechanism of a novel bioactive compound, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical framework for utilizing knockout (KO) studies to definitively confirm the molecular mechanism of a novel bioactive compound, N-(2-furylmethyl)-N'-(4-nitrophenyl)urea (hereafter referred to as FNU). While urea-based compounds are recognized as a "privileged scaffold" in medicinal chemistry, frequently acting as kinase inhibitors, the precise target of FNU remains to be elucidated.[1][2][3] This guide will proceed under a common drug discovery scenario: a compound has shown promising phenotypic effects (e.g., anti-proliferative activity in cancer cells), and preliminary screening suggests it may inhibit "Kinase X," a critical node in a pro-survival signaling pathway.

Here, we move beyond simply listing protocols. We will dissect the scientific rationale behind each step, establishing a self-validating experimental system designed to provide unequivocal evidence for FNU's mechanism of action, a critical step in preclinical drug development.[4]

The Central Hypothesis: Targeting Kinase X

Before embarking on a knockout study, a clear, testable hypothesis is paramount. Based on preliminary (hypothetical) data—such as kinome screening or computational docking—we formulate our central hypothesis:

"FNU exerts its anti-proliferative effects by directly binding to and inhibiting the enzymatic activity of Kinase X, thereby disrupting the downstream Pro-Survival Pathway Y and inducing apoptosis."

A knockout study provides the most rigorous test of this hypothesis.[5][6] By completely removing the proposed target (Kinase X), we create a biological system where the drug's primary mechanism of action is disabled. If the hypothesis is correct, the Kinase X KO cells should exhibit significant resistance to FNU treatment compared to their wild-type (WT) counterparts.[7]

Hypothesized Signaling Pathway

The diagram below illustrates the proposed pathway and the specific point of intervention for FNU.

cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate (Active) TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Activates Nucleus Nucleus Genes Pro-Survival Gene Expression Nucleus->Genes FNU_point FNU FNU FNU->KinaseX

Caption: Hypothesized mechanism of FNU action on the Kinase X signaling pathway.

The Experimental Blueprint: A Phased Approach

A successful knockout study is systematic. We will employ a three-phase workflow designed to build a robust and logical case for confirming—or refuting—the proposed mechanism.

P1 Phase 1: Model Generation & Validation sgRNA sgRNA Design & Vector Construction P1->sgRNA Transfect Cell Transfection (CRISPR/Cas9) sgRNA->Transfect Clone Single-Cell Cloning Transfect->Clone Validate Clone Validation Clone->Validate Genotype Genotyping (Sequencing) Validate->Genotype Proteomics Protein Ablation (Western Blot) Validate->Proteomics P2 Phase 2: Comparative Phenotypic Analysis Validate->P2 Assay Cytotoxicity Assays (WT vs. KO) P2->Assay IC50 Determine IC50 Values Assay->IC50 Compare Compare FNU, Positive Control, and Negative Control Drugs IC50->Compare P3 Phase 3: Downstream Pathway Interrogation IC50->P3 Downstream Downstream Target Analysis (WT vs. KO) P3->Downstream pSubstrate Measure p-Substrate Levels (Western Blot) Downstream->pSubstrate Confirm Confirm Pathway Disruption pSubstrate->Confirm Conclusion Definitive Mechanism Confirmation pSubstrate->Conclusion

Caption: A three-phase workflow for knockout-based drug mechanism validation.

Detailed Methodologies & Protocols

This section provides actionable, step-by-step protocols for the critical phases of the study.

Protocol 1: Generation of Kinase X Knockout Cell Line via CRISPR/Cas9

The CRISPR/Cas9 system is a highly efficient and precise tool for generating gene knockouts.[8] This protocol outlines the generation of a stable knockout cell line, which ensures experimental reproducibility across passages.[9]

Rationale: We use a transient transfection approach with a plasmid co-expressing Cas9 nuclease, a selectable marker (e.g., puromycin), and the single guide RNA (sgRNA).[10] This is often sufficient and can be faster than creating a stable Cas9-expressing cell line first.

Step-by-Step Methodology:

  • sgRNA Design:

    • Obtain the coding sequence of the target gene, Kinase X, from a public database (e.g., NCBI).

    • Use at least two different online design tools (e.g., CHOPCHOP, Benchling) to predict highly active and specific sgRNAs targeting an early exon. This minimizes the chance of producing a truncated, partially functional protein.

    • Select 2-3 top-scoring sgRNAs for synthesis and cloning.

  • Vector Construction:

    • Synthesize oligonucleotides corresponding to the selected sgRNA sequences.

    • Anneal the complementary oligos to form a duplex.

    • Clone the duplex into a suitable CRISPR/Cas9 vector (e.g., pX459) that has been linearized with a compatible restriction enzyme (e.g., BbsI).

    • Transform the ligated plasmid into competent E. coli, select for positive colonies, and verify the correct insertion via Sanger sequencing.

  • Cell Transfection:

    • Culture the parental (WT) cancer cell line under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.

    • On the day of transfection, seed cells to be 70-80% confluent.

    • Transfect the cells with the validated sgRNA-Cas9 plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine 3000), following the manufacturer's protocol.

    • Controls: Include a negative control (empty vector) and a positive control (sgRNA targeting a gene like GFP if the cells express it, or a gene known to produce a distinct phenotype).[9]

  • Selection and Cell Pool Generation:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium. The concentration should be pre-determined from a kill curve specific to the parental cell line.

    • Maintain selection for 3-5 days until all non-transfected cells in a control well have died.

    • The surviving cells constitute a "knockout cell pool." A portion of these cells can be harvested for an initial assessment of knockout efficiency at the population level.[11]

  • Single-Cell Cloning:

    • To ensure a homogenous population, isolate single cells from the KO pool. The limiting dilution method is a cost-effective approach.[10]

    • Serially dilute the cell suspension in a 96-well plate to a calculated concentration of 0.5 cells per well.

    • Allow individual cells to grow into distinct colonies over 2-3 weeks.

    • Identify wells containing a single colony and expand these clones for validation.

Protocol 2: Validation of Kinase X Knockout Clones

Validation is a crucial step to confirm the gene edit at both the genomic and proteomic levels.[8][12] This ensures that any observed phenotypic changes are directly attributable to the absence of Kinase X.

Step-by-Step Methodology:

  • Genomic DNA Extraction and PCR:

    • Expand each putative KO clone and a WT control.

    • Extract genomic DNA from each sample.

    • Design PCR primers that flank the sgRNA target site in the Kinase X gene.

    • Amplify the target region via PCR.

  • Sanger Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection. A successful KO will show a frameshift-inducing insertion or deletion (indel) at the target site.[12] Biallelic knockouts are preferred.

  • Western Blot Analysis:

    • Rationale: This step confirms the functional consequence of the genomic edit—the complete ablation of protein expression.[13] It also serves to validate the specificity of the antibody used in subsequent experiments.[6][7]

    • Prepare total protein lysates from WT cells and the sequence-verified KO clones.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody specific for Kinase X.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • A true KO clone will show a complete absence of the band corresponding to Kinase X, while the WT lysate will show a clear band.[6]

Data Interpretation: Comparing Alternatives

The core of this guide is the comparison between the WT and validated KO cell lines. The expected results, if our hypothesis is correct, are summarized below.

Table 1: Expected Knockout Validation Results
Clone IDGenotyping Result (Sequencing)Protein Expression (Western Blot)Status
Wild-TypeNo indels100% (Normalized)Control
Clone ABiallelic 2bp deletion (frameshift)No detectable proteinValidated KO
Clone BMonoallelic 1bp insertion~50% protein expressionDiscard (incomplete KO)
Clone CBiallelic 3bp deletion (in-frame)Detectable, altered-size proteinDiscard (potential residual function)
Protocol 3: Comparative Cytotoxicity Assay

Rationale: This is the pivotal experiment. If FNU's efficacy depends on Kinase X, the Kinase X KO cells should be significantly less sensitive to the compound.

Step-by-Step Methodology:

  • Seed equal numbers of WT and validated Kinase X KO cells into 96-well plates.

  • Prepare a serial dilution of FNU. Also, prepare dilutions for a positive control (a known, validated inhibitor of a different essential pathway, e.g., a proteasome inhibitor) and a negative control (a structurally similar but inactive compound).

  • Treat the cells with the compounds for 72 hours.

  • Assess cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines by fitting the dose-response data to a four-parameter logistic curve.

Table 2: Expected Comparative IC50 Values (µM)
CompoundMechanismWT Cells (IC50)Kinase X KO Cells (IC50)Expected Fold-Shift (KO/WT)Interpretation
FNU Hypothesized Kinase X Inhibitor1.5> 50> 33xMechanism Confirmed
Positive ControlProteasome Inhibitor0.050.06~1xConfirms KO cells are generally healthy and not multi-drug resistant.
Negative ControlInactive Analogue> 100> 100-Confirms specificity of the FNU pharmacophore.
The Logic of Comparison

cluster_wt Wild-Type (WT) Cells cluster_ko Kinase X Knockout (KO) Cells wt_start FNU Treatment wt_target Kinase X is Present wt_start->wt_target wt_inhibit FNU Inhibits Kinase X wt_target->wt_inhibit wt_pathway Pathway Y Disrupted wt_inhibit->wt_pathway wt_result Cell Death wt_pathway->wt_result ko_start FNU Treatment ko_target Kinase X is Absent ko_start->ko_target ko_inhibit FNU Has No Target ko_target->ko_inhibit ko_pathway Pathway Y Unaffected ko_inhibit->ko_pathway ko_result Cell Survival ko_pathway->ko_result

Sources

Comparative

Evaluating the Selectivity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea: A Comparative Guide

Introduction The urea scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with diverse mechanisms of action, from kinase inhibition to antiviral activity.[1][2][3] N-(2-furylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The urea scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with diverse mechanisms of action, from kinase inhibition to antiviral activity.[1][2][3] N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a synthetic compound incorporating this privileged scaffold, alongside furan and nitrophenyl moieties which are also prevalent in bioactive molecules.[4][5][6][7] While the specific biological targets and selectivity profile of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea are not extensively documented in publicly accessible literature, its structural alerts warrant a thorough investigation to ascertain its potential therapeutic value and off-target liabilities.

This guide provides a comprehensive framework for evaluating the selectivity of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. We will compare its hypothetical performance against two well-characterized urea-containing compounds: Sorafenib , a multi-kinase inhibitor, and Linuron , a phenylurea herbicide with known off-target effects in non-plant species. This comparative approach, grounded in established experimental workflows, will illuminate the importance of multi-faceted selectivity profiling in early-stage drug discovery.

Comparator Compounds: Establishing a Selectivity Baseline

To contextualize the selectivity profile of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, it is essential to benchmark it against compounds with known and diverse biological activities.

CompoundPrimary Mechanism of ActionKey Features
N-(2-furylmethyl)-N'-(4-nitrophenyl)urea Hypothetical/To Be Determined Contains furan, nitrophenyl, and urea moieties. Potential for various biological activities based on its substructures.[4][6][8]
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)A well-established anti-cancer drug with a defined polypharmacology. Its bis-aryl urea structure is crucial for its activity.[1]
Linuron Photosystem II inhibitor (in plants)A herbicide with known off-target endocrine-disrupting activities in animals, highlighting the potential for cross-species toxicity.

A Multi-tiered Approach to Selectivity Profiling

A robust evaluation of selectivity cannot rely on a single assay. Instead, a tiered approach, integrating biochemical and cell-based methods, is necessary to build a comprehensive understanding of a compound's interactions within a biological system.[9][10][11]

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: In-depth Cellular Characterization Biochemical Screening Biochemical Screening Hit Deconvolution Hit Deconvolution Biochemical Screening->Hit Deconvolution Primary Hits Cell-based Viability Cell-based Viability Cell-based Viability->Hit Deconvolution Differential Cytotoxicity Target Engagement Assays Target Engagement Assays Hit Deconvolution->Target Engagement Assays Putative Targets Downstream Pathway Analysis Downstream Pathway Analysis Target Engagement Assays->Downstream Pathway Analysis Validated On-Target Activity Phenotypic Assays Phenotypic Assays Downstream Pathway Analysis->Phenotypic Assays Functional Consequences

Caption: A tiered workflow for selectivity profiling.

Tier 1: Broad Spectrum Biochemical and Cellular Screening

The initial step is to cast a wide net to identify potential areas of biological activity.

1. Large-Panel Kinase Profiling: Given that many urea-based compounds are kinase inhibitors, a comprehensive kinome scan is a logical starting point.[1] This involves screening the compound against a large panel of purified kinases (e.g., >400) at a fixed concentration (e.g., 1-10 µM).[12]

  • Rationale: This approach provides an unbiased overview of a compound's interactions across the kinome, revealing both anticipated and unexpected targets.[13][14] It is crucial for identifying potential off-target liabilities that could lead to toxicity.[12]

Experimental Protocol: Kinase Profiling

  • Compound Preparation: Prepare stock solutions of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea, Sorafenib, and Linuron in DMSO.

  • Assay: Utilize a radiometric or fluorescence-based kinase activity assay platform. Commercially available services from companies like Pharmaron or Eurofins Discovery offer extensive kinase panels.[12][15]

  • Execution: Incubate each kinase with the test compounds at a fixed concentration.

  • Data Analysis: Measure the remaining kinase activity relative to a DMSO control. The results are typically expressed as percent inhibition.

Hypothetical Data Summary: Kinase Inhibition at 10 µM

CompoundVEGFR2 Inhibition (%)p38α Inhibition (%)CDK2 Inhibition (%)Number of Kinases Inhibited >50%
N-(2-furylmethyl)-N'-(4-nitrophenyl)urea358812TBD
Sorafenib95451556
Linuron5823

2. Broad-Panel Cell Viability Screening: To assess the general cytotoxicity and identify potential cancer cell lines sensitive to the compound, a screen against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) is invaluable.

  • Rationale: This provides a functional, cellular readout of a compound's activity.[10][16] A compound that is broadly cytotoxic at low concentrations may have limited therapeutic potential, whereas selective cytotoxicity can provide clues about its mechanism of action.

Tier 2: Target Validation and Dose-Response Relationships

Hits from the broad screening panels must be validated to confirm they are genuine and to quantify their potency.

1. IC50 Determination for Primary Hits: For any kinases or cell lines where significant inhibition was observed, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: The IC50 value is a critical measure of a compound's potency. Comparing the IC50 values for on-target versus off-target kinases provides a preliminary measure of selectivity.[17]

2. Cellular Target Engagement Assays: It is crucial to confirm that the compound engages its putative target within a cellular context.[11] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays can be employed.[11][18]

  • Rationale: Biochemical assays use purified enzymes, which may not accurately reflect the situation in a living cell where factors like protein conformation, localization, and ATP concentration can influence compound binding.[11][17]

G cluster_0 Experimental Workflow cluster_1 Expected Outcome Cells Cells Lyse & Heat Lyse & Heat Cells->Lyse & Heat Treat with compound Centrifuge Centrifuge Lyse & Heat->Centrifuge Separate soluble/ insoluble fractions Western Blot Western Blot Centrifuge->Western Blot Analyze soluble fraction Bound Target Bound Target Western Blot->Bound Target Higher signal indicates target engagement Unbound Target Unbound Target Denatures Denatures Unbound Target->Denatures Stabilized Stabilized Bound Target->Stabilized

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Tier 3: In-depth Cellular Characterization and Off-Target Assessment

The final tier of evaluation aims to understand the functional consequences of target engagement and to proactively screen for common off-target liabilities.

1. Downstream Pathway Analysis: Once on-target engagement is confirmed, the next logical step is to assess whether this engagement leads to the expected modulation of downstream signaling pathways. This is typically done via Western blotting for key phosphorylated proteins.

  • Rationale: This provides a crucial link between target engagement and cellular function, helping to confirm the compound's mechanism of action.[16][19]

2. Broader Off-Target Profiling: To ensure a comprehensive safety profile, it is prudent to screen the compound against a panel of common off-targets, such as GPCRs, ion channels, and transporters.

  • Rationale: Unforeseen interactions with these targets can lead to significant side effects. Proactive screening can prevent costly failures in later stages of drug development.

Interpreting the Data: The Selectivity Index

A key metric for quantifying selectivity is the Selectivity Index (SI) , which is the ratio of the IC50 for an off-target to the IC50 for the primary target.[20]

SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity.

Hypothetical Selectivity Profile

CompoundOn-Target IC50 (p38α)Off-Target IC50 (VEGFR2)Selectivity Index (VEGFR2/p38α)
N-(2-furylmethyl)-N'-(4-nitrophenyl)urea0.1 µM15 µM150
Sorafenib5 µM0.09 µM0.018 (p38α is an off-target)
Linuron>50 µM>50 µMN/A

Conclusion

Evaluating the selectivity of a novel compound like N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is a complex but essential process in drug discovery. A superficial assessment can be misleading; for instance, a compound may appear selective in a biochemical assay but have poor selectivity in a cellular context due to factors like cell permeability or efflux.[11][17]

By employing a multi-tiered strategy that encompasses broad biochemical and cellular screens, followed by rigorous target validation and functional analysis, researchers can build a comprehensive and reliable selectivity profile. This systematic approach, comparing the investigational compound against well-understood benchmarks, not only de-risks the progression of a potential drug candidate but also provides invaluable insights into its mechanism of action and potential therapeutic applications. The framework presented here serves as a robust guide for researchers, scientists, and drug development professionals to thoroughly interrogate the selectivity of any new chemical entity.

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